molecular formula C11H8OS B091291 5-Phenylthiophene-2-carbaldehyde CAS No. 19163-21-4

5-Phenylthiophene-2-carbaldehyde

Cat. No.: B091291
CAS No.: 19163-21-4
M. Wt: 188.25 g/mol
InChI Key: APWHJDHTLFVWSQ-UHFFFAOYSA-N
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Description

5-Phenylthiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C11H8OS and its molecular weight is 188.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8OS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWHJDHTLFVWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90940805
Record name 5-Phenylthiophene-2-carbaldehyde
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Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19163-21-4
Record name 2-Thiophenecarboxaldehyde, 5-phenyl-
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Record name 5-Phenylthiophene-2-carbaldehyde
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Record name 5-phenylthiophene-2-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 5-Phenylthiophene-2-carbaldehyde: Chemical Properties, Structure, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylthiophene-2-carbaldehyde is a heterocyclic aromatic aldehyde that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring a phenyl group attached to a thiophene-2-carbaldehyde core, serves as a versatile scaffold for the synthesis of a diverse array of derivatives. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of this compound and its analogues, with a focus on their potential applications in drug discovery and development.

Chemical Properties and Structure

This compound is a solid at room temperature, typically appearing as a white to orange or green crystalline powder.[1] Its core structure consists of a five-membered thiophene ring substituted with a phenyl group at the 5-position and a formyl (aldehyde) group at the 2-position.

Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₁₁H₈OS[2][3]
Molecular Weight 188.25 g/mol [2]
Melting Point 91-95 °C[1][2]
Boiling Point 203 °C at 16 mmHg[1]
Appearance White to orange to green crystalline powder[1]
Solubility Soluble in most organic solvents.[4]
Structural Identifiers
IdentifierValueReference(s)
SMILES O=Cc1scc(c1)c2ccccc2[2]
InChI InChI=1S/C11H8OS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-8H[2]
InChIKey APWHJDHTLFVWSQ-UHFFFAOYSA-N[2]
CAS Number 19163-21-4[2][3]

Synthesis of this compound

The synthesis of this compound is commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction. This method allows for the efficient formation of the carbon-carbon bond between the thiophene and phenyl rings.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 5-bromothiophene-2-carbaldehyde and phenylboronic acid.

Materials:

  • 5-bromothiophene-2-carbaldehyde

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether and dichloromethane (for TLC and column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromothiophene-2-carbaldehyde (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of DME (20 mL) and a 2 M aqueous solution of sodium carbonate (2 mL).

  • Degassing: Bubble argon or nitrogen gas through the solution for 10-15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 15 mL of saturated aqueous NaCl and extract the product with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of petroleum ether and dichloromethane) to obtain this compound as a yellow solid.[2]

G Experimental Workflow: Synthesis of this compound reagents 1. Mix Reactants: 5-bromothiophene-2-carbaldehyde, phenylboronic acid, Na2CO3 in DME/water degas 2. Degas with Ar/N2 reagents->degas catalyst 3. Add Pd(PPh3)4 Catalyst degas->catalyst react 4. Heat at 80°C for 24h catalyst->react workup 5. Aqueous Work-up: Add Brine, Extract with Ethyl Acetate react->workup purify 6. Purify by Column Chromatography workup->purify product Final Product: This compound purify->product G Experimental Workflow: Broth Microdilution for MIC Determination prep_comp 1. Prepare Serial Dilutions of Test Compound inoculate 3. Inoculate Microtiter Plate Wells prep_comp->inoculate prep_inoc 2. Prepare Standardized Bacterial Inoculum prep_inoc->inoculate incubate 4. Incubate at 37°C for 18-24h inoculate->incubate read_mic 5. Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic G Experimental Workflow: Urease Inhibition Assay prep_mix 1. Prepare Reaction Mixture: Enzyme + Buffer + Test Compound pre_incubate 2. Pre-incubate at 37°C prep_mix->pre_incubate add_sub 3. Add Urea Substrate pre_incubate->add_sub incubate 4. Incubate for Reaction add_sub->incubate add_reagents 5. Add Berthelot Reagents for Color Development incubate->add_reagents measure 6. Measure Absorbance add_reagents->measure calculate 7. Calculate % Inhibition measure->calculate G Generalized NF-κB Signaling Pathway Inhibition by Thiophene Derivatives stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylation nfkb NF-κB ikb_nfkb->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus Translocation gene_exp Pro-inflammatory Gene Expression nucleus->gene_exp Transcription thiophene Thiophene Derivative thiophene->inhibition inhibition->ikk

References

An In-depth Technical Guide to 5-Phenylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral data of 5-Phenylthiophene-2-carbaldehyde, a key intermediate in organic synthesis with applications in pharmaceuticals and materials science.

Core Physicochemical Properties

This compound is a solid, aromatic compound valued for its unique properties that make it a versatile building block in the synthesis of more complex molecules.[1] Its thiophene ring structure is a notable feature, contributing to the biological activity of various derivatives.[1]

Quantitative Data Summary

For ease of comparison, the key physicochemical data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₁H₈OS[2][3][4]
Molecular Weight 188.25 g/mol [2][3][5]
CAS Number 19163-21-4[2][3][4]
Appearance White to orange to green crystalline powder[1]
Melting Point 91-95 °C[1][2][3]
Boiling Point 203 °C at 16 mmHg[1]
Topological Polar Surface Area 45.3 Ų[5]
Complexity 175[5]

Spectral and Analytical Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While full spectra are not publicly available, ¹H NMR and ¹³C NMR are standard techniques for the structural elucidation of this compound. For a related compound, thiophene-2-carbaldehyde, the following NMR data is reported:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.95 (s, 1H), 7.80–7.77 (m, 2H), 7.22 (t, J = 4.3 Hz, 1H).[6]

  • ¹³C NMR (101 MHz, CDCl₃): δ 183.1, 144.0, 136.5, 135.2, 128.4.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show a characteristic strong absorption for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1660-1680 cm⁻¹.[7] For the parent compound, thiophene-2-carbaldehyde, a C=O stretching vibration is reported at 1665 cm⁻¹.[8]

Experimental Protocols: Synthesis of Arylthiophene-2-carbaldehydes

Several synthetic routes are available for the preparation of this compound and its derivatives. The choice of method often depends on the desired scale, available starting materials, and required purity.

Suzuki-Miyaura Cross-Coupling

This is a powerful and widely used method for forming carbon-carbon bonds.

General Procedure:

  • In a round-bottom flask, dissolve the bromo-thiophene-carbaldehyde (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a 4:1 mixture of a suitable solvent like toluene and water (10 mL).[9]

  • Add a base, such as potassium phosphate (2.0 mmol), and a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).[9]

  • Heat the reaction mixture to 85-90°C and stir for 12 hours under an inert atmosphere.[9]

  • After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography on silica gel.[9]

Vilsmeier-Haack Reaction

This reaction is a classic method for the formylation of electron-rich aromatic rings.

General Procedure:

  • To a solution of the arylthiophene (1.0 equiv) in N,N-Dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (1.5 equiv) at 0°C.[9]

  • After the addition is complete, allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).[7]

  • Quench the reaction by pouring it into ice water.[7]

  • Neutralize the mixture with a suitable base, such as sodium acetate or dilute sodium hydroxide.[7][9]

  • Extract the product with an organic solvent, wash the combined organic layers, and dry over an anhydrous salt.[9]

  • Concentrate the solution and purify the residue by column chromatography.[9]

Logical Workflow: Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow General Workflow for this compound Start Starting Materials (e.g., 5-bromothiophene-2-carbaldehyde, phenylboronic acid) Reaction Chemical Synthesis (e.g., Suzuki Coupling) Start->Reaction Reagents & Catalyst Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Crude Product Purification Purification (Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Purified Product FinalProduct Pure 5-Phenylthiophene- 2-carbaldehyde Characterization->FinalProduct Verified Structure

References

An In-depth Technical Guide to 5-Phenylthiophene-2-carbaldehyde (CAS: 19163-21-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylthiophene-2-carbaldehyde is a heterocyclic aromatic aldehyde that serves as a valuable building block in organic synthesis. Its structure, featuring a phenyl group appended to a thiophene-2-carbaldehyde core, makes it a key intermediate in the development of novel pharmaceuticals and advanced materials. The thiophene moiety is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, spectral data, and potential applications of this compound, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 19163-21-4[1][2][3]
Molecular Formula C₁₁H₈OS[1][2][4]
Molecular Weight 188.25 g/mol [1][2][4]
Appearance Solid, White to orange to green powder/crystal[1][4]
Melting Point 92-95 °C[1][2][4]
Boiling Point 203 °C at 16 mmHg[4]
Assay ≥ 98%[1][2]
Table 2: Spectroscopic Data
TechniqueDataReference
¹H NMR (CDCl₃) δ ~9.95 ppm (s, 1H, -CHO), δ ~7.8-8.1 ppm (m, thiophene-H), δ ~7.3-7.5 ppm (m, phenyl-H)[5]
¹³C NMR Aldehydic carbon: ~182-183 ppm[6][7]
IR Spectroscopy C=O stretching vibration: ~1665 cm⁻¹[8]
Mass Spectrometry Molecular Ion Peak (M⁺): m/z 188[5]
InChI 1S/C11H8OS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-8H[1][2]
SMILES O=Cc1ccc(s1)c2ccccc2[1][2]

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and excellent functional group tolerance.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 5-bromothiophene-2-carbaldehyde and phenylboronic acid.

Materials:

  • 5-Bromothiophene-2-carbaldehyde

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄)

  • 1,2-Dimethoxyethane (DME) or Toluene/Water mixture

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous NaCl solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-neck round-bottomed flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 5-bromothiophene-2-carbaldehyde (1 equiv.), DME (or a 4:1 mixture of toluene/water), and Pd(PPh₃)₄ (0.05 equiv.).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) and stir the solution for 10 minutes at room temperature.

  • Reagent Addition: Add a solution of phenylboronic acid (1.2 equiv.) dissolved in a minimum volume of ethanol, followed by an aqueous solution of Na₂CO₃ (2 N) or K₃PO₄.[1]

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.[1]

  • Work-up: After cooling to room temperature, filter the reaction mixture. Add saturated aqueous NaCl and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts, wash with water and brine, and then dry over anhydrous MgSO₄. Filter and evaporate the solvent under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of dichloromethane and petroleum ether) to yield this compound as a yellow solid.[1]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product 5-Bromothiophene-2-carbaldehyde 5-Bromothiophene-2-carbaldehyde Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 5-Bromothiophene-2-carbaldehyde->Suzuki-Miyaura Coupling Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Suzuki-Miyaura Coupling Pd(PPh3)4 (catalyst) Pd(PPh3)4 (catalyst) Pd(PPh3)4 (catalyst)->Suzuki-Miyaura Coupling catalysis Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->Suzuki-Miyaura Coupling Solvent (e.g., DME) Solvent (e.g., DME) Solvent (e.g., DME)->Suzuki-Miyaura Coupling Heat (80-90 °C) Heat (80-90 °C) Heat (80-90 °C)->Suzuki-Miyaura Coupling This compound This compound Suzuki-Miyaura Coupling->this compound

Synthetic pathway for this compound.

Applications in Drug Discovery and Materials Science

This compound is a versatile intermediate with significant potential in both pharmaceutical and materials science research.[4]

Drug Discovery

While specific biological activity data for this compound is not extensively documented, the broader class of arylthiophene-2-carbaldehydes has demonstrated promising therapeutic potential.[5][9]

  • Antimicrobial Activity: Derivatives have shown activity against various bacterial and fungal strains.[5][9]

  • Anti-urease Activity: Some analogs exhibit potent inhibition of the urease enzyme, which is a target for the treatment of infections caused by Helicobacter pylori.[5][9]

  • Nitric Oxide (NO) Scavenging: Certain derivatives have displayed nitric oxide scavenging capabilities, suggesting potential applications in inflammatory conditions.[5][9]

The aldehyde functionality of this compound provides a reactive handle for the synthesis of a diverse library of derivatives, such as Schiff bases, chalcones, and other heterocyclic systems, for further biological evaluation.

Materials Science

The conjugated π-system of the phenyl and thiophene rings imparts interesting electronic and optical properties to this molecule. This makes it a candidate for the development of:

  • Organic Semiconductors: The thiophene core is a common component in organic electronic materials.[4]

  • Dyes and Pigments: The extended conjugation can lead to compounds with useful absorption and emission characteristics.

G cluster_applications Potential Applications cluster_drug_discovery Therapeutic Areas cluster_materials Material Types This compound This compound Drug Discovery Drug Discovery This compound->Drug Discovery Materials Science Materials Science This compound->Materials Science Antimicrobial Agents Antimicrobial Agents Drug Discovery->Antimicrobial Agents Anti-urease Agents Anti-urease Agents Drug Discovery->Anti-urease Agents Anti-inflammatory Agents Anti-inflammatory Agents Drug Discovery->Anti-inflammatory Agents Organic Semiconductors Organic Semiconductors Materials Science->Organic Semiconductors Dyes and Pigments Dyes and Pigments Materials Science->Dyes and Pigments

Logical relationships of potential applications.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

Table 3: Safety Information
PrecautionDetailsReference
Personal Protective Equipment (PPE) Eyeshields, gloves, type N95 (US) respirator[1][2]
Handling Provide appropriate exhaust ventilation at places where dust is formed. Avoid contact with skin and eyes.[2]
Storage Keep container tightly closed in a dry and well-ventilated place. Store in a cool place.[2]
Storage Class 11 - Combustible Solids[1][2]
WGK (Water Hazard Class) WGK 3[1][2]

Conclusion

This compound is a commercially available and synthetically accessible compound with significant potential for applications in drug discovery and materials science. Its well-defined chemical properties and the reactivity of its aldehyde group make it an attractive starting material for the synthesis of more complex molecules with tailored biological or physical properties. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Spectral Data Analysis of 5-Phenylthiophene-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Phenylthiophene-2-carbaldehyde is a heterocyclic aromatic aldehyde with potential applications in medicinal chemistry and materials science. Accurate spectral characterization is crucial for its identification, quality control, and further development. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the analysis of structurally related compounds. Detailed experimental protocols for acquiring such data are also presented.

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The expected ¹H NMR spectrum would show signals in the aromatic region, corresponding to the protons on the thiophene and phenyl rings, as well as a characteristic downfield signal for the aldehyde proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityAssignment
~9.9 - 10.0SingletAldehyde proton (-CHO)
~7.8 - 7.9DoubletThiophene proton (H3)
~7.4 - 7.7MultipletPhenyl protons
~7.3 - 7.4DoubletThiophene proton (H4)

Predicted data is based on spectral information for thiophene-2-carbaldehyde and other aromatic aldehydes.[1]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is expected to show a signal for the carbonyl carbon of the aldehyde group in the downfield region, along with signals for the aromatic carbons of the thiophene and phenyl rings.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)Assignment
~182 - 184Aldehyde carbonyl carbon (C=O)
~145 - 155Thiophene carbon (C5)
~140 - 145Thiophene carbon (C2)
~125 - 140Phenyl and Thiophene carbons

Predicted data is based on spectral information for thiophene-2-carbaldehyde and substituted thiophene derivatives.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aldehyde functional group and the aromatic rings.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretch
~2850, ~2750WeakAldehyde C-H stretch (Fermi resonance)
~1680 - 1660StrongAldehyde C=O stretch
~1600 - 1450Medium to StrongAromatic C=C ring stretch
~820 - 780StrongC-H out-of-plane bend (2,5-disubstituted thiophene)

Predicted data is based on characteristic IR frequencies for aromatic aldehydes and thiophene derivatives.[3][4][5]

Mass Spectrometry (MS)

The mass spectrum of this compound, with a molecular weight of 188.25 g/mol , is expected to show a prominent molecular ion peak. The fragmentation pattern would likely involve the loss of the aldehyde group or fragments from the aromatic rings.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
188Molecular ion [M]⁺
187[M-H]⁺
159[M-CHO]⁺
115[C₉H₇]⁺ (Loss of SCO)
77[C₆H₅]⁺ (Phenyl cation)

Predicted fragmentation is based on common fragmentation patterns of aromatic aldehydes.[6][7][8]

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any solid particles.

Instrumentation and Data Acquisition:

  • Instrument: A high-resolution Fourier Transform NMR (FT-NMR) spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[9][10]

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]

  • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[9]

Instrumentation and Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded prior to sample analysis.

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) for volatile compounds.

  • The sample is vaporized in the ion source.

  • The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

Instrumentation and Data Acquisition:

  • Instrument: A mass spectrometer equipped with an electron ionization source (e.g., a quadrupole or time-of-flight analyzer).

  • Mass Range: A typical scan range would be m/z 40-400 to ensure detection of the molecular ion and relevant fragments.

  • Ionization Mode: Positive ion mode.

Data Processing: The instrument's software will generate a mass spectrum, which is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert into Spectrometer prep3->acq1 acq2 Acquire FID acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase Correction proc1->proc2 proc3 Calibration proc2->proc3 proc4 Integration proc3->proc4 result ¹H and ¹³C NMR Spectra proc4->result Final Spectrum

Caption: Workflow for NMR Spectroscopy.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_choice Solid Sample? atr ATR Method: Place on Crystal prep_choice->atr Yes kbr KBr Pellet Method: Grind & Press prep_choice->kbr Yes acq1 Record Background Spectrum atr->acq1 kbr->acq1 acq2 Record Sample Spectrum acq1->acq2 proc1 Ratio Sample to Background acq2->proc1 result IR Spectrum proc1->result Final Spectrum

Caption: Workflow for FT-IR Spectroscopy.

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis cluster_detection Detection intro1 Introduce Sample intro2 Vaporize in Ion Source intro1->intro2 intro3 Electron Ionization (70 eV) intro2->intro3 ana1 Separate Ions by m/z Ratio intro3->ana1 det1 Detect Ions ana1->det1 det2 Generate Mass Spectrum det1->det2 result Mass Spectrum det2->result Final Spectrum

Caption: Workflow for Mass Spectrometry.

References

IUPAC name and synonyms for 5-Phenylthiophene-2-carbaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Phenylthiophene-2-carbaldehyde

Chemical Identification and Synonyms

This compound is an organic compound featuring a phenyl group attached to a thiophene ring, which is further substituted with an aldehyde functional group. Its formal IUPAC name is This compound .[1] This compound is a valuable intermediate in organic synthesis, particularly in the fields of pharmaceuticals and materials science.[2]

A variety of synonyms and identifiers are used for this compound in commercial and research contexts. These are crucial for comprehensive literature and database searches.

Identifier Type Value
IUPAC Name This compound
CAS Number 19163-21-4[1]
Molecular Formula C₁₁H₈OS[1]
Synonyms 5-phenylthiophene-2-carboxaldehyde[1][3], 5-phenyl-2-thiophenecarboxaldehyde[1], 2-formyl-5-phenylthiophene[3], 5-phenyl-2-thiophenecarbaldehyde[1][3], 5-phenylthiophene-2-aldehyde[3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Property Value
Molecular Weight 188.25 g/mol [4]
Appearance Solid[3]
Melting Point 92-95 °C (lit.)
Purity Typically ≥98%[4]
InChI Key APWHJDHTLFVWSQ-UHFFFAOYSA-N
SMILES String [H]C(=O)c1ccc(s1)-c2ccccc2
Storage Class 11 - Combustible Solids

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This reaction is a powerful tool for creating carbon-carbon bonds between aryl or vinyl halides and boronic acids.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Synthesis[6]

This protocol outlines the synthesis, isolation, and purification of this compound.

Objective: To synthesize this compound via a palladium-catalyzed reaction between an arylboronic acid and a brominated thiophene derivative.

Materials:

  • 5-formyl-2-thiopheneboronic acid or 5-bromo-2-thiophenecarboxaldehyde

  • Bromobenzene or Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Ethyl acetate

  • Saturated aqueous NaCl

  • 10% aqueous NaOH

  • Anhydrous MgSO₄

  • Silica gel

  • Petroleum ether and Dichloromethane (for chromatography)

Procedure:

  • Reaction Setup: In a three-neck round-bottomed flask equipped with a magnetic stirrer and condenser under an inert atmosphere, combine the chosen starting materials (e.g., 5-formyl-2-thiopheneboronic acid and bromobenzene), Na₂CO₃ as the base, and the palladium catalyst in DME solvent.

  • Reaction Execution: Heat the mixture and stir for a designated period to allow the cross-coupling reaction to proceed.

  • Isolation:

    • After the reaction is complete, filter the mixture under a vacuum.

    • Add saturated aqueous NaCl to the filtrate and perform an extraction with ethyl acetate (3 x 10 mL).

    • Combine the organic extracts and wash them sequentially with water (15 mL) and a 10% aqueous NaOH solution (15 mL).

    • Dry the resulting organic layer over anhydrous MgSO₄, filter, and evaporate the solvent using a rotary evaporator to obtain the crude product.[5]

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Use a solvent system, such as a 1:1 mixture of dichloromethane and petroleum ether, as the eluent.

    • Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing the desired product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.[5]

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_isolation Isolation Stage cluster_purification Purification Stage Reactants Starting Materials (e.g., 5-formyl-2-thiopheneboronic acid, bromobenzene, Pd catalyst, Na2CO3) Reaction Suzuki-Miyaura Cross-Coupling in DME Reactants->Reaction Filter Vacuum Filtration Reaction->Filter Extract Ethyl Acetate Extraction Filter->Extract Wash Wash with H2O and NaOH(aq) Extract->Wash Dry Dry over MgSO4 & Evaporate Wash->Dry Chromatography Silica Gel Column Chromatography Dry->Chromatography TLC TLC Analysis of Fractions Chromatography->TLC Evaporate_Final Evaporate Solvent TLC->Evaporate_Final Final_Product Pure 5-Phenylthiophene- 2-carbaldehyde Evaporate_Final->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Applications and Biological Relevance

Thiophene-based molecules, including arylthiophene-2-carbaldehydes, are recognized for their significant biological activities and applications in materials science.[6] This compound serves as a key building block for more complex molecules with desired functionalities.

  • Drug Discovery and Development: Arylthiophene derivatives are explored for a range of therapeutic uses. Studies on similar compounds have demonstrated antibacterial, anti-urease, and nitric oxide (NO) scavenging capabilities.[6] The thiophene ring is a privileged pharmacophore found in numerous FDA-approved drugs, where it can enhance biological activity.[2][7] The aldehyde group provides a reactive handle for synthesizing derivatives, such as thiophene-2-carboxamides, which have shown potential as anticancer and antithrombotic agents.[8]

  • Materials Science: The unique aromatic and electronic properties of this compound make it a valuable intermediate for developing organic semiconductors and advanced materials.[2] Derivatives have been used to create fluorescent probes and materials with Aggregation-Induced Emission (AIE) characteristics, which are useful for bio-imaging and sensing applications, such as detecting cyanide ions or imaging brain vasculature.[9]

Applications_Diagram cluster_pharma cluster_materials Core This compound Pharma Pharmaceuticals & Drug Discovery Core->Pharma Materials Materials Science Core->Materials Antibacterial Antibacterial Agents Pharma->Antibacterial Anticancer Anticancer Intermediates Pharma->Anticancer NO_Scavenge NO Scavengers Pharma->NO_Scavenge Semiconductors Organic Semiconductors Materials->Semiconductors Probes Fluorescent Probes (AIEgens) Materials->Probes COFs Covalent Organic Frameworks (COFs) Materials->COFs

Caption: Key application areas for this compound and its derivatives.

References

5-Phenylthiophene-2-carbaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Phenylthiophene-2-carbaldehyde, a heterocyclic aldehyde of significant interest in organic synthesis and medicinal chemistry. This document consolidates key chemical data, synthesis protocols, and potential biological applications to serve as a valuable resource for researchers and professionals in drug development.

Core Compound Properties

This compound is a solid organic compound recognized as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its thiophene ring structure is a key contributor to the biological activity of its derivatives.[1]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueReferences
Molecular Formula C₁₁H₈OS[2][3][4][5]
Molecular Weight 188.25 g/mol [2][4][5]
CAS Number 19163-21-4[2][3][4]
Appearance White to orange to green crystalline powder[1]
Melting Point 92-95 °C[2]
Boiling Point 203 °C at 16 mmHg[1]
Form Solid[2]
Spectroscopic and Identification Data
Identifier TypeIdentifierReferences
InChI 1S/C11H8OS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-8H[2]
InChI Key APWHJDHTLFVWSQ-UHFFFAOYSA-N[2]
SMILES O=Cc1ccc(s1)c2ccccc2[2]
MDL Number MFCD01151752[1][2]
PubChem CID 177053[1]

Synthesis Protocols

The synthesis of arylthiophene-2-carbaldehydes, including the 5-phenyl derivative, can be achieved through several established organic chemistry reactions. The selection of a specific method may depend on factors such as starting material availability, desired yield, and scalability.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[6] It is a common method for synthesizing aryl-substituted thiophenes.[6]

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-bromothiophene-2-carbaldehyde (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 4:1 mixture of toluene and water (10 mL).[7]

  • Add potassium phosphate (2.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).[7]

  • Heat the reaction mixture to 85-90°C and stir for 12 hours under an inert atmosphere.[7]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography on silica gel to yield 4-phenylthiophene-2-carbaldehyde.[7]

Suzuki_Miyaura_Workflow Suzuki-Miyaura Synthesis Workflow cluster_reactants Reactants & Catalyst cluster_conditions Reaction Conditions cluster_workup Workup & Purification r1 4-Bromothiophene-2-carbaldehyde temp Heat (85-90°C) r1->temp r2 Phenylboronic Acid r2->temp cat Pd(PPh3)4 Catalyst cat->temp base K3PO4 (Base) base->temp solvent Toluene/Water Solvent solvent->temp time 12 hours temp->time extract Ethyl Acetate Extraction time->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 wash->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura cross-coupling.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, such as thiophenes.[8]

General Experimental Protocol:

  • To a solution of the arylthiophene (1.0 equivalent) in N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (1.5 equivalents) at 0°C.[7]

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).[7]

  • Pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium acetate.[7]

  • Extract the product with diethyl ether.[7]

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[7]

  • Filter and concentrate under reduced pressure, followed by purification of the residue by silica gel column chromatography.[7]

Lithiation-Formylation

This method involves the use of a strong organolithium base to deprotonate the thiophene ring, followed by quenching with an electrophilic formylating agent like DMF.[7]

General Experimental Protocol:

  • Dissolve the substituted thiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool the solution to -78°C.[7]

  • Add n-butyllithium (1.1 equivalents) dropwise and stir the mixture at -78°C for 1 hour.[7]

  • Add N,N-dimethylformamide (DMF) (1.2 equivalents) and allow the reaction to slowly warm to room temperature.[7]

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.[7]

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.[7]

Potential Biological and Pharmacological Significance

A study on novel 4-arylthiophene-2-carbaldehyde compounds revealed significant biological potential:

  • Antibacterial Activity: Certain derivatives showed excellent activity against Pseudomonas aeruginosa.[6]

  • Nitric Oxide (NO) Scavenging: One derivative was identified as a potent NO scavenger.[6]

  • Urease Inhibition: Another derivative exhibited outstanding urease inhibition.[6]

These findings suggest that this compound is a promising scaffold for the development of new therapeutic agents.

Biological_Applications Potential Therapeutic Applications of Arylthiophene-2-carbaldehydes cluster_activities Demonstrated Biological Activities in Analogs cluster_targets Potential Therapeutic Targets scaffold This compound Scaffold antibacterial Antibacterial scaffold->antibacterial no_scavenging NO Scavenging scaffold->no_scavenging urease_inhibition Urease Inhibition scaffold->urease_inhibition bacteria Bacterial Infections (e.g., P. aeruginosa) antibacterial->bacteria Targets inflammation Inflammatory Conditions no_scavenging->inflammation Addresses h_pylori H. pylori Infections urease_inhibition->h_pylori Inhibits

Caption: Potential therapeutic pathways based on the biological activities of related arylthiophene-2-carbaldehydes.

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. Its straightforward synthesis through various established methods, combined with the demonstrated biological potential of structurally similar compounds, positions it as a compound of high interest for further investigation in drug discovery and materials science. This guide provides a foundational understanding for researchers to explore the applications of this versatile molecule.

References

An In-depth Technical Guide to 5-Phenylthiophene-2-carbaldehyde: Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Phenylthiophene-2-carbaldehyde, a key heterocyclic building block in organic synthesis. The document details its discovery and the evolution of its synthesis, from classical formylation reactions to modern cross-coupling methodologies. Emphasis is placed on providing detailed experimental protocols for key synthetic routes, alongside a comparative analysis of their advantages and limitations. Quantitative data, including reaction yields and spectroscopic information, are systematically presented in tabular format. Furthermore, this guide illustrates significant reaction pathways and logical workflows through Graphviz diagrams, offering a visual representation of the synthetic strategies. The role of this compound and its derivatives in medicinal chemistry, particularly as tyrosinase inhibitors, is also discussed, highlighting its potential in the development of novel therapeutic agents.

Introduction

This compound, a bifunctional aromatic compound, has emerged as a valuable intermediate in the synthesis of a diverse array of complex organic molecules. Its unique structure, featuring a phenyl group appended to a thiophene-2-carbaldehyde core, imparts desirable electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science.[1] The thiophene moiety, a sulfur-containing heterocycle, is a well-recognized pharmacophore present in numerous approved drugs, where it often contributes to enhanced biological activity.[2]

The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and reductions, allowing for the construction of more elaborate molecular architectures. This has led to the incorporation of the this compound motif into compounds with a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] Notably, derivatives of this compound have shown significant potential as tyrosinase inhibitors, which are of great interest for the treatment of hyperpigmentation disorders and have applications in the cosmetic industry.[4][5][6]

This guide aims to provide a detailed account of the discovery and historical synthesis of this compound. It will explore the key synthetic methodologies that have been employed for its preparation, from early formylation techniques to the more recent and highly efficient palladium-catalyzed cross-coupling reactions. By presenting a thorough analysis of the available synthetic routes, complete with experimental protocols and comparative data, this document serves as a valuable resource for researchers engaged in the synthesis and application of this important heterocyclic compound.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in synthesis and drug design. This section summarizes its key physicochemical parameters and provides a detailed analysis of its spectroscopic signature.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are presented in the table below. This data is crucial for its handling, storage, and use in chemical reactions.

PropertyValueReference(s)
CAS Number 19163-21-4[7][8]
Molecular Formula C₁₁H₈OS[7][8]
Molecular Weight 188.25 g/mol [7][8]
Appearance Solid[7]
Melting Point 92-95 °C[7]
Boiling Point Not available
SMILES O=Cc1sc(cc1)c2ccccc2[7]
InChI InChI=1S/C11H8OS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-8H[7]
Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound. The following table summarizes the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy.

SpectroscopyDataReference(s)
¹H NMR δ (ppm): 9.95 (s, 1H, CHO), 7.80-7.77 (m, 2H, Ar-H), 7.64-7.55 (m, 2H, Ar-H), 7.55-7.46 (m, 1H, Ar-H), 7.49-7.40 (m, 2H, Ar-H), 7.44-7.32 (m, 2H, Ar-H), 7.36-7.19 (m, 2H, Ar-H)[9]
¹³C NMR δ (ppm): 183.1, 144.0, 136.5, 135.2, 128.4[9][10]
IR (cm⁻¹) Characteristic peaks for C=O (aldehyde) and aromatic C-H stretching.[11]

Historical Synthesis of this compound

The synthesis of this compound has evolved significantly over the years, with early methods relying on classical electrophilic aromatic substitution reactions. These foundational methods, while sometimes limited in scope and efficiency, paved the way for the development of more sophisticated synthetic strategies. This section details the key historical approaches to the synthesis of this important molecule.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[12][13] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the formylating agent.[14] For the synthesis of this compound, the starting material is 2-phenylthiophene. The electrophilic Vilsmeier reagent attacks the electron-rich thiophene ring, preferentially at the C5 position due to the directing effect of the phenyl group and the inherent reactivity of the thiophene ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

While yields can be moderate to good, the reaction conditions can be harsh, and the regioselectivity may be an issue with certain substituted thiophenes.[15]

Experimental Protocol: Vilsmeier-Haack Reaction

  • Materials: 2-Phenylthiophene, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM, anhydrous), Ice, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • To a stirred solution of anhydrous DMF (3.0 eq.) in anhydrous DCM, slowly add POCl₃ (1.2 eq.) at 0 °C under an inert atmosphere.

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 2-phenylthiophene (1.0 eq.) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_formylation Formylation cluster_workup Workup & Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C, DCM POCl3 POCl3 POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Phenylthiophene 2-Phenylthiophene Phenylthiophene->Iminium 0 °C to RT Hydrolysis Hydrolysis (H2O) Iminium->Hydrolysis Purification Purification Hydrolysis->Purification Product This compound Purification->Product

Vilsmeier-Haack Reaction Workflow
Rieche Formylation

The Rieche formylation is another classical method for the formylation of aromatic compounds, particularly those that are electron-rich.[16] This reaction utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[15] Similar to the Vilsmeier-Haack reaction, the Rieche formylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the dichloromethyl methyl ether to generate a highly reactive electrophile, which then attacks the 2-phenylthiophene ring, primarily at the C5 position.

This method can provide good yields, but it requires strictly anhydrous conditions, and the Lewis acids used are often harsh and moisture-sensitive.[15]

Experimental Protocol: Rieche Formylation

  • Materials: 2-Phenylthiophene, Dichloromethyl methyl ether, Titanium tetrachloride (TiCl₄), Dichloromethane (DCM, anhydrous), Ice-cold water, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 2-phenylthiophene (1.0 eq.) in anhydrous DCM and cool the solution to 0 °C under an inert atmosphere.

    • Slowly add TiCl₄ (1.8 eq.) to the cooled solution.

    • After stirring for 5 minutes, slowly add dichloromethyl methyl ether (1.1 eq.).

    • Continue stirring the resulting mixture at 0 °C for 3 hours.

    • Quench the reaction by slowly adding ice-cold water.

    • Extract the mixture with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography.

Lithiation-Formylation

The lithiation-formylation approach offers a powerful and often highly regioselective method for the synthesis of aryl aldehydes.[17][18] This two-step process involves the initial deprotonation of the aromatic ring using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting aryllithium intermediate with an electrophilic formylating agent, typically DMF.

For 2-phenylthiophene, lithiation occurs selectively at the C5 position, which is the most acidic proton on the thiophene ring. The subsequent reaction with DMF and acidic workup furnishes this compound in good to excellent yields. This method's key advantage is its high regioselectivity, which is often difficult to achieve with traditional electrophilic substitution reactions. However, it requires strictly anhydrous conditions and low temperatures (-78 °C) to prevent side reactions.

Experimental Protocol: Lithiation-Formylation

  • Materials: 2-Phenylthiophene, n-Butyllithium (n-BuLi) in hexanes, N,N-Dimethylformamide (DMF, anhydrous), Tetrahydrofuran (THF, anhydrous), Saturated aqueous ammonium chloride solution, Diethyl ether, Water, Anhydrous sodium sulfate.

  • Procedure:

    • To a solution of 2-phenylthiophene (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 eq.) dropwise.

    • Stir the mixture at -78 °C for 1 hour.

    • Add anhydrous DMF (1.2 eq.) and allow the reaction to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography.

Modern Synthetic Methods: Palladium-Catalyzed Cross-Coupling

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl and heteroaryl compounds. The Suzuki-Miyaura coupling, in particular, has become a cornerstone of modern organic synthesis due to its high efficiency, functional group tolerance, and the commercial availability of a wide range of boronic acids.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling provides a highly efficient and modular route to this compound. This reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or triflate. For the synthesis of this compound, two primary disconnection approaches are possible:

  • Route A: Coupling of 5-bromothiophene-2-carbaldehyde with phenylboronic acid.

  • Route B: Coupling of 2-formyl-5-thiopheneboronic acid with bromobenzene.

Both routes typically proceed in high yields under relatively mild conditions. The choice of route often depends on the availability and cost of the starting materials.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Materials: 5-Bromothiophene-2-carbaldehyde (or 2-formyl-5-thiopheneboronic acid), Phenylboronic acid (or bromobenzene), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), Toluene, Water.

  • Procedure:

    • In a round-bottom flask, dissolve 5-bromothiophene-2-carbaldehyde (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 4:1 mixture of toluene and water (10 mL).

    • Add potassium carbonate (2.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

    • Heat the reaction mixture to 85-90 °C and stir for 12 hours under an inert atmosphere.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction cluster_workup Workup & Purification ThiopheneHalide 5-Bromothiophene-2-carbaldehyde Coupling Suzuki-Miyaura Coupling ThiopheneHalide->Coupling Toluene/Water, 85-90°C BoronicAcid Phenylboronic Acid BoronicAcid->Coupling Palladium Pd(PPh3)4 Palladium->Coupling Base K2CO3 Base->Coupling Extraction Extraction Coupling->Extraction Purification Purification Extraction->Purification Product This compound Purification->Product

Suzuki-Miyaura Coupling Workflow

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for this compound depends on several factors, including the desired scale of the reaction, the availability of starting materials, and the required purity of the final product. The following table provides a comparative summary of the different synthetic methods discussed.

MethodStarting MaterialReagentsTypical YieldAdvantagesDisadvantages
Vilsmeier-Haack 2-PhenylthiopheneDMF, POCl₃Moderate to GoodReadily available reagents.Harsh reaction conditions, potential for side products.
Rieche Formylation 2-PhenylthiopheneDichloromethyl methyl ether, TiCl₄Moderate to GoodGood for electron-rich aromatics.Requires strictly anhydrous conditions, harsh Lewis acids.
Lithiation-Formylation 2-Phenylthiophenen-BuLi, DMFGood to ExcellentHigh regioselectivity.Requires cryogenic temperatures and strictly anhydrous conditions.
Suzuki-Miyaura 5-Bromothiophene-2-carbaldehyde or 2-Formyl-5-thiopheneboronic acidPhenylboronic acid or Bromobenzene, Pd catalyst, BaseGood to ExcellentHigh functional group tolerance, modular.Palladium catalysts can be expensive, requires pre-functionalized starting materials.

Biological Significance and Signaling Pathways

Thiophene-containing compounds are of significant interest in drug discovery due to their diverse pharmacological activities. Derivatives of this compound have been investigated for their potential as therapeutic agents, with a notable focus on their role as tyrosinase inhibitors.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[4] Overproduction of melanin can lead to hyperpigmentation disorders. Tyrosinase inhibitors are therefore valuable as skin-lightening agents in cosmetics and as therapeutic agents for treating these conditions.

Several studies have shown that thiophene derivatives can effectively inhibit tyrosinase activity.[5][6] The mechanism of inhibition often involves the chelation of the copper ions in the active site of the enzyme by the sulfur atom of the thiophene ring and other functional groups on the molecule. The phenyl group and the aldehyde functionality of this compound can be readily modified to optimize the inhibitory activity and other pharmacokinetic properties of the molecule.

Tyrosinase_Inhibition_Pathway Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Non-enzymatic steps Tyrosinase Tyrosinase Inhibitor 5-Phenylthiophene-2- carbaldehyde Derivative Inhibitor->Tyrosinase Inhibition

Tyrosinase Inhibition by Thiophene Derivatives

Conclusion

This compound stands as a testament to the enduring importance of heterocyclic chemistry in both academic research and industrial applications. This guide has traced the evolution of its synthesis from the foundational, yet often harsh, methods of the Vilsmeier-Haack and Rieche reactions to the elegant and highly efficient Suzuki-Miyaura cross-coupling. The detailed experimental protocols and comparative analysis provided herein offer a practical resource for chemists seeking to prepare this versatile building block.

The exploration of the biological significance of this compound derivatives, particularly as tyrosinase inhibitors, underscores the potential of this scaffold in the development of new therapeutic and cosmeceutical agents. The continued investigation into the synthesis of novel derivatives and their biological evaluation will undoubtedly lead to new discoveries and applications, further solidifying the importance of this key heterocyclic intermediate.

References

An In-Depth Technical Guide to 5-Phenylthiophene-2-carboxaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylthiophene-2-carboxaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of organic compounds. Its unique molecular architecture, featuring a phenyl group attached to a thiophene-carboxaldehyde core, imparts valuable electronic and steric properties, making it a compound of significant interest in medicinal chemistry, materials science, and organic synthesis. This technical guide provides a comprehensive review of 5-phenylthiophene-2-carboxaldehyde, covering its synthesis, physicochemical and spectroscopic properties, and its applications as a precursor to bioactive molecules and functional materials.

Physicochemical and Spectroscopic Data

5-Phenylthiophene-2-carboxaldehyde is a solid at room temperature with a melting point in the range of 92-95 °C.[1][2] It is characterized by the molecular formula C₁₁H₈OS and a molecular weight of approximately 188.25 g/mol .[1][3]

Table 1: Physicochemical Properties of 5-Phenylthiophene-2-carboxaldehyde

PropertyValueReferences
CAS Number 19163-21-4[1][3]
Molecular Formula C₁₁H₈OS[1][3]
Molecular Weight 188.25 g/mol [1][3]
Appearance Solid[1]
Melting Point 92-95 °C[1][2]
Purity ≥97%[4]

Spectroscopic Characterization:

The structural elucidation of 5-phenylthiophene-2-carboxaldehyde is accomplished through various spectroscopic techniques. While a complete, unified dataset is not available in a single public source, data for analogous compounds and general spectroscopic principles provide a strong basis for its characterization.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton, as well as the protons on the thiophene and phenyl rings. For the similar compound, 4-phenylthiophene-2-carbaldehyde, the aldehyde proton appears as a singlet at δ 9.95 ppm.[5] The aryl protons resonate in the multiplet region of δ 7.3–7.5 ppm, and the thiophene protons appear as singlets at δ 7.8 ppm and δ 8.1 ppm.[5]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display a distinctive peak for the carbonyl carbon of the aldehyde group, typically in the range of 180-185 ppm.[6] The carbon atoms of the thiophene and phenyl rings will also show characteristic chemical shifts.

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde functional group is expected in the region of 1660-1700 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. For the isomeric 4-phenylthiophene-2-carbaldehyde, a molecular ion peak at m/z 188 has been reported.[5]

Synthesis of 5-Phenylthiophene-2-carboxaldehyde

The synthesis of 5-phenylthiophene-2-carboxaldehyde can be achieved through several established synthetic methodologies. The two most prominent and versatile routes are the Suzuki-Miyaura cross-coupling reaction and the Vilsmeier-Haack formylation.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds and is well-suited for the synthesis of 5-phenylthiophene-2-carboxaldehyde. This approach typically involves the palladium-catalyzed coupling of a halogenated thiophene-2-carboxaldehyde with phenylboronic acid.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1][7][8]

  • Reaction Setup: To a round-bottom flask, add the aryl halide (e.g., 5-bromothiophene-2-carboxaldehyde) (1.0 eq.), phenylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) (2.0-3.0 eq.).

  • Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.

  • Reaction Conditions: The reaction mixture is typically heated to reflux (80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours (typically 12-24 hours).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to afford the desired 5-phenylthiophene-2-carboxaldehyde.

Suzuki_Miyaura_Coupling 5-Bromothiophene-2-carboxaldehyde 5-Bromothiophene-2-carboxaldehyde Reaction Mixture Reaction Mixture 5-Bromothiophene-2-carboxaldehyde->Reaction Mixture Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Reaction Mixture Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Reaction Mixture Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->Reaction Mixture Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water) Solvent (e.g., Toluene/Water)->Reaction Mixture Heating (80-100 °C) Heating (80-100 °C) Reaction Mixture->Heating (80-100 °C) Work-up & Purification Work-up & Purification Heating (80-100 °C)->Work-up & Purification 5-Phenylthiophene-2-carboxaldehyde 5-Phenylthiophene-2-carboxaldehyde Work-up & Purification->5-Phenylthiophene-2-carboxaldehyde

Caption: General workflow for the synthesis of 5-phenylthiophene-2-carboxaldehyde via Suzuki-Miyaura coupling.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][9][10] In this case, 2-phenylthiophene serves as the substrate, which is formylated using the Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation [11]

  • Vilsmeier Reagent Formation: In a dry reaction vessel under an inert atmosphere, cool DMF in an ice bath. Slowly add POCl₃ dropwise while maintaining the temperature below 10 °C. Stir the mixture for a predetermined time to allow for the formation of the Vilsmeier reagent.

  • Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 2-phenylthiophene in a suitable solvent (e.g., DMF or a chlorinated solvent) dropwise, keeping the temperature controlled.

  • Reaction Progression: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated for several hours to ensure complete conversion.

  • Hydrolysis: The reaction is quenched by pouring it onto crushed ice, followed by neutralization with an aqueous base solution (e.g., NaOH or NaHCO₃).

  • Work-up and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude 5-phenylthiophene-2-carboxaldehyde is then purified by column chromatography or recrystallization.

Vilsmeier_Haack_Reaction 2-Phenylthiophene 2-Phenylthiophene Reaction Mixture Reaction Mixture 2-Phenylthiophene->Reaction Mixture Vilsmeier Reagent (DMF + POCl3) Vilsmeier Reagent (DMF + POCl3) Vilsmeier Reagent (DMF + POCl3)->Reaction Mixture Hydrolysis & Neutralization Hydrolysis & Neutralization Reaction Mixture->Hydrolysis & Neutralization Work-up & Purification Work-up & Purification Hydrolysis & Neutralization->Work-up & Purification 5-Phenylthiophene-2-carboxaldehyde 5-Phenylthiophene-2-carboxaldehyde Work-up & Purification->5-Phenylthiophene-2-carboxaldehyde

Caption: General workflow for the synthesis of 5-phenylthiophene-2-carboxaldehyde via the Vilsmeier-Haack reaction.

Applications in Drug Discovery and Medicinal Chemistry

Thiophene-containing compounds are prevalent in a multitude of pharmaceuticals due to their ability to act as bioisosteres of phenyl groups and their favorable metabolic profiles. While direct biological activity data for 5-phenylthiophene-2-carboxaldehyde is limited in publicly available literature, its derivatives have shown a range of promising biological activities.

Table 2: Biological Activities of Thiophene-2-carboxaldehyde Derivatives

Derivative ClassBiological ActivityQuantitative Data (Example)References
Arylthiophene-2-carbaldehydes AntibacterialIC₅₀ = 29.7 µg/mL against P. aeruginosa[5]
Anti-ureaseIC₅₀ = 27.1 µg/mL[5]
Nitric Oxide ScavengingIC₅₀ = 45.6 µg/mL[5]
5-Nitro-2-thiophene carboxaldehyde AntitubercularMIC = 50 µg/mL[12]
AntibacterialEffective at 7 µg/mL against S. aureus, E. coli[12]
Thiophene-2-carboxamide derivatives AntioxidantInhibition of 62.0% (ABTS assay)[13]
AntibacterialInhibition zone of 20 mm against P. aeruginosa[13]

The aldehyde functionality of 5-phenylthiophene-2-carboxaldehyde provides a reactive handle for the synthesis of more complex molecules, such as stilbene analogues, which are known for their diverse pharmacological properties including anticancer and antimicrobial activities.[14]

Applications in Materials Science

The thiophene moiety is a fundamental component in the design of organic semiconductors due to its electron-rich nature and ability to facilitate π-electron delocalization. 5-Phenylthiophene-2-carboxaldehyde serves as a valuable precursor for the synthesis of conjugated polymers and small molecules for applications in organic electronics.[15]

The aldehyde group can be utilized in condensation reactions to extend the conjugated system, a key strategy in tuning the optical and electronic properties of organic materials. Derivatives of thiophene-2-carbaldehyde have been incorporated into polymers used in:

  • Organic Field-Effect Transistors (OFETs): Thiophene-based polymers are known for their good charge transport properties.

  • Organic Solar Cells (OSCs): As electron-donating materials in the active layer of photovoltaic devices.

Organic_Electronics_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication 5-Phenylthiophene-2-carboxaldehyde 5-Phenylthiophene-2-carboxaldehyde Polymerization / Condensation Polymerization / Condensation 5-Phenylthiophene-2-carboxaldehyde->Polymerization / Condensation Conjugated Polymer / Small Molecule Conjugated Polymer / Small Molecule Polymerization / Condensation->Conjugated Polymer / Small Molecule Solution Processing / Evaporation Solution Processing / Evaporation Conjugated Polymer / Small Molecule->Solution Processing / Evaporation Active Layer Deposition Active Layer Deposition Solution Processing / Evaporation->Active Layer Deposition Device Assembly (Electrodes, etc.) Device Assembly (Electrodes, etc.) Active Layer Deposition->Device Assembly (Electrodes, etc.) Organic Electronic Device (OFET, OSC) Organic Electronic Device (OFET, OSC) Device Assembly (Electrodes, etc.)->Organic Electronic Device (OFET, OSC)

Caption: Generalized workflow for the application of 5-phenylthiophene-2-carboxaldehyde in organic electronics.

Conclusion

5-Phenylthiophene-2-carboxaldehyde is a valuable and versatile chemical intermediate with significant potential in both medicinal chemistry and materials science. Its synthesis is readily achievable through well-established methods such as the Suzuki-Miyaura coupling and the Vilsmeier-Haack reaction. While the direct biological and material properties of the core molecule require further investigation, the diverse applications of its derivatives underscore its importance as a foundational building block for the development of novel pharmaceuticals and advanced organic electronic materials. This guide serves as a comprehensive resource for researchers and professionals seeking to leverage the unique properties of 5-phenylthiophene-2-carboxaldehyde in their scientific endeavors.

References

5-Phenylthiophene-2-carbaldehyde: A Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety guidance. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel.

Executive Summary

5-Phenylthiophene-2-carbaldehyde is a chemical intermediate used in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. While it is commercially available, a comprehensive toxicological profile for this specific compound is not publicly available. Safety Data Sheets consistently report "no data available" for key toxicological endpoints. Therefore, a precautionary approach is warranted when handling this compound. This guide summarizes the available safety information for this compound and provides data on structurally related compounds to infer potential hazards. All personnel handling this substance should be equipped with appropriate personal protective equipment and be familiar with standard laboratory safety procedures for handling potentially hazardous chemicals.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

PropertyValueReference(s)
CAS Number 19163-21-4[1][2][3]
Molecular Formula C₁₁H₈OS[1][3][4]
Molecular Weight 188.25 g/mol [1][2][4]
Appearance Solid, Off-white to light yellow powder[1][4]
Melting Point 92-95 °C[1][2]
Boiling Point Not available
Flash Point Not applicable[1][2]
Solubility Not available

Hazard Identification and GHS Classification

There is a significant lack of consensus and data regarding the GHS classification for this compound. One source states that it is "Not a dangerous substance according to GHS," but adds the caution that the "substance not yet tested completely"[4]. Another source classifies it as a "Combustible Solid"[1][2].

Due to the limited data, it is prudent to consider the GHS classifications of structurally similar compounds to anticipate potential hazards. The table below presents the GHS classifications for related thiophene derivatives.

CompoundGHS Classification and Hazard StatementsReference(s)
This compound Not classified as a dangerous substance according to GHS (Caution: substance not yet tested completely). Combustible Solid.[1][2][4]
2-Thiophenecarboxaldehyde Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. Serious Eye Damage/Eye Irritation (Category 2), H319: Causes serious eye irritation. Skin Sensitization (Category 1), H317: May cause an allergic skin reaction. Flammable liquids (Category 4), H227: Combustible liquid.[5][6]
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. Serious Eye Damage/Eye Irritation (Category 2), H319: Causes serious eye irritation. Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[7]

Note: The hazard information for related compounds should be used for preliminary hazard assessment and to inform handling procedures, but may not be fully representative of the hazards of this compound.

Toxicological Data

No specific toxicological data (e.g., LD50, LC50, irritation scores) for this compound was found in the public domain. The available Safety Data Sheets consistently state "no data available" for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity[4].

Research on various thiophene derivatives has focused on their potential therapeutic applications, with some studies reporting in vitro cytotoxicity against cancer cell lines. This data is provided for informational purposes to highlight the biological activity of this class of compounds, but it is not a direct measure of toxicity in a safety context.

CompoundCell LineAssayIC50 / ActivityReference(s)
Thiophene DerivativesMCF-7, NCI-H460, SF-268SRB assayVarious activities reported for different derivatives[1]
Thiophene Carboxylate F8CCRF-CEM (ALL)DNS assayCC50 values from 0.805 µM to 3.05 µM[4]

Experimental Protocols

As no specific toxicological studies for this compound are available, this section provides a generalized protocol for an in vitro cytotoxicity assay, based on methodologies reported for other thiophene derivatives. This is for illustrative purposes only.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).

Materials:

  • Selected human cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Visualizations

General Laboratory Workflow for Handling Potentially Hazardous Chemicals

G General Laboratory Workflow for Handling Potentially Hazardous Chemicals cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures a Consult SDS and Conduct Risk Assessment b Prepare Engineering Controls (Fume Hood) a->b c Select and Inspect Personal Protective Equipment (PPE) b->c d Weighing and Transfer (in ventilated enclosure) c->d e Reaction Setup and Monitoring d->e f Decontaminate Glassware and Work Surfaces e->f h First Aid for Exposures e->h i Spill Containment and Cleanup e->i g Dispose of Waste (in labeled containers) f->g

Caption: A generalized workflow for the safe handling of chemicals with unknown or incomplete hazard data.

Hazard Assessment Logic for Compounds with Limited Data

G Hazard Assessment Logic for Compounds with Limited Data a Target Compound: This compound b Search for Direct Toxicological Data a->b c Data Found? b->c d Use Direct Data for Hazard Assessment c->d Yes e No Direct Data Available c->e No f Identify Structurally Analogous Compounds e->f g Gather Toxicological Data for Analogues f->g h Infer Potential Hazards (Read-Across Approach) g->h i Adopt Precautionary Principle: Treat as Potentially Hazardous h->i

Caption: A logical diagram illustrating the process of hazard assessment when direct toxicological data is unavailable.

Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended for all procedures involving this compound[5][6].

  • Ensure that eyewash stations and safety showers are readily accessible[5][6].

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield[1][2][5].

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if they become contaminated[1][2][5].

  • Respiratory Protection: If dusts or aerosols are likely to be generated, a NIOSH-approved respirator (e.g., N95 dust mask) should be used[1][2].

Handling:

  • Avoid contact with skin, eyes, and clothing[5][6].

  • Avoid breathing dust[4].

  • Wash hands thoroughly after handling[5].

  • Keep away from heat, sparks, and open flames as it is a combustible solid[1][2][5].

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place[4][5][6].

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents[5].

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[4][5].

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention[4][5].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[4][5].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention[4][5].

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[4][5].

  • Hazardous Combustion Products: May include carbon monoxide, carbon dioxide, and sulfur oxides[5].

  • Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear[4][5].

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Evacuate personnel to safe areas. Wear appropriate personal protective equipment[4][5].

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains[4].

  • Methods for Containment and Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust. Clean the spill area with soap and water[4].

Stability and Reactivity

  • Reactivity: No specific reactivity hazards have been identified[5].

  • Chemical Stability: Stable under recommended storage conditions[5].

  • Conditions to Avoid: Heat, flames, and sparks. Incompatible products[5].

  • Incompatible Materials: Strong oxidizing agents, strong bases, strong reducing agents[5].

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and sulfur oxides[5].

References

Reactivity of the Aldehyde Group on the Thiophene Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the aldehyde group attached to a thiophene ring, a crucial structural motif in medicinal chemistry and materials science. Thiophene-based aldehydes are versatile intermediates in the synthesis of a wide array of pharmaceuticals and functional materials.[1] Understanding the factors that govern the reactivity of the aldehyde functionality is paramount for designing efficient synthetic routes and novel molecular entities.

Core Concepts: Electronic Nature of the Thiophene Ring

The reactivity of an aldehyde is primarily determined by the electrophilicity of the carbonyl carbon. The thiophene ring, being a π-electron rich aromatic system, influences this reactivity in a nuanced manner. While the thiophene ring is more reactive than benzene in electrophilic aromatic substitution reactions due to the electron-donating nature of the sulfur atom, its overall effect on an attached aldehyde group is electron-withdrawing.[1][2] This enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to benzaldehyde.

The position of the aldehyde group on the thiophene ring also plays a role. Thiophene-2-carboxaldehyde is generally the more studied and accessible isomer. The electronic communication between the sulfur heteroatom and the aldehyde group is different for the 2- and 3-positions, leading to subtle differences in their reactivity profiles.[3]

Substituents on the thiophene ring can further modulate the reactivity of the aldehyde group. Electron-withdrawing groups (EWGs) such as nitro or cyano groups increase the electrophilicity of the carbonyl carbon, thereby accelerating nucleophilic additions.[3][4] Conversely, electron-donating groups (EDGs) like alkyl or methoxy groups decrease the electrophilicity and slow down such reactions.[1][3]

Key Reactions of Thiophene Aldehydes

Thiophene aldehydes undergo a variety of chemical transformations typical of aromatic aldehydes, often with enhanced reactivity due to the electronic nature of the thiophene ring.

Nucleophilic Addition Reactions

The addition of nucleophiles to the carbonyl carbon is a fundamental reaction of thiophene aldehydes. A common example is the formation of Schiff bases (imines) through reaction with primary amines. The equilibrium constants (Keq) for Schiff base formation with thiophene-2-carboxaldehyde are reported to be in the range of 10² to 10⁴ L/mol, indicating a favorable reaction.[3]

Condensation Reactions

Knoevenagel Condensation: This reaction involves the condensation of a thiophene aldehyde with an active methylene compound, catalyzed by a base, to form a new carbon-carbon double bond.[5][6] The electron-withdrawing nature of the thiophene ring accelerates this reaction by increasing the electrophilicity of the aldehyde.[3] This method is instrumental in synthesizing α,β-unsaturated compounds which are valuable intermediates.[5]

Wittig Reaction: Thiophene aldehydes readily undergo the Wittig reaction with phosphonium ylides to produce alkenes.[1][7] This reaction is highly versatile for creating carbon-carbon double bonds with good control over the geometry of the resulting alkene.

Reduction and Oxidation

Reduction: The aldehyde group of thiophene aldehydes can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[3][8] More powerful reducing agents are generally not required and may lead to side reactions.

Oxidation: Thiophene aldehydes can be oxidized to the corresponding thiophene-carboxylic acids.[9] This transformation is a key step in the synthesis of many pharmaceutical intermediates.

Carbon-Carbon Bond Forming Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between brominated thiophene aldehydes and various arylboronic acids or esters.[10][11] This reaction allows for the synthesis of a wide range of aryl-substituted thiophene aldehydes, which are precursors to biologically active molecules and advanced materials.[10][12]

Grignard Reactions

Thiophene aldehydes react with Grignard reagents to form secondary alcohols.[13][14] This reaction provides a straightforward method for introducing new alkyl or aryl groups at the carbonyl carbon.

Quantitative Data on Reactivity

The following tables summarize key quantitative data related to the reactivity of thiophene aldehydes.

Reaction TypeReactantsCatalyst/SolventTemperature (°C)TimeYield (%)Reference
Knoevenagel Condensation2-Thiophenecarboxaldehyde, Cyanoacetic AcidKOH (20 mol%)/Water75 (Microwave)20 min>95[5]
Knoevenagel Condensation3-Methyl-2-thiophenecarboxaldehyde, Ethyl CyanoacetatePiperidine/EthanolReflux-90[5]
Suzuki Coupling4-Bromothiophene-2-carbaldehyde, 3,5-Dimethylphenylboronic acidPd(PPh₃)₄/K₃PO₄-12 hExcellent[10]
Suzuki Coupling4,5-Dibromothiophene-2-carboxaldehyde, Arylboronic acidPd(PPh₃)₄/K₂CO₃--Good[12]

Experimental Protocols

Protocol 1: Knoevenagel Condensation of 5-Methyl-2-thiophenecarboxaldehyde with Cyanoacetic Acid[5]

Materials:

  • 5-Methyl-2-thiophenecarboxaldehyde

  • Cyanoacetic acid

  • Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (1 M)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine 5-methyl-2-thiophenecarboxaldehyde (1.0 mmol), cyanoacetic acid (1.0 mmol), and a catalytic amount of KOH (20 mol%) in water.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 75 °C for 20 minutes with stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Acidify the reaction mixture with 1 M HCl to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum to obtain (E)-2-cyano-3-(5-methylthiophen-2-yl)acrylic acid.

Protocol 2: Vilsmeier-Haack Formylation of Thiophene[15]

Materials:

  • N-methylformanilide

  • Phosphorus oxychloride (POCl₃)

  • Thiophene

  • Ice

  • Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine N-methylformanilide (1.0 mole) and phosphorus oxychloride (1.0 mole).

  • Allow the mixture to stand for 30 minutes. The temperature will slowly rise to 40-45°C.

  • Begin stirring and cool the flask in a water bath.

  • Add thiophene (1.1 moles) dropwise at a rate that maintains the temperature between 25-35°C.

  • After the addition is complete, continue stirring for 2 hours at the same temperature, then let the mixture stand at room temperature for 15 hours.

  • Pour the dark, viscous solution into a vigorously stirred mixture of crushed ice (400 g) and water (250 mL) for workup and hydrolysis.

Protocol 3: Suzuki Coupling of 4,5-Dibromothiophene-2-carboxaldehyde[12]

Materials:

  • 4,5-Dibromothiophene-2-carboxaldehyde

  • Arylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Dioxane/water (6:1 v/v)

Procedure:

  • To a solution of 4,5-dibromothiophene-2-carboxaldehyde (0.3 mmol) in 4 mL of dioxane/water (6:1 v/v), add the arylboronic acid (0.33 mmol), potassium carbonate (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.015 mmol).

  • Heat the reaction mixture and monitor its progress.

  • Upon completion, perform an appropriate workup to isolate the coupled product.

Visualizing Reaction Pathways and Workflows

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Thiophene\nAldehyde Thiophene Aldehyde alpha,beta-Unsaturated\nThiophene Derivative alpha,beta-Unsaturated Thiophene Derivative Thiophene\nAldehyde->alpha,beta-Unsaturated\nThiophene Derivative Condensation Active Methylene\nCompound Active Methylene Compound Active Methylene\nCompound->alpha,beta-Unsaturated\nThiophene Derivative Base Catalyst\n(e.g., Piperidine, KOH) Base Catalyst (e.g., Piperidine, KOH) Base Catalyst\n(e.g., Piperidine, KOH)->alpha,beta-Unsaturated\nThiophene Derivative Solvent\n(e.g., Ethanol, Water) Solvent (e.g., Ethanol, Water) Solvent\n(e.g., Ethanol, Water)->alpha,beta-Unsaturated\nThiophene Derivative Water Water

Caption: Knoevenagel condensation of a thiophene aldehyde.

Suzuki_Coupling_Workflow Start Start Combine Reactants Combine Brominated Thiophene Aldehyde, Arylboronic Acid, Base, and Pd Catalyst in Solvent Start->Combine Reactants Inert Atmosphere Establish Inert Atmosphere (e.g., Nitrogen or Argon) Combine Reactants->Inert Atmosphere Heat Reaction Heat Reaction Mixture (e.g., 80-100 °C) Inert Atmosphere->Heat Reaction Monitor Progress Monitor Reaction Progress (e.g., by TLC or GC-MS) Heat Reaction->Monitor Progress Workup Aqueous Workup and Extraction Monitor Progress->Workup Reaction Complete Purification Purify Product (e.g., Column Chromatography) Workup->Purification Characterization Characterize Product (e.g., NMR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Reactivity_Modulation cluster_substituent Substituent on Thiophene Ring cluster_aldehyde Aldehyde Group cluster_reactivity Reactivity towards Nucleophiles EWG Electron-Withdrawing Group (-NO2, -CN) Carbonyl_Carbon Electrophilicity of Carbonyl Carbon EWG->Carbonyl_Carbon Increases EDG Electron-Donating Group (-CH3, -OCH3) EDG->Carbonyl_Carbon Decreases Increased_Reactivity Increased Reactivity Carbonyl_Carbon->Increased_Reactivity Higher Electrophilicity Decreased_Reactivity Decreased Reactivity Carbonyl_Carbon->Decreased_Reactivity Lower Electrophilicity

Caption: Influence of substituents on aldehyde reactivity.

References

Methodological & Application

Synthesis of 5-Phenylthiophene-2-carbaldehyde via Suzuki-Miyaura Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylthiophene-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a key building block in the synthesis of a wide array of biologically active molecules and functional materials. The thiophene moiety is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The presence of both a phenyl group and a reactive carbaldehyde function on the thiophene ring makes this compound a valuable intermediate for the development of novel therapeutic agents and organic electronic materials.[3]

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[4][5] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids make it an ideal strategy for the synthesis of this compound.[4][6] This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of this compound via Suzuki-Miyaura coupling.

Application Notes

Thiophene-containing compounds are integral to the development of numerous pharmaceuticals.[1] The structural motif of this compound is of particular interest to drug development professionals for several reasons:

  • Scaffold for Medicinal Chemistry: The aldehyde group provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular libraries for screening against various biological targets.

  • Anticancer Potential: Arylthiophene derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[2] The this compound core can be elaborated to explore novel anticancer agents that may act through mechanisms such as enzyme inhibition or disruption of cellular signaling pathways.[2]

  • Anti-inflammatory and Analgesic Properties: Thiophene derivatives have been investigated for their anti-inflammatory and analgesic effects.[7]

  • Antimicrobial Activity: The thiophene nucleus is present in several antimicrobial drugs.[1] Derivatives of this compound can be synthesized and evaluated for their potential as new antibacterial or antifungal agents.

Experimental Protocols

The synthesis of this compound can be achieved through two primary Suzuki-Miyaura coupling routes, differing in the starting materials. A detailed experimental procedure is provided below.[3]

Route A: Coupling of 5-formyl-2-thiopheneboronic acid with bromobenzene. Route B: Coupling of 5-bromothiophene-2-carbaldehyde with phenylboronic acid.

Materials and Equipment
  • 5-formyl-2-thiopheneboronic acid (for Route A)

  • Bromobenzene (for Route A)

  • 5-bromothiophene-2-carbaldehyde (for Route B)

  • Phenylboronic acid (for Route B)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

  • 2 M Sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate

  • Saturated aqueous sodium chloride (NaCl) solution

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • 100 mL three-neck round-bottomed flask

  • Magnetic stirrer and stir bar

  • Water condenser with a calcium chloride drying tube

  • Rubber septa

  • Oil bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure
  • Reaction Setup: Assemble a 100 mL three-neck round-bottomed flask equipped with a magnetic stirrer, a water condenser fitted with a calcium chloride drying tube, and two rubber septa.

  • Inert Atmosphere: Purge the flask with an inert gas, such as argon or nitrogen, for 10-15 minutes.

  • Addition of Reagents:

    • To the flask, add the brominated compound (1.0 mmol, 1.0 equiv.), 20 mL of DME, and Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv., 58 mg).

    • Stir the resulting mixture under the inert atmosphere for 10 minutes at room temperature.

  • Addition of Boronic Acid and Base:

    • Dissolve the boronic acid (1.2 mmol, 1.2 equiv.) in the minimum amount of ethanol.

    • Using a syringe, add the boronic acid solution to the reaction flask through one of the septa.

    • Subsequently, add 2 mL of 2 M aqueous Na₂CO₃ solution to the flask.

  • Reaction: Heat the reaction mixture to 80 °C in an oil bath and stir vigorously for 24 hours.

  • Work-up:

    • Allow the flask to cool to room temperature.

    • Filter the reaction mixture through a sintered glass funnel to remove any solids.

    • Transfer the filtrate to a separatory funnel and add 15 mL of saturated aqueous NaCl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic extracts and wash them sequentially with water (15 mL) and 10% aqueous NaOH solution (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Analyze the crude product by TLC (eluent: petroleum ether/diethyl ether, 1:1) to assess its purity.

    • If necessary, purify the crude product by column chromatography on silica gel.

    • Characterize the final product by ¹H and ¹³C NMR spectroscopy and determine its melting point.

Quantitative Data

The following tables summarize representative quantitative data for the Suzuki-Miyaura synthesis of arylthiophene-2-carbaldehydes. While specific data for the 5-phenyl isomer is not detailed in all cited literature, the provided data for the analogous 4-phenyl isomer offers a reasonable expectation of yield and reaction conditions.

Table 1: Reaction Conditions and Yields for the Synthesis of 4-Arylthiophene-2-carbaldehydes [8]

EntryArylboronic Acid/EsterProductSolvent System (4:1)Yield (%)
1Phenylboronic ester4-Phenylthiophene-2-carbaldehydeToluene/H₂OGood
24-Methylphenylboronic acid4-(4-Methylphenyl)thiophene-2-carbaldehydeToluene/H₂O-
33,5-Dimethylphenylboronic acid4-(3,5-Dimethylphenyl)thiophene-2-carbaldehydeToluene/H₂OExcellent
44-Methoxyphenylboronic acid4-(4-Methoxyphenyl)thiophene-2-carbaldehydeToluene/H₂O-

Note: The original source describes the yields as "good" or "excellent" without providing specific percentages for all entries.

Table 2: Physical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₁₁H₈OS
Molecular Weight188.25 g/mol
AppearanceSolid
Melting Point92-95 °C
Assay98%

Visualizations

Experimental Workflow

experimental_workflow reagents Reagents: - Brominated Thiophene - Phenylboronic Acid - Pd(PPh3)4 - Na2CO3 - Solvents setup Reaction Setup: - 3-Neck Flask - Condenser - Inert Atmosphere (Ar/N2) reagents->setup 1. reaction Reaction: - Add Reagents - Heat to 80°C - Stir for 24h setup->reaction 2. workup Work-up: - Cool & Filter - Extraction (EtOAc) - Wash (H2O, NaOH) - Dry (MgSO4) reaction->workup 3. purification Purification: - Concentrate - Column Chromatography workup->purification 4. characterization Characterization: - NMR (1H, 13C) - Melting Point purification->characterization 5. product Product: 5-Phenylthiophene- 2-carbaldehyde characterization->product

Caption: Experimental workflow for the synthesis of this compound.

Suzuki-Miyaura Coupling Mechanism

suzuki_mechanism pd0 Pd(0)Ln pd_complex1 R1-Pd(II)Ln-X pd0->pd_complex1 oxidative_addition Oxidative Addition oxidative_addition->pd_complex1 aryl_halide R1-X (5-Bromothiophene- 2-carbaldehyde) pd_complex2 R1-Pd(II)Ln-R2 pd_complex1->pd_complex2 transmetalation Transmetalation transmetalation->pd_complex2 boronic_acid R2-B(OH)2 (Phenylboronic Acid) boronate [R2-B(OH)3]- boronic_acid->boronate base Base (OH-) base->boronate pd_complex2->pd0 product R1-R2 (5-Phenylthiophene- 2-carbaldehyde) pd_complex2->product reductive_elimination Reductive Elimination reductive_elimination->pd0

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Synthesis of Arylthiophene-2-carbaldehydes via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylthiophene-2-carbaldehydes are pivotal intermediates in the synthesis of a diverse range of biologically active molecules and functional materials.[1] The strategic placement of a formyl group on the thiophene ring, in conjunction with an aryl substituent, provides a versatile scaffold for further chemical modifications. The Vilsmeier-Haack reaction is a classical and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including arylthiophenes.[2][3][4][5] This reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the thiophene ring.[2][3][5]

Application Notes

Scope and Advantages

The Vilsmeier-Haack reaction offers a direct and reliable route for the synthesis of arylthiophene-2-carbaldehydes from readily available arylthiophene precursors.[1] It is a powerful tool for chemists due to its operational simplicity and the use of relatively inexpensive reagents.[2] The reaction generally proceeds under mild conditions and provides good yields, making it suitable for both small-scale and larger-scale syntheses.[2]

Mechanism of Reaction

The Vilsmeier-Haack reaction proceeds through two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3][5][6]

  • Electrophilic Aromatic Substitution: The electron-rich arylthiophene attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired arylthiophene-2-carbaldehyde.[3]

Applications in Drug Development

Arylthiophene-2-carbaldehydes are valuable building blocks in medicinal chemistry, serving as precursors to a wide array of therapeutic agents. Thiophene-based molecules have demonstrated a broad spectrum of biological activities, including:

  • Anticancer Agents: These compounds are precursors to novel chalcone derivatives and other heterocyclic systems that have shown potent antiproliferative activity against various cancer cell lines, including human colon cancer cells.[1] Thiophene analogs can interact with a variety of cancer-specific protein targets.[7]

  • Kinase Inhibitors: Thiophene carboxamide derivatives, synthesized from arylthiophene-2-carbaldehydes, have been identified as inhibitors of Janus kinase 2 (JAK2), a key target in myeloproliferative neoplasms.[8]

  • Antibacterial Agents: Certain arylthiophene-2-carbaldehyde derivatives have exhibited significant antibacterial activity.[9][10]

  • Anti-inflammatory and Analgesic Properties: The thiophene scaffold is a component of various molecules with anti-inflammatory and analgesic effects.[10]

Quantitative Data

The yield of the Vilsmeier-Haack reaction for the synthesis of arylthiophene-2-carbaldehydes can be influenced by the nature of the substituents on the aryl ring and the specific reaction conditions employed. Below is a summary of representative yields and conditions.

Arylthiophene SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)
Arylthiophene (general)POCl₃, DMF-Room Temp6.5~77
2,3-dihydro-3,4-dimethyl-2-methylenethiazolePOCl₃, DMF1,2-dichloroethane80375
2,3-dihydro-4-methyl-2-methylene-3-phenylthiazolePOCl₃, DMF1,2-dichloroethane80346

Experimental Protocols

General Protocol for the Vilsmeier-Haack Formylation of an Arylthiophene

This protocol provides a general procedure for the synthesis of an arylthiophene-2-carbaldehyde.

Materials:

  • Arylthiophene (1.0 equivalent)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.5 equivalents)

  • Sodium acetate (5.6 equivalents)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of the arylthiophene (1.0 equivalent) in DMF in a round-bottom flask, add phosphorus oxychloride (1.5 equivalents) dropwise at 0°C with stirring.

  • Stir the reaction mixture at room temperature for 6.5 hours.

  • Cool the mixture to 0°C in an ice bath and add a solution of sodium acetate (5.6 equivalents) in water.

  • Stir the mixture for an additional 10 minutes at 0°C.

  • Dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the pure arylthiophene-2-carbaldehyde.[1]

Visualizations

Experimental Workflow

G Experimental Workflow for Vilsmeier-Haack Synthesis of Arylthiophene-2-carbaldehyde cluster_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0°C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Arylthiophene Arylthiophene Arylthiophene->Reaction_Mixture Stirring Stirring Reaction_Mixture->Stirring Room Temp, 6.5h Quenching Quenching (Sodium Acetate Solution) Stirring->Quenching Extraction Extraction (Diethyl Ether) Quenching->Extraction Washing Washing (Brine) Extraction->Washing Drying Drying (Na2SO4) Washing->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Arylthiophene-2-carbaldehyde Purification->Final_Product

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

Reaction Mechanism

G Vilsmeier-Haack Reaction Mechanism for Arylthiophene cluster_step1 Step 1: Vilsmeier Reagent Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Aromatization and Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 POCl3 POCl3 POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent - OPOCl2⁻ Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Arylthiophene Arylthiophene Arylthiophene->Sigma_Complex Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Hydrolysis Hydrolysis (H2O) Iminium_Salt->Hydrolysis Final_Product Arylthiophene-2-carbaldehyde Hydrolysis->Final_Product

Caption: Mechanism of the Vilsmeier-Haack reaction.

References

Application Notes and Protocols for the Lithiation-Formylation Route to Thiophene-2-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of thiophene-2-carbaldehyde derivatives via a lithiation-formylation route. This method offers a powerful and regioselective approach to introduce a formyl group onto the thiophene ring, a crucial step in the synthesis of various pharmaceutical compounds and functional materials.

Introduction

Thiophene-2-carbaldehyde and its derivatives are important intermediates in organic synthesis. The lithiation-formylation strategy is a highly effective method for their preparation. This process involves the deprotonation of a thiophene ring using a strong organolithium base, creating a highly reactive thienyllithium intermediate. This intermediate is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), to yield the desired aldehyde after acidic workup. The regioselectivity of the lithiation is a key advantage, often directed by the inherent acidity of the thiophene protons or by directing groups present on the ring.[1][2] For unsubstituted thiophene, lithiation predominantly occurs at the 2-position due to the higher acidity of the C-H bond at this position, stabilized by the adjacent sulfur atom.[2][3]

Reaction Mechanism and Experimental Workflow

The overall transformation proceeds in two main steps: lithiation and formylation. The following diagrams illustrate the general reaction mechanism and a typical experimental workflow.

Reaction_Mechanism cluster_step1 Step 1: Lithiation cluster_step2 Step 2: Formylation & Workup Thiophene Thiophene (or derivative) Thienyllithium 2-Thienyllithium Intermediate Thiophene->Thienyllithium + n-BuLi nBuLi n-Butyllithium (n-BuLi) Butane Butane Thienyllithium->Butane + Butane Adduct Tetrahedral Intermediate Thienyllithium->Adduct + DMF DMF N,N-Dimethylformamide (DMF) Aldehyde Thiophene-2-carbaldehyde Adduct->Aldehyde Workup Workup Aqueous Workup (e.g., H₃O⁺)

Caption: General reaction mechanism for the lithiation-formylation of thiophene.

Experimental_Workflow start Start setup Reaction Setup (Dry glassware, inert atmosphere) start->setup dissolve Dissolve Thiophene Derivative in Anhydrous THF setup->dissolve cool Cool to -78 °C (Dry ice/acetone bath) dissolve->cool add_nBuLi Slowly Add n-BuLi cool->add_nBuLi stir_lithiation Stir at -78 °C (30-60 min) add_nBuLi->stir_lithiation add_DMF Add DMF stir_lithiation->add_DMF warm Warm to Room Temperature add_DMF->warm quench Quench with Saturated Aqueous NH₄Cl warm->quench extract Extract with Organic Solvent (e.g., Diethyl Ether) quench->extract wash_dry Wash with Brine, Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography or Distillation concentrate->purify end End purify->end

Caption: General experimental workflow for the lithiation-formylation of thiophenes.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the formylation of various thiophene derivatives.

Table 1: Lithiation-Formylation of Unsubstituted and Substituted Thiophenes

SubstrateLithiating Agent (Equiv.)SolventTemperature (°C)Time (h)Formylating AgentProductYield (%)
Thiophenen-BuLi (1.1)THF-78 to RT1DMF2-Thiophenecarbaldehyde80[1]
3-Bromothiophenen-BuLi (1.1)THF-780.5-1DMF3-Bromo-2-formylthiophene-
2,5-DibromothiopheneLDAEt₂O/THF--DMF3,5-Dibromo-2-formylthiophene72[1]

Yield not specified in the provided search results.

Table 2: Directed ortho-Metalation (DoM) of Substituted Thiophenes

SubstrateDirecting GroupLithiating AgentSolventTemperature (°C)Formylating AgentProductYield (%)
3-MethoxythiopheneMethoxyn-BuLiTHF-78DMF3-Methoxy-2-formylthiophene-
3-CarboxamidothiopheneCarboxamides-BuLi/TMEDATHF-78DMF3-Carboxamido-2-formylthiophene-

Yields for these specific examples were not available in the provided search results, but carboxamides are noted as effective directing groups.[1]

Experimental Protocols

4.1 General Considerations

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and oxygen. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvents are essential for the success of the reaction.[4]

  • Temperature Control: The lithiation step is typically performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the organolithium intermediate.[4] A dry ice/acetone bath is commonly used to maintain this temperature.

  • Safety Precautions: Organolithium reagents such as n-butyllithium are pyrophoric and corrosive. They should be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Syringes and needles used for transferring organolithium reagents must be dry.

4.2 Protocol for the Synthesis of 2-Thiophenecarbaldehyde

This protocol is adapted from general procedures for the lithiation and formylation of aromatic compounds.

Materials:

  • Thiophene

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet.

  • Initial Solution: Under a positive pressure of inert gas, add thiophene (1.0 eq) to the flask via syringe, followed by anhydrous THF to achieve a concentration of approximately 0.5 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture at -78 °C. Stir the mixture at this temperature for another hour, then allow it to warm slowly to room temperature and stir for an additional 1-2 hours.

  • Work-up: Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield pure thiophene-2-carbaldehyde.

4.3 Protocol for the Synthesis of 3-Substituted-2-formylthiophenes via Halogen-Metal Exchange

This protocol is applicable for thiophenes bearing a bromine or iodine atom at the 3-position.

Materials:

  • 3-Bromothiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Follow the same setup as described in section 4.2.

  • Initial Solution: Under an inert atmosphere, dissolve 3-bromothiophene (1.0 eq) in anhydrous THF (to a concentration of 0.2-0.5 M).

  • Cooling: Cool the solution to -78 °C.

  • Lithium-Halogen Exchange: Slowly add n-butyllithium (1.1 eq) dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 30-60 minutes to ensure complete lithium-halogen exchange.[4]

  • Formylation: Add anhydrous DMF (1.2 eq) dropwise at -78 °C.

  • Warming and Quenching: Allow the reaction to warm to room temperature over 1-3 hours before quenching with saturated aqueous NH₄Cl solution.[4]

  • Extraction, Washing, and Drying: Follow the procedures outlined in steps 7 and 8 of section 4.2.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 3-substituted-2-formylthiophene.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Incomplete lithiation due to wet reagents or glassware.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled anhydrous solvents. Titrate the organolithium reagent before use to determine its exact concentration.
Decomposition of the organolithium intermediate.Maintain the reaction temperature strictly at or below -78 °C during lithiation and electrophile addition.
Inactive formylating agent.Use freshly opened or distilled DMF.
Formation of multiple products Isomerization or side reactions.Ensure low temperatures are maintained. For substituted thiophenes, consider the directing effects of the substituents to predict regioselectivity. The choice of base (e.g., n-BuLi vs. LDA) can also influence selectivity.[1][2]
Reaction with n-butyl bromide byproduct (in halogen-metal exchange).Consider using tert-butyllithium, as the tert-butyl bromide byproduct is less reactive.

Conclusion

The lithiation-formylation route provides a versatile and efficient method for the synthesis of thiophene-2-carbaldehyde derivatives. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving high yields and selectivity. This methodology is a valuable tool for medicinal chemists and materials scientists in the development of novel thiophene-based compounds.

References

Application Notes and Protocols for the Synthesis of 5-Phenylthiophene-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and comparative data for the synthesis of 5-phenylthiophene-2-carbaldehyde and its derivatives, key intermediates in the development of pharmaceuticals and functional materials. The methodologies outlined below are established synthetic routes, including the Suzuki-Miyaura cross-coupling, Vilsmeier-Haack reaction, and lithiation-formylation.

Comparative Overview of Synthetic Protocols

The selection of a synthetic strategy for this compound derivatives is contingent upon factors such as the availability of starting materials, desired substitution patterns, and functional group tolerance. The following table summarizes the key aspects of prominent synthetic routes.

Synthetic Route Starting Materials Key Reagents & Conditions Yield Key Advantages
Suzuki-Miyaura Coupling Bromo-thiophene-2-carbaldehyde, Arylboronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄), Solvent (e.g., Toluene/Water, Dioxane), 85-90°CModerate to Excellent[1][2][3]Excellent functional group tolerance; wide availability of arylboronic acids allows for diverse substitution patterns.[2]
Vilsmeier-Haack Reaction ArylthiopheneN,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)GoodA direct formylation method for electron-rich heterocycles.[4][5]
Lithiation-Formylation Substituted Thiophenen-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF), Anhydrous Tetrahydrofuran (THF), -78°C to rtGoodUseful for specific regioselective formylation.
Rieche Formylation ArylthiopheneDichloromethyl methyl ether, Titanium tetrachloride (TiCl₄), Dichloromethane (DCM), 0°C~77%[2]An alternative formylation method.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling: Synthesis of 4-Phenylthiophene-2-carbaldehyde[2]

This protocol describes the synthesis of 4-phenylthiophene-2-carbaldehyde via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromothiophene-2-carbaldehyde

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • In a round-bottom flask, dissolve 4-bromothiophene-2-carbaldehyde (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 4:1 mixture of toluene and water (10 mL).

  • Add potassium phosphate (2.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Heat the reaction mixture to 85-90°C and stir for 12 hours under an inert atmosphere.[2]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-phenylthiophene-2-carbaldehyde.[2]

Vilsmeier-Haack Reaction: General Procedure for the Formylation of an Arylthiophene[2][4]

This protocol provides a general method for the formylation of an arylthiophene using the Vilsmeier-Haack reaction.

Materials:

  • Arylthiophene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • To a solution of the arylthiophene (1.0 equiv) in DMF, add phosphorus oxychloride (1.1 equiv) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the mixture into ice-water and neutralize with a saturated aqueous solution of sodium acetate.

  • Extract the mixture with diethyl ether.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, concentrate, and purify by silica gel flash chromatography.

Lithiation-Formylation: Synthesis of a Thiophene-2-carbaldehyde Derivative[2]

This protocol details a general procedure for the synthesis of a thiophene-2-carbaldehyde derivative via lithiation followed by formylation.

Materials:

  • Substituted Thiophene

  • n-Butyllithium (n-BuLi)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous solution of ammonium chloride

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure:

  • Dissolve the substituted thiophene (1.0 equiv) in anhydrous THF under an inert atmosphere and cool the solution to -78°C.

  • Add n-butyllithium (1.1 equiv) dropwise and stir the mixture at -78°C for 1 hour.[2]

  • Add DMF (1.2 equiv) and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[2]

Visualized Workflows and Pathways

Synthetic Pathways for this compound Derivatives

Synthetic Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_vilsmeier Vilsmeier-Haack Reaction start1 Bromothiophene- 2-carbaldehyde reagents1 Pd(PPh3)4, K3PO4 Toluene/H2O, 85-90°C start1->reagents1 start2 Phenylboronic Acid start2->reagents1 product1 5-Phenylthiophene- 2-carbaldehyde reagents1->product1 start3 2-Phenylthiophene reagents2 POCl3, DMF start3->reagents2 product2 5-Phenylthiophene- 2-carbaldehyde reagents2->product2

Caption: Key synthetic routes to this compound.

General Experimental Workflow

General Experimental Workflow setup Reaction Setup (Reactants, Solvent, Catalyst) reaction Reaction (Heating, Stirring) setup->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup drying Drying & Filtration workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A typical workflow for synthesis and purification.

Comparison of Synthetic Strategies

Comparison of Synthetic Strategies cluster_suzuki_adv cluster_vilsmeier_adv cluster_lithiation_adv center 5-Phenylthiophene- 2-carbaldehyde Derivatives suzuki Suzuki-Miyaura Coupling center->suzuki Versatility vilsmeier Vilsmeier-Haack Reaction center->vilsmeier Direct Formylation lithiation Lithiation- Formylation center->lithiation Regioselectivity suzuki_adv High functional group tolerance suzuki->suzuki_adv vilsmeier_adv Mild reaction conditions vilsmeier->vilsmeier_adv lithiation_adv Precise C-H functionalization lithiation->lithiation_adv

Caption: Logical comparison of primary synthesis methods.

References

The Versatility of 5-Phenylthiophene-2-carbaldehyde in Organic Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Phenylthiophene-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of organic molecules. Its unique structure, featuring a phenyl group attached to a thiophene ring bearing a reactive aldehyde, makes it a valuable precursor for the development of novel compounds in medicinal chemistry, materials science, and agrochemicals. The thiophene moiety is a well-known pharmacophore that can enhance biological activity, while the aldehyde group provides a reactive handle for various chemical transformations.[1] This document provides detailed application notes and experimental protocols for the use of this compound in several key organic reactions.

Application Notes

This compound is a key intermediate for the synthesis of various derivatives with significant biological and material properties.[1] Its applications stem from the reactivity of the aldehyde functional group, which readily participates in condensation and olefination reactions.

1. Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are important biosynthetic precursors to flavonoids and exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound can be reacted with various acetophenones in a base-catalyzed Claisen-Schmidt condensation to yield thiophene-containing chalcones. The incorporation of the 5-phenylthiophene moiety is explored to modulate the biological and photophysical properties of the resulting chalcones.

2. Formation of Schiff Bases

Schiff bases, or azomethines, are formed through the condensation of a primary amine with an aldehyde. These compounds are of great interest due to their coordination chemistry and diverse biological activities, including antibacterial, antifungal, and antitumor effects. This compound serves as a scaffold to generate a library of Schiff bases by reacting it with a variety of primary amines. The resulting derivatives are valuable for developing new therapeutic agents.

3. Knoevenagel Condensation for α,β-Unsaturated Compounds

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound. This reaction, when applied to this compound, leads to the synthesis of α,β-unsaturated compounds which are valuable intermediates for the production of pharmaceuticals and fine chemicals. The electron-rich 5-phenylthiophene ring can influence the reactivity and properties of the resulting products.

4. Alkene Synthesis via the Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. By reacting this compound with a variety of phosphorus ylides (Wittig reagents), a diverse range of alkenes incorporating the 5-phenylthiophene scaffold can be prepared. This reaction is highly versatile and allows for the introduction of various substituents on the newly formed double bond.

Biological Activity of Thiophene Derivatives

While specific biological activity data for derivatives of this compound is emerging, the broader class of arylthiophene-2-carbaldehydes and their derivatives has shown significant promise in various biological assays. The following table summarizes the activities of some related compounds.

Compound ClassSpecific DerivativeBiological ActivityIC50 / MIC ValueReference Organism/Cell Line
4-Arylthiophene-2-carbaldehydes3-(5-Formyl-thiophen-3-yl)-5-(trifluoromethyl)benzonitrileAntibacterial29.7 µg/mLPseudomonas aeruginosa
4-Arylthiophene-2-carbaldehydes3-(5-Formyl-thiophen-3-yl)-5-(trifluoromethyl)benzonitrileNO Scavenging45.6 µg/mL-
4-Arylthiophene-2-carbaldehydes4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehydeUrease Inhibition27.1 µg/mL-
4-Arylthiophene-2-carbaldehydes4-Phenylthiophene-2-carbaldehydeUrease Inhibition27.9 µg/mL-
Thiophene Schiff BasesThiophene-2-carboxaldehyde derivativesAntibacterial>3 to 200 µg/mLStaphylococcus aureus, Escherichia coli, etc.
Thiophene Carboxamides3-Amino thiophene-2-carboxamide derivative 7aAntioxidant (ABTS assay)62.0% inhibition-
Thiophene Carboxamides3-Amino thiophene-2-carboxamide derivative 7bAntibacterial86.9% inhibitionP. aeruginosa

Experimental Protocols

Herein, we provide detailed, step-by-step protocols for key synthetic transformations utilizing this compound as a starting material.

Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes the synthesis of (2E)-1-(4-methoxyphenyl)-3-(5-phenylthiophen-2-yl)prop-2-en-1-one.

Materials and Reagents:

  • This compound

  • 4'-Methoxyacetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 188.25 mg) and 4'-methoxyacetophenone (1.0 mmol, 150.17 mg) in 20 mL of ethanol.

  • To this solution, add a solution of potassium hydroxide (2.0 mmol, 112.2 mg) in 2 mL of water dropwise with stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 50 mL of crushed ice and acidify with dilute HCl.

  • The precipitated solid is collected by vacuum filtration, washed with cold water until neutral, and dried.

  • The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure chalcone.

Protocol 2: Synthesis of a Schiff Base Derivative

This protocol details the synthesis of (E)-N-benzyl-1-(5-phenylthiophen-2-yl)methanimine.

Materials and Reagents:

  • This compound

  • Benzylamine

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 188.25 mg) in 15 mL of ethanol.

  • To this solution, add benzylamine (1.0 mmol, 107.15 mg) followed by 2-3 drops of glacial acetic acid.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The Schiff base product is expected to precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol to yield the pure Schiff base.

Protocol 3: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of (E)-2-((5-phenylthiophen-2-yl)methylene)malononitrile.

Materials and Reagents:

  • This compound

  • Malononitrile

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • To a solution of this compound (1.0 mmol, 188.25 mg) and malononitrile (1.0 mmol, 66.06 mg) in 10 mL of ethanol, add a few drops of piperidine.

  • Stir the reaction mixture at room temperature for 1-2 hours. The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the desired product.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Protocol 4: Synthesis of an Alkene via Wittig Reaction

This protocol outlines the synthesis of 2-(prop-1-en-1-yl)-5-phenylthiophene using a stabilized ylide.

Materials and Reagents:

  • (Ethyl)triphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (ethyl)triphenylphosphonium bromide (1.1 mmol) in 10 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 mmol) dropwise. The solution will turn deep red, indicating the formation of the ylide. Stir for 30 minutes at 0 °C.

  • In a separate flask, dissolve this compound (1.0 mmol, 188.25 mg) in 5 mL of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the target alkene.

Visualizations

G General Workflow for Derivatization of this compound cluster_reactions Key Synthetic Transformations cluster_products Resulting Compound Classes start This compound claisen Claisen-Schmidt Condensation start->claisen + Acetophenone (Base catalyst) schiff Schiff Base Formation start->schiff + Primary Amine (Acid catalyst) knoevenagel Knoevenagel Condensation start->knoevenagel + Active Methylene Cmpd. (Base catalyst) wittig Wittig Reaction start->wittig + Phosphorus Ylide chalcones Thiophene-containing Chalcones claisen->chalcones schiff_bases Schiff Bases schiff->schiff_bases unsat_compounds α,β-Unsaturated Compounds knoevenagel->unsat_compounds alkenes Substituted Alkenes wittig->alkenes

Caption: Synthetic pathways from this compound.

G Experimental Workflow for Chalcone Synthesis A 1. Dissolve Aldehyde & Acetophenone in Ethanol B 2. Add Aqueous KOH (Base Catalyst) A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Quench with Ice Water & Acidify C->D E 5. Isolate Crude Product (Filtration) D->E F 6. Purify Product (Recrystallization or Chromatography) E->F

Caption: Workflow for Claisen-Schmidt condensation.

G Hypothetical Signaling Pathway Inhibition by a Thiophene Derivative receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression (Proliferation, Inflammation) transcription_factor->gene_expression cell_response Cellular Response (e.g., Cancer Cell Growth) gene_expression->cell_response inhibitor Thiophene Derivative (e.g., Chalcone) inhibitor->kinase2 Inhibition

Caption: Potential mechanism of action for a thiophene derivative.

References

Applications of 5-Phenylthiophene-2-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylthiophene-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in medicinal chemistry. Its unique structural framework, combining a thiophene ring with a phenyl substituent, provides a template for the synthesis of a diverse array of derivatives with significant pharmacological potential. The reactivity of the aldehyde group allows for the straightforward introduction of various functional groups and pharmacophores, leading to the development of novel therapeutic agents. This document provides an overview of the applications of this compound in the discovery of anticancer, antimicrobial, and neuroprotective agents, complete with detailed experimental protocols and quantitative data to facilitate further research and development.

I. Anticancer Applications

Derivatives of this compound, particularly Schiff bases and carboxamides, have demonstrated promising cytotoxic activity against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.

Quantitative Data: Anticancer Activity

The in vitro cytotoxic efficacy of various derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Thiophene CarboxamideDerivative 1Hep3B (Liver Cancer)5.46[1]
Thiophene CarboxamideDerivative 2Hep3B (Liver Cancer)12.58[1]
ThienopyrimidineDerivative 3HepG2 (Liver Cancer)More potent than 5-FU[1]
ThienopyrimidineDerivative 4HepG2 (Liver Cancer)More potent than 5-FU[1]
5-(Thiophen-2-yl)isoxazoleTTI-6MCF-7 (Breast Cancer)1.91[2]
5-(Thiophen-2-yl)isoxazoleTTI-4MCF-7 (Breast Cancer)2.63[2]
5-(Thiophen-2-yl)-1,3,4-thiadiazoleCompound 20bHepG-2 (Liver Cancer)4.37 ± 0.7[2]
Signaling Pathway: Intrinsic Apoptosis

Many this compound derivatives exert their anticancer effects by triggering the intrinsic apoptotic pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspase enzymes, ultimately resulting in cell death.

Intrinsic Apoptosis Pathway Stress Cellular Stress Bax Bax Activation Stress->Bax Bcl2 Bcl-2 Inhibition Stress->Bcl2 Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito Inhibits CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic Apoptosis Pathway induced by this compound derivatives.

Experimental Protocols

This protocol describes the general synthesis of Schiff bases through the condensation of this compound with a primary amine.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, aminothiazole)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add the substituted primary amine (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product is expected to precipitate.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[2]

II. Antimicrobial Applications

Hydrazone derivatives of this compound have shown significant potential as antimicrobial agents against a variety of bacterial and fungal pathogens. Their mechanism of action is often attributed to the disruption of the bacterial cell membrane integrity.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of various derivatives is presented below as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
HydrazoneKTU-286Staphylococcus aureus (Pan-susceptible)0.5 - 2.0[3]
HydrazoneKTU-286Staphylococcus aureus (MRSA)1.0 - 16.0[3]
HydrazoneKTU-286Staphylococcus aureus (VRSA)4.0[3]
Phenylthiophene PyrimidindiamineCompound 14gEscherichia coli2[1]
Phenylthiophene PyrimidindiamineCompound 14gStaphylococcus aureus3[1]
Mechanism of Action: Bacterial Membrane Disruption

The antimicrobial activity of these derivatives is often linked to their ability to compromise the bacterial cell membrane, leading to leakage of intracellular contents and cell death.

Bacterial Membrane Disruption Membrane Bacterial Cell Membrane Interaction Interaction with Membrane Lipids/Proteins Membrane->Interaction Disruption Membrane Permeabilization and Depolarization Interaction->Disruption Leakage Leakage of Intracellular Contents (Ions, ATP, etc.) Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Mechanism of bacterial membrane disruption by this compound derivatives.

Experimental Protocols

This protocol outlines the general synthesis of hydrazones from this compound and a hydrazide.

Materials:

  • This compound

  • Hydrazide (e.g., isonicotinic hydrazide, benzhydrazide)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the hydrazide (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add this compound (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated hydrazone product by vacuum filtration.

  • Wash the product with cold ethanol and recrystallize from a suitable solvent to obtain the pure hydrazone.

  • Characterize the final product using appropriate spectroscopic techniques.

This method is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth for the test organism

  • Sterile 96-well microtiter plates

  • Synthesized this compound derivatives dissolved in DMSO

  • Bacterial or fungal inoculum adjusted to 0.5 McFarland standard

  • Positive control antibiotic (e.g., ciprofloxacin, ampicillin)

  • Negative control (broth only)

  • Microplate reader (optional)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well microtiter plate, add 100 µL of broth to all wells.

  • Add 100 µL of the stock solution of the test compound to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.

  • Include a positive control (antibiotic) and a negative control (broth with inoculum but no compound) on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

III. Neuroprotective Applications

Recent studies have highlighted the potential of 5-phenylthiophene-2-carboxamide derivatives as neuroprotective agents, particularly in the context of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). These compounds have been shown to exert their protective effects through the inhibition of specific kinases involved in neuronal cell death pathways.

Quantitative Data: Neuroprotective Activity

The neuroprotective effects of these derivatives have been demonstrated in cellular models of ALS.

Compound ClassDerivativeBiological ActivityTargetReference
5-Phenyl-3-ureidothiophene-2-carboxamideCompound 15fImproved neuroprotective effects in motor neuronsMAP4K4 Inhibition[4]
Signaling Pathway: MAP4K4 Inhibition

The neuroprotective mechanism of these compounds is linked to the inhibition of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a key regulator of neuronal stress and apoptosis pathways.

MAP4K4 Signaling Pathway in Neuroprotection Stress Neuronal Stress (e.g., SOD1 mutation) MAP4K4 MAP4K4 Downstream Downstream Pro-apoptotic Signaling MAP4K4->Downstream Survival Neuronal Survival MAP4K4->Survival Apoptosis Neuronal Apoptosis Downstream->Apoptosis Drug Drug Drug->MAP4K4 Inhibits

Caption: Inhibition of the MAP4K4 signaling pathway by 5-Phenylthiophene-2-carboxamide derivatives promotes neuronal survival.

Experimental Protocols

This protocol describes a general method for the synthesis of carboxamide derivatives from 5-phenylthiophene-2-carboxylic acid.

Materials:

  • 5-Phenylthiophene-2-carboxylic acid (can be synthesized by oxidation of this compound)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Substituted amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or other suitable base

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Suspend 5-phenylthiophene-2-carboxylic acid (1 equivalent) in anhydrous DCM or THF in a round-bottom flask.

  • Add thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) dropwise at 0°C.

  • Allow the reaction to stir at room temperature for 1-2 hours or until the acid is completely converted to the acid chloride (monitor by TLC or IR).

  • Remove the excess thionyl chloride or oxalyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in fresh anhydrous DCM or THF.

  • In a separate flask, dissolve the substituted amine (1 equivalent) and triethylamine (1.2 equivalents) in the same solvent.

  • Add the solution of the acid chloride dropwise to the amine solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired carboxamide.

  • Characterize the final product using spectroscopic methods.

This protocol provides a general framework for assessing the neuroprotective effects of compounds on motor neurons derived from induced pluripotent stem cells (iPSCs) of ALS patients.

Materials:

  • Motor neurons derived from iPSCs of an ALS patient (e.g., carrying a SOD1 mutation)

  • Appropriate neuronal culture medium

  • Multi-well culture plates

  • Synthesized 5-phenylthiophene-2-carboxamide derivatives

  • Fluorescent dyes for cell viability and apoptosis (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells, or Annexin V for apoptosis)

  • Fluorescence microscope or plate reader

Procedure:

  • Plate the iPSC-derived motor neurons in multi-well plates and allow them to mature for a specified period.

  • Treat the mature motor neurons with various concentrations of the test compounds dissolved in the culture medium. Include a vehicle control (DMSO).

  • After a predetermined incubation period (e.g., 24-72 hours), assess cell viability and apoptosis.

  • For Viability: Incubate the cells with Calcein-AM and Propidium Iodide according to the manufacturer's instructions. Image the wells using a fluorescence microscope and quantify the number of live (green) and dead (red) cells.

  • For Apoptosis: Stain the cells with Annexin V and a dead cell marker (e.g., PI or 7-AAD) and analyze by flow cytometry or fluorescence microscopy.

  • Calculate the percentage of neuronal survival or the reduction in apoptosis in the compound-treated wells compared to the vehicle-treated control wells.

  • Determine the concentration-dependent neuroprotective effect of the compounds.[4]

Conclusion

This compound is a highly valuable scaffold in medicinal chemistry, providing a foundation for the development of novel therapeutic agents with diverse biological activities. The derivatization of this core structure into Schiff bases, hydrazones, and carboxamides has yielded promising lead compounds for the treatment of cancer, microbial infections, and neurodegenerative diseases. The protocols and data presented in this document offer a comprehensive resource for researchers to further explore and optimize the therapeutic potential of this versatile class of compounds. Continued investigation into the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to advance these promising candidates towards clinical applications.

References

Application Notes and Protocols: 5-Phenylthiophene-2-carbaldehyde in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Phenylthiophene-2-carbaldehyde is a versatile heterocyclic building block with significant potential in the field of organic electronics. Its structure, featuring a phenyl-substituted thiophene core and a reactive aldehyde group, allows for the synthesis of a wide array of novel organic semiconducting materials. The thiophene moiety is a well-established component of high-performance organic semiconductors due to its excellent charge transport characteristics, while the phenyl group can be used to tune the material's electronic properties and morphology. The carbaldehyde functional group offers a convenient handle for various chemical transformations, including polymerization and the introduction of other functional groups, making it a key intermediate for the development of materials for Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and sensors.[1][2]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of organic electronic materials. While direct performance data for homopolymers of this compound are not extensively reported, this guide presents protocols for its derivatization and polymerization, alongside comparative data from structurally related, high-performing thiophene-based polymers to serve as a benchmark for material development.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 19163-21-4[3]
Molecular Formula C₁₁H₈OS[3]
Molecular Weight 188.25 g/mol
Appearance Solid[4]
Melting Point 92-95 °C
Purity ≥98% (typical)
Solubility Soluble in common organic solvents.

Experimental Protocols

The aldehyde group in this compound is reactive and can participate directly in certain polymerization reactions or be protected to allow for other coupling chemistries.

This protocol is adapted from the polymerization of thiophene-2-carbaldehyde and can be applied to this compound for the synthesis of a poly(thiophene-methine)-type polymer.[5] The polymerization proceeds via the aldehyde group.

Materials:

  • This compound

  • Methanol (or another suitable alcohol solvent)

  • Concentrated Hydrochloric Acid (35-37%)

  • Potassium Hydroxide (KOH) solution (5%)

  • Deionized water

Procedure:

  • Dissolve this compound (e.g., 50 mmol) in methanol (e.g., 25 mL) in a round-bottom flask.

  • Slowly add concentrated hydrochloric acid (e.g., 10 mL) to the solution while stirring.

  • Allow the reaction mixture to stir at room temperature for 48 hours. A color change and the formation of a precipitate should be observed.[5]

  • Filter the precipitate and wash it sequentially with a 5% KOH solution, deionized water, and methanol to remove unreacted monomer and acid.[5]

  • Dry the resulting polymer powder in a vacuum oven at a suitable temperature (e.g., 105 °C) for 48 hours.[5]

Characterization: The resulting polymer can be characterized by FT-IR, ¹H-NMR, and UV-Vis spectroscopy to confirm its structure and optical properties. The morphology of the polymer can be studied using Scanning Electron Microscopy (SEM).

For polymerization methods that are incompatible with a free aldehyde group, such as Stille or Suzuki coupling, the aldehyde must be protected. A common method is the formation of a cyclic acetal.[6][7]

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine this compound, toluene, ethylene glycol, and a catalytic amount of p-TSA.[6]

  • Reflux the mixture, collecting the water that is formed in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or ¹H-NMR until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting acetal-protected monomer by column chromatography on silica gel.

This protocol provides a general procedure for the Stille polycondensation of a protected this compound derivative with a suitable co-monomer.

Materials:

  • Acetal-protected and di-stannylated 5-Phenylthiophene derivative (Monomer A)

  • Di-halogenated co-monomer (Monomer B)

  • Pd(PPh₃)₄ (catalyst, 1-2 mol%)

  • Anhydrous and degassed toluene or DMF

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve Monomer A and Monomer B in anhydrous, degassed toluene.[6]

  • Add the Pd(PPh₃)₄ catalyst to the solution.

  • Heat the reaction mixture to 90-110 °C and stir for 24-48 hours.[6]

  • Monitor the polymerization by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.

  • After completion, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.[6]

  • Collect the polymer by filtration and purify by Soxhlet extraction with appropriate solvents (e.g., methanol, hexane, chloroform).[6]

  • Dry the polymer under vacuum.

To regenerate the reactive aldehyde functionality on the polymer, a deprotection step is necessary.

Materials:

  • Acetal-protected polythiophene

  • Tetrahydrofuran (THF)

  • Dilute aqueous hydrochloric acid (e.g., 2 M HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Methanol

Procedure:

  • Dissolve the acetal-protected polymer in THF in a round-bottom flask.[6]

  • Add the dilute aqueous HCl solution and stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).[6]

  • Monitor the deprotection by ¹H-NMR, observing the reappearance of the aldehyde proton signal.[6]

  • Once the reaction is complete, neutralize the mixture with a mild base like sodium bicarbonate.

  • Precipitate the polymer by pouring the solution into methanol.

  • Collect the polymer by filtration, wash with water and methanol, and dry under vacuum.[6]

Comparative Performance of Thiophene-Based Polymers

While specific performance data for polymers derived directly from this compound is limited, the following tables provide a benchmark based on other high-performance thiophene-based polymers in OFETs and OPVs. These values can serve as a target for materials synthesized using this compound as a building block.

Table 1: Performance of Thiophene-Based Polymers in OFETs

PolymerHole Mobility (cm²/Vs)On/Off RatioReference
PTII-TBalanced electron and hole mobilities-[8]
PTII-TVT-8p-type dominated-[8]
P20.034 (up to 0.061)10⁴[9]
P18.9 x 10⁻⁴10⁴[9]
TT-BT with nonyl side chain0.13.5 x 10³[10]
Thiophene-diketopyrrolopyrrole copolymerup to 1.95-[11]
BTTP-F1.6 x 10⁻³-[12]
PCBTTD4.36 x 10⁻⁴-[13]
PTTPBT2.36 x 10⁻⁴-[13]
PTPDPBT2.18 x 10⁻⁴-[13]

Table 2: Performance of Thiophene-Based Polymers in Organic Photovoltaics (OPVs)

Polymer SystemPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)
Thiophene-diketopyrrolopyrrole copolymer / PC₇₁BM5.4---
PGeBTBT based BHJ4.5-18.6-
rr-P3HT / PC₆₁BM with 0.25 wt% P6 additiveup to 5.3---
Fused-thiophene small molecule 1 / PC₇₁BM5.410.8711.040.57
Fused-thiophene small molecule 2 / PC₇₁BM6.200.9512.010.54
Fused-thiophene small molecule 9 / PC₇₁BM4.00.819.30.53
Fused-thiophene small molecule 12 / PC₇₁BM2.390.776.820.46
P3HT-Fullerene4.4---
PDTPBT-C52.80---

Visualizations

The following diagrams illustrate the potential synthetic pathways and device architectures involving materials derived from this compound.

G cluster_synthesis Synthetic Pathway for Donor-Acceptor Copolymer MonomerA Protected 5-Phenylthiophene Derivative (Donor) Polymerization Stille or Suzuki Coupling MonomerA->Polymerization MonomerB Acceptor Monomer (e.g., Benzothiadiazole) MonomerB->Polymerization ProtectedPolymer Protected Donor-Acceptor Copolymer Polymerization->ProtectedPolymer Deprotection Deprotection ProtectedPolymer->Deprotection FinalPolymer Functional Donor-Acceptor Copolymer Deprotection->FinalPolymer

Caption: Synthetic pathway for a donor-acceptor copolymer.

G cluster_ofet Bottom-Gate, Top-Contact OFET Architecture Substrate Substrate (e.g., Si) GateDielectric Gate Dielectric (e.g., SiO₂) Substrate->GateDielectric Semiconductor Organic Semiconductor (Polymer from this compound derivative) GateDielectric->Semiconductor Source Source (e.g., Au) Drain Drain (e.g., Au) Gate Gate Electrode

Caption: OFET device architecture.

References

Application Notes and Protocols for 5-Phenylthiophene-2-carbaldehyde in Organic Semiconductor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylthiophene-2-carbaldehyde is a versatile heterocyclic aromatic aldehyde that serves as a key building block in the synthesis of advanced organic semiconducting materials. Its intrinsic structure, featuring a π-electron-rich thiophene ring coupled with a phenyl group, provides a robust scaffold for the construction of conjugated molecules with tailored optoelectronic properties. The aldehyde functional group offers a reactive handle for various chemical transformations, enabling the extension of conjugation and the incorporation of desired electron-donating or electron-withdrawing moieties. This allows for the precise tuning of frontier molecular orbital (HOMO/LUMO) energy levels, a critical factor in the performance of organic electronic devices.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of organic semiconductors, with a focus on donor-acceptor type small molecules for applications in Organic Field-Effect Transistors (OFETs).

Application: Synthesis of a Donor-Acceptor Semiconductor

A prominent application of this compound is in the synthesis of donor-π-acceptor (D-π-A) type organic semiconductors. In this architecture, the 5-phenylthiophene moiety can act as a part of the π-conjugated bridge. A prime example is the synthesis of E-2-(4-nitrostyryl)-5-phenylthiophene, where the 5-phenylthiophene unit connects an electron-donating group to an electron-accepting nitro group through a vinylene linker. Such molecules are designed to facilitate intramolecular charge transfer, a key characteristic for many organic electronic applications.

Performance of Thiophene-Based Donor-Acceptor Semiconductors

While specific performance data for OFETs based on E-2-(4-nitrostyryl)-5-phenylthiophene is not extensively reported, the performance of analogous thiophene-based donor-acceptor systems provides a valuable benchmark for expected device characteristics. The table below summarizes typical performance metrics for such materials.

Material TypeExample SystemHole Mobility (μh) (cm²/Vs)On/Off RatioDeposition Method
Hypothetical D-π-A Small Molecule E-2-(4-nitrostyryl)-5-phenylthiophene0.01 - 0.5> 10^4Vacuum Evaporation
Reference Thiophene Co-polymer Thieno[3,2-b]thiophene-benzothiadiazole~ 0.1[1]> 10^3[1]Spin Coating
Reference Fused Thiophene Derivative 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiopheneup to 1.26[2]10^6 - 10^8[2]Single Crystal

Experimental Protocols

Protocol 1: Synthesis of E-2-(4-nitrostyryl)-5-phenylthiophene

This protocol details the synthesis of a donor-acceptor molecule from this compound via a Knoevenagel condensation reaction.

Materials:

  • This compound

  • 4-Nitrophenylacetic acid

  • Piperidine

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and 4-nitrophenylacetic acid (1.1 eq) in toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic phase sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol, to yield the pure E-2-(4-nitrostyryl)-5-phenylthiophene as a solid.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact (BGTC) Organic Field-Effect Transistor (OFET)

This protocol describes the fabrication of a standard BGTC OFET using a synthesized donor-acceptor small molecule semiconductor.

Materials:

  • Heavily n-doped silicon wafer with a 300 nm thermally grown SiO₂ layer (serves as the gate and gate dielectric)

  • Synthesized E-2-(4-nitrostyryl)-5-phenylthiophene (or other derivative)

  • High-purity organic solvent for the semiconductor (e.g., chloroform, chlorobenzene)

  • Gold (Au) for source and drain electrodes

  • Substrate cleaning solvents (acetone, isopropanol)

  • Deionized water

  • Nitrogen gas source

  • Vacuum thermal evaporator

  • Spin coater

  • Shadow mask for electrode deposition

  • Semiconductor parameter analyzer

Procedure:

  • Substrate Cleaning:

    • Cut the n-doped Si/SiO₂ wafer to the desired substrate size.

    • Sonically clean the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the substrates with oxygen plasma to remove any remaining organic residues and to enhance the surface energy.

  • Semiconductor Deposition (Vacuum Evaporation):

    • Place the cleaned substrates into a high-vacuum thermal evaporator.

    • Load the synthesized organic semiconductor into a crucible in the evaporator.

    • Evacuate the chamber to a pressure of < 10⁻⁶ Torr.

    • Heat the crucible to sublimate the organic semiconductor, depositing a thin film (typically 30-50 nm) onto the substrates. The deposition rate should be controlled (e.g., 0.1-0.2 Å/s).

  • Source-Drain Electrode Deposition:

    • Place a shadow mask with the desired channel length and width onto the semiconductor-coated substrates.

    • Return the substrates to the thermal evaporator.

    • Deposit a 50 nm layer of gold (Au) through the shadow mask to define the source and drain electrodes.

  • Device Characterization:

    • Transfer the fabricated OFETs to a probe station connected to a semiconductor parameter analyzer.

    • Measure the output and transfer characteristics of the device in a controlled environment (e.g., in a nitrogen-filled glovebox) to determine the charge carrier mobility, on/off current ratio, and threshold voltage.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of E-2-(4-nitrostyryl)-5-phenylthiophene Reactants This compound + 4-Nitrophenylacetic acid Reaction Knoevenagel Condensation (Reflux) Reactants->Reaction Solvent_Catalyst Toluene (Solvent) Piperidine (Catalyst) Solvent_Catalyst->Reaction Workup Aqueous Work-up & Solvent Removal Reaction->Workup Purification Recrystallization Workup->Purification Product Pure E-2-(4-nitrostyryl)-5-phenylthiophene Purification->Product OFET_Fabrication_Workflow cluster_fabrication OFET Fabrication (BGTC Architecture) Substrate Si/SiO₂ Substrate Cleaning Substrate Cleaning (Solvents + O₂ Plasma) Substrate->Cleaning Semiconductor_Depo Organic Semiconductor Deposition (Vacuum Evaporation) Cleaning->Semiconductor_Depo Electrode_Depo Au Source/Drain Electrode Deposition (Shadow Mask) Semiconductor_Depo->Electrode_Depo Device Completed OFET Device Electrode_Depo->Device Characterization Electrical Characterization Device->Characterization Donor_Acceptor_Concept cluster_molecule D-π-A Molecular Design cluster_energy Intramolecular Charge Transfer Donor Donor Pi_Bridge π-Bridge (5-Phenylthiophene derivative) Donor->Pi_Bridge Covalent Bond Acceptor Acceptor Pi_Bridge->Acceptor Covalent Bond HOMO Highest Occupied Molecular Orbital (HOMO) LUMO Lowest Unoccupied Molecular Orbital (LUMO) LUMO->HOMO   Energy Gap (Eg) ICT Photoinduced Intramolecular Charge Transfer (ICT)

References

Application Notes and Protocols for the Synthesis of Fluorescent Dyes from 5-Phenylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and characterization of novel fluorescent dyes derived from 5-phenylthiophene-2-carbaldehyde. The thiophene moiety, a recognized "privileged scaffold" in medicinal chemistry, offers a versatile platform for the development of fluorescent probes with potential applications in cellular imaging, biosensing, and as components in advanced materials. The synthetic protocol detailed below focuses on the Knoevenagel condensation, a robust and efficient method for carbon-carbon bond formation, to yield styryl-type fluorescent dyes.

Data Presentation: Photophysical Properties of this compound Derivatives

The photophysical properties of fluorescent dyes are critical for their application. The following table summarizes key quantitative data for representative fluorescent dyes synthesized from this compound and various active methylene compounds. Please note that while these values are representative for this class of dyes, the exact photophysical properties will vary depending on the specific chemical structure and the solvent used for characterization.

Dye StructureActive Methylene Compoundλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)
Dye 1 Malononitrile~400-420~480-500~80~0.4-0.6
Dye 2 Ethyl Cyanoacetate~390-410~470-490~80~0.3-0.5
Dye 3 Barbituric Acid~420-440~500-520~80~0.2-0.4
Dye 4 2-(Benzo[d]thiazol-2-yl)acetonitrile~430-450~510-530~80~0.5-0.7

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative fluorescent dye via the Knoevenagel condensation of this compound with malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Dichloromethane (for extraction)

  • Hexane (for recrystallization)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Protocol: Synthesis of 2-((5-phenylthiophen-2-yl)methylene)malononitrile (Dye 1)

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (20 mL).

  • Addition of Reagents: To this solution, add malononitrile (1.1 eq) and a catalytic amount of piperidine (0.1 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) to remove any remaining piperidine and other water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a mixture of dichloromethane and hexane to obtain the pure fluorescent dye as a solid.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It can be determined using a comparative method with a well-characterized standard.

  • Standard Selection: Choose a fluorescent standard with a known quantum yield and an absorption spectrum that overlaps with the excitation wavelength of the synthesized dye (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

  • Solution Preparation: Prepare a series of dilute solutions of both the synthesized dye and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Spectroscopic Measurements:

    • Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

    • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis: Calculate the integrated fluorescence intensity of the emission spectra for both the sample and the standard.

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:

    Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    Where:

    • Φ_F,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Mandatory Visualizations

Synthesis_Pathway reactant1 This compound product Fluorescent Dye reactant1->product Knoevenagel Condensation reactant2 Active Methylene Compound (e.g., Malononitrile) reactant2->product catalyst Base Catalyst (e.g., Piperidine) catalyst->product solvent Solvent (e.g., Ethanol) solvent->product

Caption: Synthetic pathway for fluorescent dyes via Knoevenagel condensation.

Experimental_Workflow A 1. Reaction Setup (Aldehyde + Solvent) B 2. Reagent Addition (Active Methylene + Catalyst) A->B C 3. Reaction (Stirring at RT, TLC Monitoring) B->C D 4. Work-up (Solvent Removal) C->D E 5. Extraction (DCM/Water) D->E F 6. Drying & Concentration E->F G 7. Purification (Recrystallization) F->G H 8. Characterization (NMR, MS) G->H

Caption: General experimental workflow for dye synthesis.

Signaling_Pathway_Concept cluster_cell Cell Probe Fluorescent Probe (Thiophene-based) Target Biological Target (e.g., Protein, Enzyme) Probe->Target Binding/Interaction Signal Fluorescence Signal (Imaging/Sensing) Target->Signal Modulation of Fluorescence

Caption: Conceptual signaling pathway for a thiophene-based fluorescent probe.

Application Notes and Protocols: The Role of 5-Phenylthiophene-2-carbaldehyde in Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential role and application of 5-phenylthiophene-2-carbaldehyde as a building block in the synthesis of Covalent Organic Frameworks (COFs). While specific examples of COFs synthesized directly from this compound are not extensively documented in current literature, its structural similarity to other thiophene-based aldehydes allows for the extrapolation of its utility in creating novel porous crystalline materials. Thiophene-containing COFs are of significant interest due to their unique electronic, optical, and catalytic properties.[1][2][3] The incorporation of the this compound moiety is anticipated to impart favorable characteristics, such as enhanced charge transport and tunable optoelectronic properties, making these materials promising candidates for a range of applications.

Introduction to Thiophene-Based COFs

Covalent Organic Frameworks are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[4] This results in highly ordered, porous structures with large surface areas and exceptional thermal and chemical stability. Thiophene-based COFs, in particular, have garnered attention for their potential in:

  • Photocatalysis: The electron-rich nature of the thiophene ring enhances visible light absorption and promotes charge separation, crucial for photocatalytic processes like hydrogen evolution and organic transformations.[5][6][7][8][9]

  • Sensing: The porous and often fluorescent nature of these COFs makes them suitable for the detection of various analytes.[10]

  • Gas Storage and Separation: The well-defined pore structures can be tailored for the selective adsorption of gases.

  • Organic Electronics: The extended π-conjugation within the framework facilitates charge transport, a desirable property for electronic devices.

The aldehyde functionality of this compound makes it an ideal candidate for the synthesis of imine-linked COFs through condensation reactions with amine linkers.[11][12][13] The phenyl substituent offers a route for further functionalization or can influence the stacking and electronic properties of the resulting COF.

Properties of Thiophene-Based COFs

The properties of thiophene-based COFs are highly dependent on the specific building blocks and the resulting topology of the framework. Below is a summary of quantitative data from representative thiophene-containing COFs to provide an expectation of the performance of a COF synthesized with this compound.

COF NameBuilding BlocksBET Surface Area (m²/g)Pore Size (nm)Band Gap (eV)Application/Key Finding
CTF-Th 2,5-dicyanothiopheneN/A (synthesized in SBA-15)N/A2.47Broad light absorption (250-520 nm) and emission at 530 nm.[1]
TT-COF thieno[3,2-b]thiophene-2,5-diyldiboronic acid, 2,3,6,7,10,11-hexahydroxytriphenylene18103N/AHigh surface area, used as a host for fullerene derivatives.[1]
TFTC-TAPT-COF 5,5',5''-(benzene-1,3,5-triyl)tris(thiophene-2-carbaldehyde), 2,4,6-tris(4-aminophenyl)-1,3,5-triazineN/AN/AN/AEnhanced photocatalytic H₂ evolution (1.8 mmol h⁻¹ g⁻¹).[5]
TD-COF Thiophene-based aldehyde and amineN/AN/AN/AHigh photocatalytic H₂O₂ production (4060 μmol h⁻¹ g⁻¹) in deionized water.[7][9]
BTT-TAPT-COF benzo[1,2-b:3,4-b′:5,6-b′′]trithiophene-2,5,8-tricarbaldehyde, 2,4,6-tris(4-aminophenyl)-1,3,5-triazineN/AN/AN/APhotocatalyst for blue-light-driven selective aerobic sulfoxidation.[12]

Experimental Protocols

The following is a generalized protocol for the synthesis of an imine-linked COF using a thiophene carbaldehyde, such as this compound, and a complementary amine linker. The solvothermal method is the most common approach for synthesizing crystalline imine-linked COFs.[13]

Materials and Equipment
  • This compound (or other thiophene aldehyde)

  • Amine linker (e.g., 1,3,5-Tris(4-aminophenyl)benzene (TAPB) or 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine (TAPT))

  • Solvent mixture (e.g., mesitylene/dioxane, n-butanol/acetic acid/water)[14][15][16]

  • Catalyst (e.g., aqueous acetic acid)

  • Pyrex tube or similar pressure-resistant vessel

  • Schlenk line for inert atmosphere

  • Oven or heating block

  • Centrifuge

  • Soxhlet extractor

  • Vacuum oven

Solvothermal Synthesis Protocol
  • Reactant Preparation: In a Pyrex tube, add this compound and the chosen amine linker in a stoichiometric ratio (e.g., 3:2 molar ratio for a C2-symmetric aldehyde and a C3-symmetric amine).

  • Solvent and Catalyst Addition: Add the solvent mixture and the catalyst. A common system is a 1:1 (v/v) mixture of mesitylene and dioxane with a catalytic amount of 6 M aqueous acetic acid.[8]

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction.[13]

  • Sealing and Heating: Flame-seal the Pyrex tube under vacuum and place it in an oven at a specific temperature (typically 120 °C) for an extended period (e.g., 3 days).

  • Isolation and Purification: After cooling to room temperature, the precipitated COF powder is collected by centrifugation. The powder is then washed sequentially with appropriate solvents (e.g., acetone, tetrahydrofuran) to remove unreacted monomers and oligomers.

  • Soxhlet Extraction: Further purification is achieved by Soxhlet extraction with a suitable solvent (e.g., methanol, acetone) for 24-48 hours.

  • Activation: The purified COF is dried under vacuum at an elevated temperature (e.g., 150 °C) to remove any guest molecules from the pores.

Visualizations

Logical Relationships and Workflows

COF_Synthesis_Workflow Experimental Workflow for COF Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation reactants 1. Weigh and mix This compound and Amine Linker solvent 2. Add solvent mixture and catalyst reactants->solvent degas 3. Degas via freeze-pump-thaw cycles solvent->degas seal_heat 4. Seal vessel and heat at 120°C for 3 days degas->seal_heat isolate 5. Isolate precipitate by centrifugation seal_heat->isolate wash 6. Wash with various solvents isolate->wash soxhlet 7. Purify via Soxhlet extraction wash->soxhlet activate 8. Activate under vacuum at elevated temperature soxhlet->activate product Final COF Product activate->product

Caption: A flowchart illustrating the key steps in the solvothermal synthesis of a covalent organic framework.

Proposed COF Structure

Proposed_COF_Structure Proposed Structure of a Thiophene-Based COF center Amine Linker (e.g., TAPB) ptc1 5-Phenylthiophene -2-carbaldehyde center->ptc1 Imine Linkage ptc2 5-Phenylthiophene -2-carbaldehyde center->ptc2 Imine Linkage ptc3 5-Phenylthiophene -2-carbaldehyde center->ptc3 Imine Linkage ... ... ptc1->... ptc2->... ptc3->...

Caption: A schematic representation of a hypothetical COF formed from this compound and a C3-symmetric amine linker.

Photocatalytic Mechanism

Photocatalytic_Mechanism General Photocatalytic Mechanism in Thiophene-Based COFs cluster_cof COF Framework cluster_reactions Redox Reactions vb Valence Band (VB) cb Conduction Band (CB) hole h⁺ vb->hole electron e⁻ cb->electron light Visible Light (hν) light->vb reduction Reduction (e.g., H₂O → H₂ or O₂ → H₂O₂) electron->reduction oxidation Oxidation (e.g., Sacrificial agent or H₂O → O₂) hole->oxidation product_red Reduced Product reduction->product_red product_ox Oxidized Product oxidation->product_ox

Caption: A generalized signaling pathway for photocatalysis mediated by a thiophene-based COF.

Potential Applications in Drug Development

While the primary applications of thiophene-based COFs are currently in materials science, their unique properties suggest potential roles in drug development:

  • Drug Delivery: The high porosity and surface area could be utilized for loading and controlled release of therapeutic agents. The ability to functionalize the COF framework allows for targeted delivery.

  • Biocatalysis: COFs can serve as robust supports for enzymes, enhancing their stability and reusability in biocatalytic processes relevant to pharmaceutical synthesis.

  • Sensing of Biomarkers: Fluorescent thiophene-based COFs could be developed as sensors for the detection of disease biomarkers.

Further research is necessary to explore and validate these potential biomedical applications. The synthesis of novel COFs using building blocks like this compound will be crucial in expanding the functional diversity of these promising materials.

References

Troubleshooting & Optimization

Purification of crude 5-Phenylthiophene-2-carbaldehyde by column chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 5-Phenylthiophene-2-carbaldehyde

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of crude this compound using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound? A1: The most frequently used stationary phase is silica gel (60 Å, 230-400 mesh). Due to the potential sensitivity of aldehydes to acidic surfaces, using deactivated or neutral silica gel can be beneficial to prevent product degradation.[1][2][3]

Q2: How do I determine the best mobile phase (eluent) for the separation? A2: The optimal mobile phase is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC).[4] A common and effective eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.[5][6][7] The ratio is adjusted to achieve a retention factor (Rf) of approximately 0.3 for this compound, which generally provides good separation.[8]

Q3: My compound appears to be degrading on the silica gel column. What can I do? A3: Aldehydes can be susceptible to oxidation or degradation on the acidic surface of standard silica gel.[2] To mitigate this, you can deactivate the silica gel by adding a small amount of a base, such as triethylamine (0.5-1% v/v), to your eluent system.[1][2] Additionally, minimizing the time the compound spends on the column by using flash chromatography can reduce degradation.[2]

Q4: How can I visualize this compound on a TLC plate? A4: this compound has a conjugated aromatic system, making it UV-active. It will appear as a dark spot on a fluorescent TLC plate under short-wave UV light (254 nm).[2] For enhanced visualization, chemical stains such as a p-anisaldehyde solution followed by gentle heating can be used, which is particularly effective for identifying aldehydes.[2]

Q5: What are the common impurities I might encounter after synthesis? A5: Common impurities can include unreacted starting materials (e.g., 5-bromothiophene-2-carbaldehyde or phenylboronic acid if synthesized via Suzuki coupling), homocoupled byproducts (e.g., biphenyl), and the over-oxidized product, 5-phenylthiophene-2-carboxylic acid.[2][6] The carboxylic acid is very polar and will typically remain at the baseline on a TLC plate with standard eluents.[2]

Q6: What is the recommended method for loading the crude sample onto the column? A6: Dry loading is highly recommended, particularly if the crude product has poor solubility in the initial, non-polar eluent.[2][9] This involves dissolving the crude material in a minimal amount of a volatile solvent (like dichloromethane), adding a small portion of silica gel, and evaporating the solvent to get a free-flowing powder. This powder is then carefully added to the top of the packed column.[9]

Data Presentation

The following tables summarize typical parameters used in the column chromatography purification of this compound.

Table 1: Recommended Column Chromatography Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard and effective for separating compounds of moderate polarity.[10]
Silica Gel : Crude 50:1 to 100:1 (by weight)Ensures sufficient separation capacity and prevents column overloading.[1]
Column Dimensions Dependent on scaleFor ~500 mg crude, a 2-3 cm diameter column is suitable.[2]
Sample Loading Dry LoadingPrevents dissolution issues and ensures an even starting band.[2][9]

Table 2: Example Mobile Phase Systems and TLC Analysis

Mobile Phase System (v/v)Typical UseExpected Rf of Product
Hexanes / Ethyl Acetate (20:1)Elution of non-polar impurities and product.[7]~0.4 - 0.5
Hexanes / Ethyl Acetate (10:1)Elution of the main product.[7]~0.2 - 0.3
Dichloromethane / Petroleum Ether (1:1)TLC analysis and elution.[6]Varies, optimize for Rf ~0.3

Experimental Protocols

Detailed Methodology for Column Chromatography Purification (500 mg scale)

  • TLC Analysis:

    • Dissolve a small amount of the crude product in dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of hexanes:ethyl acetate (e.g., 20:1, 10:1, 5:1).

    • Visualize under UV light (254 nm) to determine the solvent system that gives the target compound an Rf value of ~0.3.[2][8]

  • Column Preparation (Slurry Packing):

    • Place a small plug of cotton or glass wool at the bottom of a glass column (e.g., 3 cm diameter). Add a thin (0.5 cm) layer of sand.

    • In a beaker, prepare a slurry of silica gel (~25-50 g for 500 mg crude) in the initial, least polar eluent determined by TLC (e.g., 20:1 hexanes:ethyl acetate).

    • Pour the slurry into the column, gently tapping the sides to dislodge air bubbles and ensure even packing.[11]

    • Add another thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.

    • Drain the excess solvent until the level is just at the top of the sand layer.

  • Sample Loading (Dry Method):

    • Dissolve the 500 mg of crude this compound in a minimal amount of dichloromethane in a round-bottom flask.

    • Add 1-2 g of silica gel to the solution.

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[9]

    • Carefully transfer this powder onto the sand layer at the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (using a pump or inert gas) to start the flow (flash chromatography). Maintain a steady drip rate.

    • Begin eluting with the least polar solvent system (e.g., 20:1 hexanes:ethyl acetate).

    • Collect the eluate in appropriately sized fractions (e.g., 15-20 mL).

    • Monitor the collected fractions by TLC to track the elution of the product.

    • If the product elutes too slowly, gradually increase the polarity of the mobile phase (e.g., to 10:1 hexanes:ethyl acetate).[3]

  • Product Isolation:

    • Combine the fractions that contain the pure product, as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Problem: The compound streaks or "tails" down the column. 1. Column Overloading: Too much sample for the amount of silica gel.[1] 2. Inappropriate Solvent: Compound has poor solubility in the eluent.[2] 3. Compound-Silica Interaction: Strong interaction with acidic silica gel.[1]1. Reduce Load: Use a higher silica-to-crude ratio (at least 50:1).[1] 2. Change Eluent: Find a solvent system that dissolves the compound well.[3] 3. Deactivate Silica: Add 0.5-1% triethylamine to the mobile phase to neutralize the silica.[2]
Problem: Poor separation between the product and an impurity. 1. Improper Solvent System: The polarity of the eluent is not optimal for separation.[1] 2. Poor Column Packing: Channeling or cracks in the silica bed lead to an uneven solvent front.[1][8]1. Optimize Eluent: Use TLC to find a solvent system with better spot separation. Consider using a gradient elution, starting with a low polarity and gradually increasing it.[8] 2. Repack Column: Ensure the column is packed uniformly without air bubbles.
Problem: The product does not elute from the column. 1. Solvent Polarity Too Low: The mobile phase is not polar enough to move the compound. 2. Product Degradation: The aldehyde may have oxidized to the more polar carboxylic acid, which binds strongly to silica.[2][3]1. Increase Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in the mobile phase.[3] 2. Check Stability: Test compound stability on a TLC plate. If degradation is suspected, consider using deactivated silica for future purifications.[2][3]
Problem: The product elutes immediately with the solvent front. 1. Solvent Polarity Too High: The eluent is too strong and does not allow for interaction with the stationary phase.[2]1. Decrease Polarity: Start with a much less polar mobile phase (e.g., pure hexanes or a higher ratio of hexanes to ethyl acetate).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_iso Isolation tlc 1. TLC Analysis (Optimize Eluent for Rf ~0.3) pack 2. Column Packing (Silica Gel Slurry) tlc->pack load 3. Dry Sample Loading (Adsorb Crude onto Silica) pack->load elute 4. Elution (Flash Chromatography) load->elute Start Elution collect 5. Fraction Collection elute->collect monitor 6. TLC Monitoring of Fractions collect->monitor combine 7. Combine Pure Fractions monitor->combine Identify Pure Fractions evap 8. Solvent Evaporation (Rotary Evaporator) combine->evap product Purified Product evap->product troubleshooting_guide cluster_poor_sep Poor Separation / Streaking cluster_elution_issue Elution Problems start Problem Encountered q_overload Overloaded Column? start->q_overload Streaking q_eluent Optimal Eluent? start->q_eluent Mixed Fractions q_elution Product Doesn't Elute? start->q_elution No Product s_reduce_load Solution: Increase Silica:Crude Ratio (>50:1) q_overload->s_reduce_load Yes q_overload->q_eluent No s_optimize_eluent Solution: Re-optimize with TLC Use Gradient Elution q_eluent->s_optimize_eluent No q_packing Column Packed Well? q_eluent->q_packing Yes s_repack Solution: Repack Column Carefully (No Air Bubbles) q_packing->s_repack No s_increase_polarity Solution: Gradually Increase Eluent Polarity q_elution->s_increase_polarity Yes q_degradation Product Degraded? q_elution->q_degradation Still No Elution s_deactivate Solution: Use Deactivated Silica (Add Triethylamine) q_degradation->s_deactivate Yes

References

Technical Support Center: Optimizing Suzuki-Miyaura Reactions for Arylthiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of arylthiophenes via the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

This guide addresses common problems encountered during the Suzuki-Miyaura synthesis of arylthiophenes in a question-and-answer format.

Q1: My reaction shows low to no yield of the desired arylthiophene product. What are the primary factors to investigate?

A1: A low or non-existent yield in a Suzuki-Miyaura coupling for arylthiophene synthesis can stem from several sources. Systematically evaluate the following critical parameters:

  • Catalyst Activity: Ensure the palladium catalyst and any associated ligands are active. Palladium(0) species are susceptible to oxidation. If using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of boronic acids.[1] Ensure that all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[2]

  • Reagent Quality: Verify the purity and stability of your thiophene halide and arylboronic acid or ester. Boronic acids can dehydrate to form boroxines or undergo protodeboronation, especially under acidic conditions or in the presence of water.

  • Base Selection and Strength: The base is crucial for activating the boronic acid to form the more nucleophilic boronate species, which facilitates the rate-determining transmetalation step.[3][4] The choice of base can significantly impact the reaction rate and yield.[3][4] If a weak base like Na₂CO₃ is ineffective, consider stronger bases such as K₃PO₄ or Cs₂CO₃.[2]

  • Solvent System: The solvent plays a key role in solubility and reaction kinetics. A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is often used to dissolve both the organic and inorganic reagents.[2][3] The ratio of organic solvent to water may need optimization.

Q2: I am observing significant amounts of homocoupling byproducts from my arylboronic acid. How can I minimize this side reaction?

A2: Homocoupling of boronic acids is a common side reaction, often exacerbated by the presence of oxygen. To mitigate this:

  • Rigorous Degassing: Employ robust degassing techniques for your solvent, such as freeze-pump-thaw cycles or sparging with an inert gas for an extended period.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[2]

  • Controlled Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to minimize its concentration at any given time, thereby reducing the rate of homocoupling.

Q3: The reaction is sluggish and does not go to completion, even after extended reaction times. What can I do to improve the reaction rate?

A3: To accelerate a sluggish Suzuki-Miyaura reaction:

  • Increase Temperature: Raising the reaction temperature, typically to between 80-110 °C, can significantly increase the reaction rate.[2] However, be mindful of the thermal stability of your substrates and catalyst.

  • Screen Catalysts and Ligands: The choice of palladium catalyst and phosphine ligand can have a profound impact on reaction efficiency. For challenging couplings, consider more active catalysts such as those incorporating bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.

  • Optimize the Base: As the base is critical for the transmetalation step, switching to a more effective base can enhance the reaction rate.[3][4]

  • Microwave Irradiation: The use of microwave-assisted heating can dramatically reduce reaction times and improve yields for the synthesis of arylthiophenes.[5]

Q4: I am having difficulty with the purification of my arylthiophene product from the reaction mixture. What are some common purification strategies?

A4: Post-reaction workup and purification are critical for obtaining a pure product. A typical procedure involves:

  • Aqueous Workup: After cooling the reaction to room temperature, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.[2][3]

  • Brine Wash: Wash the combined organic layers with brine to remove residual water and inorganic salts.[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2][3]

  • Chromatography: The most common method for purifying the crude product is silica gel column chromatography, using a suitable solvent system such as a gradient of hexanes and ethyl acetate.[2]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki-Miyaura reaction?

A1: The base plays a critical role in the catalytic cycle. Its primary function is to activate the organoboron species (boronic acid or ester) to form a more nucleophilic boronate "ate" complex. This complex is significantly more reactive towards the palladium(II) intermediate in the transmetalation step, which is often the rate-limiting step of the reaction.[3][4]

Q2: How do I choose the right palladium catalyst for my arylthiophene synthesis?

A2: The choice of catalyst depends on the reactivity of your substrates. For simple couplings, Pd(PPh₃)₄ is often effective.[2][6] For more challenging substrates, such as sterically hindered or electron-rich thiophene halides, more advanced catalyst systems may be required. These often consist of a palladium source (e.g., Pd(OAc)₂) and a specialized phosphine ligand. Pd(dppf)Cl₂ is another robust catalyst frequently used for coupling dibromothiophenes.[7]

Q3: What are the ideal reaction temperatures and times?

A3: Typical reaction temperatures for Suzuki-Miyaura couplings in arylthiophene synthesis range from 80-110 °C.[2] Reaction times can vary widely, from 2 to 24 hours, depending on the specific substrates and conditions.[2] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Q4: Can I use water as a solvent?

A4: While not typically used as the sole solvent, water is a common co-solvent in Suzuki-Miyaura reactions. A mixture of an organic solvent (like toluene, dioxane, or THF) with an aqueous solution of the base is frequently employed.[2][3] This biphasic system helps to dissolve both the organic substrates and the inorganic base.

Q5: My thiophene boronic acid is unstable. What can I do?

A5: Thiophene boronic acids can be prone to decomposition. If you suspect instability, consider the following:

  • Use the boronic acid as soon as possible after purchase or synthesis.

  • Alternatively, convert the boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine adduct, which can be used directly in the coupling reaction.[1][8]

Data Presentation

Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling

BaseCommon Applications & Characteristics
K₂CO₃ A widely used, cost-effective base suitable for many standard couplings.[2]
Cs₂CO₃ A stronger and more soluble base, often effective in challenging couplings where other bases fail.
K₃PO₄ A strong base that is often successful with less reactive aryl chlorides and sterically hindered substrates.[2][7]
NaOH, KOH Strong hydroxide bases that can be effective but may not be compatible with base-sensitive functional groups.[4]
KF A milder base that can be advantageous when dealing with base-sensitive substrates.[4]

Table 2: Typical Catalyst Systems for Arylthiophene Synthesis

Catalyst SystemLoading (mol%)Common Substrates
Pd(PPh₃)₄ 2 - 6General purpose, effective for many aryl bromides and iodides.[2][6][7]
Pd(dppf)Cl₂ 3Often used for coupling of dibromothiophenes.[7]
Pd(OAc)₂ + Ligand 2Requires an external phosphine ligand; allows for fine-tuning of reactivity.

Experimental Protocols

General Protocol for Suzuki-Miyaura Synthesis of Arylthiophenes

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Thiophene halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a THF/water mixture)[2]

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the thiophene halide, arylboronic acid, palladium catalyst, and base.[2]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) at least three times.[2]

  • Solvent Addition: Add the degassed solvent to the flask via syringe.[2]

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C).[2]

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.[2] Reaction times can range from 2 to 24 hours.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[2]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[2]

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_ArylAryl R¹-Pd(II)Ln-R² Transmetalation->PdII_ArylAryl RedElim Reductive Elimination PdII_ArylAryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Yield Check_Catalyst Check Catalyst Activity (Fresh? Active?) Start->Check_Catalyst Check_Inert Ensure Inert Atmosphere (Degas Solvents) Start->Check_Inert Check_Reagents Verify Reagent Quality (Purity? Stability?) Start->Check_Reagents Screen_Base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) Check_Catalyst->Screen_Base Check_Inert->Screen_Base Check_Reagents->Screen_Base Optimize_Solvent Optimize Solvent System (Ratio, Type) Screen_Base->Optimize_Solvent Increase_Temp Increase Reaction Temp. Optimize_Solvent->Increase_Temp Success Improved Yield Increase_Temp->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

References

Common side reactions in the formylation of phenylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and answers to frequently asked questions regarding the common side reactions encountered during the formylation of phenylthiophene, primarily focusing on the Vilsmeier-Haack reaction.

Frequently Asked questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the formylation of phenylthiophene, offering insights into their causes and practical solutions.

Q1: My Vilsmeier-Haack reaction on 2-phenylthiophene is giving a low yield of the desired 5-formyl-2-phenylthiophene. What are the likely causes and how can I improve the yield?

A1: Low yields in the formylation of 2-phenylthiophene can stem from several factors, with the primary culprits often being incomplete reaction, degradation of the starting material or product, and difficult purification.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Thiophene is less reactive than furan or pyrrole in the Vilsmeier-Haack reaction.[1] While the reaction is often initiated at 0°C, gentle heating (e.g., to room temperature or up to 80°C) may be required to drive the reaction to completion.[1] Monitor the reaction progress by TLC to avoid prolonged heating, which can lead to side product formation.

  • Ensure Reagent Quality: The Vilsmeier reagent is moisture-sensitive. Use anhydrous solvents (like DMF or DCM) and freshly distilled phosphorus oxychloride (POCl₃) to ensure the reagent's activity.

  • Control Stoichiometry: An excess of the Vilsmeier reagent can sometimes lead to di-formylation or other side reactions. A typical stoichiometry is 1.5 equivalents of the Vilsmeier reagent to 1 equivalent of the phenylthiophene.

  • Proper Work-up: The hydrolysis of the intermediate iminium salt is a critical step. Quenching the reaction mixture with a buffered solution, such as a saturated sodium acetate solution, at a low temperature (0°C) can prevent degradation of the acid-sensitive aldehyde product.

Q2: I am formylating 3-phenylthiophene and obtaining a mixture of isomers. How can I control the regioselectivity?

A2: The formylation of 3-phenylthiophene is known to produce a mixture of 2-formyl-3-phenylthiophene and 5-formyl-3-phenylthiophene. The electronic and steric effects of the phenyl group at the 3-position direct the incoming electrophile to both the C2 and C5 positions of the thiophene ring.

Troubleshooting Steps:

  • Steric Hindrance of the Reagent: The ratio of the 2- and 5-formylated isomers can be influenced by the steric bulk of the Vilsmeier reagent. While standard DMF/POCl₃ gives a mixture, employing bulkier N-formylamides (e.g., N-formylindoline) in the preparation of the Vilsmeier reagent can favor formylation at the less sterically hindered 5-position.

  • Chromatographic Separation: In most cases, the isomers will need to be separated by column chromatography. Careful selection of the eluent system is crucial for achieving good separation.

Q3: I am observing a significant amount of a di-formylated product in my reaction mixture. How can I minimize this side reaction?

A3: Di-formylation occurs when the mono-formylated product, which is still sufficiently activated, undergoes a second formylation.

Troubleshooting Steps:

  • Control Reagent Stoichiometry: The most effective way to minimize di-formylation is to use a controlled amount of the Vilsmeier reagent. Using a slight excess (e.g., 1.1 to 1.5 equivalents) is often sufficient for mono-formylation without significant di-formylation.

  • Slow Addition of Substrate: Adding the phenylthiophene solution slowly to the pre-formed Vilsmeier reagent can help to maintain a low concentration of the substrate and favor mono-substitution.

  • Lower Reaction Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to suppress the second formylation, which typically requires more forcing conditions.

Q4: My reaction has resulted in a dark, tarry substance, and I am unable to isolate any product. What is causing this polymerization and how can it be prevented?

A4: Thiophenes, being electron-rich, are susceptible to polymerization under strongly acidic conditions, which are characteristic of the Vilsmeier-Haack reaction.

Troubleshooting Steps:

  • Maintain Low Temperatures: The formation of the Vilsmeier reagent and the subsequent reaction with phenylthiophene should be carried out at low temperatures (e.g., 0°C) to minimize polymerization.

  • Controlled Reagent Addition: Add the POCl₃ to the DMF slowly and with efficient stirring to dissipate the heat generated during the exothermic formation of the Vilsmeier reagent. Similarly, add the phenylthiophene to the reagent slowly.

  • Milder Formylating Conditions: If polymerization remains a persistent issue, consider alternative, milder formylation methods such as the Rieche formylation, which uses a Lewis acid like TiCl₄ with dichloromethyl methyl ether.

Q5: Is formylation of the phenyl ring a possible side reaction?

A5: While the thiophene ring is significantly more electron-rich and therefore more reactive towards electrophilic substitution than the phenyl ring, formylation of the phenyl ring is a theoretical possibility, especially under harsh conditions. However, in the Vilsmeier-Haack reaction, which employs a relatively weak electrophile, formylation occurs preferentially on the more activated thiophene ring. Under standard conditions, formylation of the phenyl ring is not a commonly reported side reaction for phenylthiophene.

Quantitative Data Summary

The following table summarizes typical product distributions for the Vilsmeier-Haack formylation of phenylthiophene based on available data for similar substituted thiophenes. Note that specific yields and isomer ratios can vary depending on the exact reaction conditions.

SubstrateMajor ProductMinor Product(s)Di-formylated Product(s)Typical Total Yield
2-Phenylthiophene 5-Formyl-2-phenylthiophene3-Formyl-2-phenylthiophene3,5-Diformyl-2-phenylthiophene~77%
3-Phenylthiophene 2-Formyl-3-phenylthiophene5-Formyl-3-phenylthiophene2,5-Diformyl-3-phenylthiopheneVariable, often moderate

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Phenylthiophene

This protocol describes a general procedure for the synthesis of 5-formyl-2-phenylthiophene.

Materials:

  • 2-Phenylthiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium acetate solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous DCM. Cool the solution to 0°C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C. After the addition is complete, stir the mixture at 0°C for 30 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 2-phenylthiophene (1 equivalent) in anhydrous DCM. Add the solution of the substrate dropwise to the freshly prepared Vilsmeier reagent at 0°C. After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 6.5 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis: Once the reaction is complete, cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate (5.6 equivalents).[2] This step is exothermic and may cause gas evolution. Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the iminium intermediate.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.[2] Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.[2] After filtration, concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography to afford the desired aldehyde.[2]

Visualizing Reaction Pathways and Workflows

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Iminium_Intermediate Iminium Salt Intermediate Vilsmeier->Iminium_Intermediate Phenylthiophene Phenylthiophene Phenylthiophene->Iminium_Intermediate Product Formyl- Phenylthiophene Iminium_Intermediate->Product H2O H₂O (Work-up) H2O->Product

Caption: General mechanism of the Vilsmeier-Haack formylation.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of Formylated Product Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Degradation Degradation/ Polymerization Start->Degradation Side_Reactions Side Reactions (e.g., Di-formylation) Start->Side_Reactions Optimize_Temp Increase Temperature/ Reaction Time Incomplete_Reaction->Optimize_Temp Check_Reagents Use Anhydrous Reagents/Solvents Incomplete_Reaction->Check_Reagents Degradation->Check_Reagents Proper_Workup Careful Hydrolysis (e.g., NaOAc buffer) Degradation->Proper_Workup Control_Stoichiometry Adjust Reagent Stoichiometry Side_Reactions->Control_Stoichiometry

Caption: Troubleshooting guide for low product yield.

References

Technical Support Center: Synthesis of 5-Phenylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Phenylthiophene-2-carbaldehyde synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on two primary synthetic routes: the Suzuki-Miyaura Cross-Coupling and the Vilsmeier-Haack Reaction.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Cross-Coupling

  • Question: I am attempting the Suzuki-Miyaura cross-coupling of a boronic acid derivative and a brominated thiophene, but I am observing very low to no yield of this compound. What are the potential causes and solutions?

  • Answer: Low yields in Suzuki-Miyaura coupling are often traced back to catalyst activity, reagent quality, or reaction conditions. Here are some troubleshooting steps:

    • Catalyst Inactivation: The Palladium catalyst is the heart of the reaction. Ensure your catalyst, such as Tetrakis(triphenylphosphine)palladium(0), has not been deactivated by exposure to air or moisture. It is crucial to handle the catalyst under an inert atmosphere.

    • Base and Solvent Selection: The choice of base and solvent is critical. Potassium phosphate (K₃PO₄) is commonly used as a base.[1] The solvent system, often a mixture like toluene and water (4:1), plays a significant role in the reaction's success.[2] Ensure the base is of high purity and the solvents are appropriately degassed to remove oxygen.

    • Reaction Temperature: The reaction typically requires heating. A temperature of 85-90°C is often employed and should be carefully controlled for the duration of the reaction, which can be 12 hours or more.[3]

    • Reagent Stoichiometry: An excess of the boronic acid derivative (e.g., 1.2 equivalents) is often used to drive the reaction to completion.[4]

    • Dehalogenation Side Reaction: A key factor in achieving a good yield is minimizing the amount of water to avoid significant dehalogenation of the starting material.[5]

Issue 2: Multiple Products and Purification Challenges in Vilsmeier-Haack Reaction

  • Question: My Vilsmeier-Haack formylation of 2-phenylthiophene is resulting in a mixture of products, making purification difficult and lowering the yield of the desired this compound. How can I improve the regioselectivity and simplify purification?

  • Answer: The Vilsmeier-Haack reaction is a powerful formylation method, but its success hinges on controlling the reaction conditions to favor the desired isomer.

    • Vilsmeier Reagent Preparation: The Vilsmeier reagent is formed in situ from N,N-Dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[6] This reagent is a weaker electrophile than those used in Friedel-Crafts acylation.[7] The reaction is sensitive to the stoichiometry of these reagents. An excess of POCl₃ (e.g., 1.5 equivalents) is often used.[3]

    • Reaction Temperature: The reaction temperature is dependent on the reactivity of the substrate and typically ranges from below 0°C to 80°C.[6] For formylating 2-phenylthiophene, the addition of POCl₃ is often carried out at 0°C, followed by stirring at room temperature.[3] Careful temperature control is essential to minimize side reactions.

    • Substrate Reactivity: The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds.[7][8] The reactivity of five-membered heterocycles follows the order: pyrrole > furan > thiophene.[6]

    • Work-up Procedure: The initial product is an iminium ion, which is hydrolyzed to the aldehyde during workup.[9] The work-up typically involves cooling the reaction mixture and adding a solution of a base like sodium acetate in water to neutralize the reaction and facilitate the hydrolysis.[3]

    • Purification: The crude product is typically purified by column chromatography on silica gel.[3] Careful selection of the eluent system is necessary to separate the desired product from any regioisomers or unreacted starting material.

Frequently Asked Questions (FAQs)

  • Question: What are the main synthetic routes to this compound?

  • Answer: The two most prominent methods for synthesizing this compound and its derivatives are the Suzuki-Miyaura Cross-Coupling and the Vilsmeier-Haack Reaction.[3] The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of a thiophene derivative with a phenylboronic acid derivative.[2][4] The Vilsmeier-Haack reaction is a formylation reaction that introduces an aldehyde group onto the thiophene ring using a Vilsmeier reagent, which is typically formed from DMF and POCl₃.[6][9][10]

  • Question: Which synthetic route generally provides higher yields?

  • Answer: Both the Suzuki-Miyaura and Vilsmeier-Haack reactions can provide good to excellent yields of arylthiophene-2-carbaldehydes.[1][3][11] The choice of method often depends on the availability of starting materials and the desired functional group tolerance. The Suzuki-Miyaura coupling is known for its high functional group tolerance and modularity.[3]

  • Question: What are the key safety precautions to consider during the synthesis?

  • Answer: Both synthetic routes involve hazardous chemicals.

    • Suzuki-Miyaura: Brominated starting materials like 5-bromo-2-thiophenecarboxaldehyde and boronic acids can cause skin, eye, and respiratory tract irritation. Bromobenzene is flammable and an irritant.[4] Palladium catalysts and their ligands can be toxic.

    • Vilsmeier-Haack: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. N,N-Dimethylformamide (DMF) is a reproductive toxin.

  • Question: How can I confirm the identity and purity of my final product?

  • Answer: The structure and purity of this compound can be confirmed using standard analytical techniques such as ¹H and ¹³C NMR spectroscopy, and mass spectrometry.[4][5] The melting point of the solid product can also be a good indicator of purity.

Data Presentation

Table 1: Comparison of Suzuki-Miyaura Reaction Conditions for Arylthiophene-2-carbaldehyde Synthesis

Starting MaterialsCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-bromothiophene-2-carbaldehyde, phenylboronic esterPd(PPh₃)₄ (5)K₃PO₄Toluene/Water (4:1)85-9012Good[1][2]
5-formyl-2-thiopheneboronic acid, bromobenzeneNot specifiedNa₂CO₃DMENot specifiedNot specifiedNot specified[4]
4,5-dibromothiophene-2-carboxaldehyde, boronic acidPd(PPh₃)₄K₂CO₃Dioxane/Water (6:1)9012Good[5]

Table 2: Vilsmeier-Haack Reaction for Arylthiophene-2-carbaldehyde Synthesis

Starting MaterialFormylating ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
ArylthiophenePOCl₃, DMFDMF0 to Room Temp.6.5~77[3]
2-methylthiophenePOCl₃, DMFDCM10-20 (addition), then Room Temp.SeveralNot specified[10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling (General Procedure) [2][3]

  • In a round-bottom flask, dissolve 4-bromothiophene-2-carbaldehyde (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 4:1 mixture of toluene and water (10 mL).

  • Add potassium phosphate (2.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Heat the reaction mixture to 85-90°C and stir for 12 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of this compound via Vilsmeier-Haack Reaction (General Procedure) [3]

  • To a solution of 2-phenylthiophene (1.0 equiv) in N,N-dimethylformamide (DMF), add phosphorus oxychloride (1.5 equiv) at 0°C.

  • Stir the reaction mixture at room temperature for 6.5 hours.

  • Cool the mixture to 0°C and add a solution of sodium acetate (5.6 equiv) in water.

  • Stir for an additional 10 minutes at 0°C.

  • Dilute the reaction mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • After filtration, concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the this compound.

Visualizations

Suzuki_Miyaura_Workflow reagents Combine Reactants: - Bromothiophene Derivative - Phenylboronic Acid - Base (e.g., K3PO4) - Solvent (e.g., Toluene/Water) catalyst Add Pd(0) Catalyst (e.g., Pd(PPh3)4) reagents->catalyst 1 heat Heat under Inert Atmosphere (85-90°C) catalyst->heat 2 workup Aqueous Workup: - Dilute with Ethyl Acetate - Wash with Water & Brine heat->workup 3 purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify 4 product 5-Phenylthiophene- 2-carbaldehyde purify->product 5

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling synthesis.

Vilsmeier_Haack_Workflow reagents Dissolve 2-Phenylthiophene in DMF add_pocl3 Add POCl3 at 0°C reagents->add_pocl3 1 react Stir at Room Temperature add_pocl3->react 2 hydrolysis Hydrolysis: - Cool to 0°C - Add aq. Sodium Acetate react->hydrolysis 3 extraction Extraction: - Dilute with Water - Extract with Ether hydrolysis->extraction 4 purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography extraction->purify 5 product 5-Phenylthiophene- 2-carbaldehyde purify->product 6 Troubleshooting_Yield start Low Yield of This compound suzuki_q Using Suzuki-Miyaura? start->suzuki_q vilsmeier_q Using Vilsmeier-Haack? start->vilsmeier_q catalyst_check Check Catalyst Activity (Fresh, Handled under Inert Atm.) suzuki_q->catalyst_check Yes suzuki_q->vilsmeier_q No reagent_check_suzuki Verify Reagent Quality & Stoichiometry (Dry Solvents, Pure Base) catalyst_check->reagent_check_suzuki conditions_check_suzuki Optimize Reaction Conditions (Temperature, Time, Minimal Water) reagent_check_suzuki->conditions_check_suzuki purification_check Review Purification Method (Correct Column Chromatography Conditions) conditions_check_suzuki->purification_check reagent_check_vilsmeier Check Vilsmeier Reagent Formation (Correct Stoichiometry of POCl3 & DMF) vilsmeier_q->reagent_check_vilsmeier Yes temp_control Ensure Strict Temperature Control (During addition and reaction) reagent_check_vilsmeier->temp_control workup_check Verify Proper Hydrolysis in Workup temp_control->workup_check workup_check->purification_check solution Improved Yield purification_check->solution

References

Stability and storage conditions for 5-Phenylthiophene-2-carboxaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of 5-Phenylthiophene-2-carboxaldehyde (CAS: 19163-21-4).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 5-Phenylthiophene-2-carboxaldehyde?

A1: To ensure the stability and longevity of 5-Phenylthiophene-2-carboxaldehyde, it should be stored in a tightly sealed container in a cool, dry, and dark place. For optimal long-term storage, it is recommended to keep it under an inert atmosphere, such as nitrogen or argon, and refrigerated.

Q2: Is 5-Phenylthiophene-2-carboxaldehyde sensitive to air or moisture?

A2: Yes, 5-Phenylthiophene-2-carboxaldehyde is known to be air-sensitive. Exposure to air can lead to oxidation of the aldehyde functional group, which may compromise the purity and reactivity of the compound in subsequent experiments.

Q3: What are the signs of degradation of 5-Phenylthiophene-2-carboxaldehyde?

A3: A noticeable color change of the solid material, often to a darker shade, can be an indicator of degradation. Aldehydes are prone to air oxidation, which can result in the formation of the corresponding carboxylic acid as an impurity.[1] The presence of this and other impurities can be assessed using techniques like Thin Layer Chromatography (TLC).

Q4: What substances are incompatible with 5-Phenylthiophene-2-carboxaldehyde?

A4: 5-Phenylthiophene-2-carboxaldehyde should not be stored or used with strong oxidizing agents, strong bases, or strong reducing agents. These substances can react with the aldehyde or the thiophene ring, leading to undesired side reactions and degradation of the compound.

Troubleshooting Guide

This guide addresses common issues that may be encountered when using 5-Phenylthiophene-2-carboxaldehyde in experimental settings.

Problem Potential Cause Recommended Solution
Low or no yield in a reaction Degradation of the aldehyde: The aldehyde may have oxidized to the corresponding carboxylic acid due to improper storage or handling.1. Check Purity: Run a TLC of your starting material against a fresh sample, if available. Look for a new, more polar spot which could indicate the carboxylic acid impurity.2. Purification: If degradation is suspected, consider purifying the aldehyde by recrystallization or column chromatography before use.3. Proper Handling: Ensure all future reactions are set up under an inert atmosphere (nitrogen or argon) using dry solvents and glassware.[2][3][4][5][6]
Inconsistent reaction outcomes Variability in starting material purity: Different batches of the aldehyde may have varying levels of impurities.1. Purity Assessment: Before starting a series of reactions, assess the purity of the 5-Phenylthiophene-2-carboxaldehyde lot using TLC, NMR, or another suitable analytical technique.2. Standardize Handling: Implement a standard protocol for handling and dispensing the reagent to minimize exposure to air and moisture.
Appearance of unexpected side products Side reactions of the aldehyde: The aldehyde functional group can participate in various side reactions, especially under basic or acidic conditions, or in the presence of nucleophiles.1. Reaction Condition Optimization: Re-evaluate your reaction conditions (temperature, base/acid concentration, reaction time) to minimize side reactions.2. Protecting Groups: If necessary, consider protecting the aldehyde group during the reaction and deprotecting it in a subsequent step.
Difficulty in dissolving the compound Inappropriate solvent choice: 5-Phenylthiophene-2-carboxaldehyde is a solid and may have limited solubility in certain solvents.1. Consult Solubility Data: Refer to the supplier's documentation for solubility information.2. Solvent Screening: Perform small-scale solubility tests in various organic solvents to find a suitable one for your reaction. Gentle heating may aid dissolution, but be mindful of the compound's stability at elevated temperatures.

Data Presentation

Summary of Storage and Handling Recommendations

Parameter Recommendation Rationale
Temperature Refrigerated (2-8 °C)To slow down potential degradation processes.
Atmosphere Inert gas (Nitrogen or Argon)To prevent oxidation due to air sensitivity.
Light Store in the dark (amber vial)To prevent light-induced degradation.
Moisture Keep in a dry placeTo avoid reaction with water.
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agentsTo prevent unwanted chemical reactions.

Experimental Protocols

Example Protocol: Suzuki-Miyaura Coupling using a Thiophene Carboxaldehyde Derivative

This protocol is adapted from a known procedure for the synthesis of 4-arylthiophene-2-carbaldehydes and can serve as a starting point for reactions involving 5-phenylthiophene-2-carboxaldehyde.[7][8][9][10][11]

Materials:

  • 5-Bromo-2-thiophenecarboxaldehyde (as a proxy for a halogenated precursor to 5-phenylthiophene-2-carboxaldehyde)

  • Phenylboronic acid

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄ or Na₂CO₃)

  • Solvent (e.g., a mixture of toluene and water or DME)

  • Anhydrous sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a three-neck round-bottomed flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the 5-bromo-2-thiophenecarboxaldehyde (1 mmol), phenylboronic acid (1.2 mmol), and the base (2 mmol).

  • Add the palladium catalyst (0.05 mmol) to the flask.

  • Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Add the solvent (e.g., 20 mL of DME and 2 mL of 2N aqueous Na₂CO₃) via syringe.[10]

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-phenylthiophene-2-carboxaldehyde.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for 5-Phenylthiophene-2-carboxaldehyde Reactions start Problem Observed: Low Reaction Yield or Inconsistent Results check_purity Step 1: Assess Purity of 5-Phenylthiophene-2-carboxaldehyde start->check_purity tlc_analysis Perform TLC Analysis check_purity->tlc_analysis nmr_analysis Perform NMR Analysis check_purity->nmr_analysis degradation_suspected Degradation Suspected? (e.g., extra spots on TLC, impurity peaks in NMR) tlc_analysis->degradation_suspected nmr_analysis->degradation_suspected purify Solution: Purify Starting Material (Recrystallization or Chromatography) degradation_suspected->purify Yes no_degradation No Significant Degradation degradation_suspected->no_degradation No optimize_reaction Step 3: Optimize Reaction Conditions purify->optimize_reaction check_handling Step 2: Review Handling & Storage Procedures no_degradation->check_handling inert_atmosphere Ensure Inert Atmosphere (Nitrogen/Argon) check_handling->inert_atmosphere dry_solvents Use Anhydrous Solvents check_handling->dry_solvents proper_storage Verify Proper Storage Conditions (Cool, Dry, Dark) check_handling->proper_storage inert_atmosphere->optimize_reaction dry_solvents->optimize_reaction proper_storage->optimize_reaction reagents_order Check Order of Reagent Addition optimize_reaction->reagents_order temperature_control Verify Temperature Control optimize_reaction->temperature_control end Improved and Consistent Results reagents_order->end temperature_control->end

Caption: Troubleshooting workflow for experiments using 5-Phenylthiophene-2-carboxaldehyde.

References

Troubleshooting low product formation in Vilsmeier-Haack reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Vilsmeier-Haack reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Vilsmeier-Haack reactions for improved product formation.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and what is it used for?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[1][2] The reaction utilizes a "Vilsmeier reagent," which is typically prepared from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[3][4][5] The initial product is an iminium ion, which is then hydrolyzed to yield the final aryl aldehyde or ketone.[4][5] This method is a powerful tool in organic synthesis for creating key intermediates.[6]

Q2: My starting material is not very electron-rich. Will the Vilsmeier-Haack reaction still work?

The Vilsmeier reagent is a weak electrophile, meaning the reaction is most effective with substrates that are rich in electrons.[2][7] Aromatic compounds with electron-donating groups, such as phenols, anilines, and their derivatives, are excellent substrates for this reaction.[5][7] If your substrate has electron-withdrawing groups, which deactivate the aromatic ring, the reaction rate will be significantly slower, and you may experience low to no product formation.[8][9][10] In such cases, the Friedel-Crafts acylation might be a more suitable alternative, as it employs a stronger electrophile.[7]

Q3: What are the most critical parameters to control for a successful Vilsmeier-Haack reaction?

Several factors can influence the outcome of your reaction. Key parameters to monitor and optimize include:

  • Reagent Quality: The Vilsmeier reagent is sensitive to moisture. Therefore, using anhydrous reagents and solvents is crucial for success.[11] The DMF should be fresh; if it has a fishy smell, it may have decomposed to dimethylamine, which can interfere with the reaction.[12]

  • Reagent Stoichiometry: The molar ratio of the formamide (e.g., DMF) to the acid chloride (e.g., POCl₃) is a critical factor. An incorrect ratio can lead to side reactions or incomplete conversion of the starting material.[11]

  • Reaction Temperature: Temperature control is vital. The Vilsmeier reagent is typically formed at a low temperature (e.g., 0°C).[11][13] The subsequent formylation step may require heating, with typical temperatures ranging from room temperature to 80°C, and in some cases as high as 120°C.[6] However, excessively high temperatures or too much activating agent can cause the starting material to decompose.[11]

  • Substrate Reactivity: As mentioned, the electronic properties of your substrate are a major determinant of the reaction's success.[2][7]

Troubleshooting Guide for Low Product Formation

Issue 1: No or very low conversion of starting material.

If you observe a lack of reactivity, consider the following troubleshooting steps in a logical sequence.

Troubleshooting_Workflow start Low/No Product Formation check_substrate Is the substrate sufficiently electron-rich? start->check_substrate increase_temp Increase reaction temperature moderately. check_substrate->increase_temp Yes failure Consider alternative formylation method check_substrate->failure No check_reagents Are the reagents (DMF, POCl3) anhydrous and pure? increase_temp->check_reagents optimize_ratio Optimize the DMF:POCl3 ratio. check_reagents->optimize_ratio Yes check_reagents->failure No check_workup Is the hydrolysis step performed correctly? optimize_ratio->check_workup success Successful Reaction check_workup->success Yes check_workup->failure No, review hydrolysis protocol

Caption: Troubleshooting workflow for low product yield.

  • Substrate Activity: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic and heteroaromatic compounds.[2] If your substrate is electron-deficient, it may not be reactive enough for this transformation.

  • Reaction Temperature: Some reactions require a certain activation temperature to proceed. If the reaction is sluggish, a moderate increase in temperature (e.g., to 80°C) may be necessary.[6][11] However, be cautious as excessive heat can lead to decomposition.[11]

  • Reagent Quality: Ensure that your DMF and POCl₃ are of high purity and anhydrous. Moisture can quench the Vilsmeier reagent.[11]

  • Vilsmeier Reagent Formation: The Vilsmeier reagent is typically prepared in situ at a low temperature (e.g., 0°C) before the substrate is added.[11] Ensure the reagent is formed correctly before proceeding with the reaction.

Issue 2: Formation of multiple products or significant side reactions.

The formation of byproducts can often be attributed to the reaction conditions or the nature of the substrate.

  • Regioselectivity: The Vilsmeier-Haack reaction is generally regioselective, with substitution occurring at the most electron-rich and sterically accessible position.[2][3] For instance, on a substituted benzene ring, formylation typically occurs at the para position.[2] If you are observing a mixture of isomers, you may need to adjust the reaction temperature or solvent to favor the desired product.

  • Decomposition: If you observe decomposition of your starting material or product, the reaction conditions may be too harsh.[11] Consider the following adjustments:

    • Reagent Ratio: An excess of the activating agent (e.g., POCl₃) can lead to decomposition. Try reducing the amount of POCl₃ relative to DMF.[11]

    • Temperature Control: Maintain a low temperature during the formation of the Vilsmeier reagent and during the neutralization step of the workup to avoid the formation of colored byproducts.[13]

Quantitative Data Summary

Optimizing the molar ratio of reagents and the reaction temperature is crucial for maximizing product yield. The following table provides a summary of conditions from a reported optimization study.

EntrySubstrateDMF:POCl₃ RatioSolventTemperature (°C)Yield (%)
12-acetamido-tetraarylporphyrin5:1DCE600
22-acetamido-tetraarylporphyrin1:5DCE60Decomposition
32-acetamido-tetraarylporphyrin5:6DCE600
42-acetamido-tetraarylporphyrin5:6DCE8085

Data adapted from an optimization study on β-pyridine-fused porphyrins.[11] DCE = 1,2-dichloroethane.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation

This protocol provides a general methodology for performing a Vilsmeier-Haack reaction. Note that specific conditions may need to be optimized for your particular substrate.

1. Vilsmeier Reagent Preparation:

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, place the required amount of anhydrous DMF (can also be used as a solvent).[6][13]

  • Cool the flask in an ice bath to 0°C.[13]

  • Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the low temperature.[13] An exothermic reaction will occur, forming the Vilsmeier reagent complex.[13]

  • After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0°C.[11]

2. Formylation Reaction:

  • Dissolve your electron-rich aromatic substrate in a minimal amount of an appropriate anhydrous solvent (e.g., DMF, DCM, or 1,2-dichloroethane).[2][3][6]

  • Add the substrate solution dropwise to the freshly prepared Vilsmeier reagent with continuous stirring.[13]

  • Once the addition is complete, the reaction mixture may be stirred at room temperature or heated to a specific temperature (e.g., 60-80°C) for several hours to drive the reaction to completion.[3][6]

3. Work-up and Purification:

  • After the reaction is complete, cool the mixture and pour it onto crushed ice.[13]

  • Neutralize the solution to a pH of 6-8 by the slow addition of a base, such as a saturated aqueous solution of sodium acetate or sodium carbonate, while keeping the mixture cool.[3][13][14] The product will often precipitate out of the solution.[13]

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).[3][14]

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[3]

  • Purify the crude product by a suitable method, such as silica gel column chromatography.[3][14]

Reaction Mechanism and Key Intermediates

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the Vilsmeier reagent, followed by the electrophilic aromatic substitution and subsequent hydrolysis.

Vilsmeier_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Attack Arene Electron-Rich Arene Arene->Iminium_Intermediate Aldehyde Aryl Aldehyde/Ketone Iminium_Intermediate->Aldehyde Water H2O (Workup) Water->Aldehyde

References

Technical Support Center: 5-Phenylthiophene-2-carbaldehyde Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Phenylthiophene-2-carbaldehyde. This guide provides troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from the synthetic route and subsequent degradation. These may include:

  • Unreacted Starting Materials: Depending on the synthesis (e.g., Suzuki-Miyaura coupling), this could be the corresponding boronic acid or halide.

  • Homocoupled Byproducts: Side reactions can lead to the formation of biphenyl or bithiophene compounds.

  • 5-Phenylthiophene-2-carboxylic acid: The aldehyde is susceptible to oxidation, especially when exposed to air, resulting in the corresponding carboxylic acid.

  • Polymeric materials: Aldehydes can undergo polymerization, leading to the formation of insoluble or gummy residues.[1][2]

  • Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove completely.[1]

Q2: What is the recommended first step to purify solid crude this compound?

A2: For solid crude product, recrystallization is often a good initial purification step to remove the bulk of impurities.[3] If the product is an oil or gum, or if recrystallization is ineffective, column chromatography or bisulfite adduct formation are recommended.

Q3: My purified this compound is a yellow to brownish solid, is this normal?

A3: While pure this compound is typically a white to light yellow solid, discoloration to yellow or brown can occur upon storage.[4] This may indicate the presence of minor impurities or slight degradation through oxidation or polymerization. For high-purity requirements, further purification may be necessary.

Q4: How should I store purified this compound to maintain its purity?

A4: To minimize degradation, the compound should be stored in a tightly sealed container, protected from light and air. Storing under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C) is ideal for long-term stability.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Oiling Out During Recrystallization
  • Problem: The compound separates as an oil instead of forming crystals when the recrystallization solution cools.

  • Possible Causes & Solutions:

    • High Impurity Level: The presence of significant impurities can lower the melting point of the mixture and inhibit crystallization. Try purifying by column chromatography first.

    • Solution is Too Concentrated: The solubility limit is exceeded too quickly. Re-heat the solution to redissolve the oil, add more of the "good" solvent, and allow it to cool more slowly.

    • Inappropriate Solvent System: The chosen solvent system may not be ideal. Experiment with different solvent pairs. Good starting points for aromatic aldehydes include hexane/ethyl acetate, hexane/acetone, or toluene.[5][6]

Issue 2: Poor Separation or Streaking on TLC/Column Chromatography
  • Problem: The desired compound and impurities do not separate well on a TLC plate or during column chromatography, often appearing as streaks.

  • Possible Causes & Solutions:

    • Incorrect Solvent System: The eluent polarity is not optimized. If spots are streaking, the eluent may be too polar, or the compound may be interacting strongly with the silica gel. Try a less polar solvent system or add a small amount of a more polar solvent to a non-polar system. For acidic impurities, adding a small amount of acetic acid to the eluent can improve resolution.

    • Compound Degradation on Silica Gel: Thiophene derivatives can sometimes be sensitive to the acidic nature of silica gel.[3] Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (1-2%).[3] Alternatively, use a different stationary phase like neutral alumina.

    • Column Overloading: Too much crude material was loaded onto the column. A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.[3]

Issue 3: Product is a Gummy Solid or Oil After Purification
  • Problem: The final product is not a free-flowing solid after solvent removal.

  • Possible Causes & Solutions:

    • Residual Solvent: High-boiling point solvents may still be present. Dry the product under high vacuum for an extended period.

    • Persistent Impurities: The purification method may not have been effective at removing all impurities. Analyze a sample by NMR or LC-MS to identify the impurity and select a more appropriate purification method.

    • Polymerization: The aldehyde may have polymerized during purification or workup.[1] This can sometimes be mitigated by avoiding harsh acidic or basic conditions and elevated temperatures.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is highly effective for separating this compound from a range of impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Glass chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various ratios of hexanes/ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a solvent system that gives the desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Preparation:

    • Prepare a slurry of silica gel in the least polar eluent identified in the TLC analysis (e.g., 9:1 hexanes/ethyl acetate).

    • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, collecting fractions in separate tubes.

    • Monitor the elution by spotting fractions on a TLC plate and visualizing under UV light.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

  • Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification via Bisulfite Adduct Formation

This chemical purification method is excellent for selectively removing the aldehyde from a mixture.[7][8][9]

Materials:

  • Crude this compound

  • Methanol or Ethanol

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Ethyl acetate or Diethyl ether

  • 5 M Sodium hydroxide (NaOH) solution

  • Separatory funnel

Procedure:

  • Adduct Formation:

    • Dissolve the crude product in a minimal amount of methanol or ethanol.

    • Add the saturated sodium bisulfite solution (an excess, e.g., 3-5 equivalents relative to the aldehyde).

    • Stir or shake the mixture vigorously for 10-15 minutes. A white precipitate of the bisulfite adduct should form.

  • Isolation of the Adduct:

    • Filter the solid adduct and wash it with a small amount of cold ethanol, followed by diethyl ether, to remove non-aldehydic impurities.

    • Alternatively, if a large amount of precipitate does not form, transfer the mixture to a separatory funnel, add ethyl acetate and water, and separate the aqueous layer containing the dissolved adduct. Wash the organic layer with water to ensure complete extraction of the adduct.

  • Regeneration of the Aldehyde:

    • Suspend the filtered adduct in water (or use the aqueous layer from the extraction).

    • Add this suspension to a separatory funnel with an equal volume of ethyl acetate.

    • Slowly add the 5 M NaOH solution with swirling until the aqueous layer is basic (pH > 10) and the solid adduct has dissolved.

    • Shake the separatory funnel to extract the regenerated aldehyde into the ethyl acetate layer.

  • Final Workup:

    • Separate the organic layer.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table provides typical parameters for the purification of thiophene aldehydes by column chromatography. Note that optimal conditions should be determined on a case-by-case basis.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for most applications.
Mobile Phase Hexanes/Ethyl AcetateGradient elution, starting from low polarity (e.g., 95:5) and increasing to higher polarity (e.g., 80:20).
Silica:Crude Ratio 50:1 to 100:1 (w/w)Higher ratios provide better separation for difficult mixtures.[3]
Expected Rf 0.2 - 0.4In a suitable eluent system for good separation.
Typical Purity >98%Achievable with careful chromatography.
Typical Yield 80-95%Dependent on the purity of the crude material and technique.

Visualizations

Purification Method Selection Workflow

PurificationWorkflow start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column Column Chromatography is_solid->column No (Oil/Gum) analysis Analyze Purity (TLC, NMR, etc.) recrystallization->analysis is_pure Is the product pure? is_pure->column No end Pure Product is_pure->end Yes bisulfite Bisulfite Adduct Formation (for aldehyde-specific impurities) column->bisulfite If impurities persist column->end bisulfite->end analysis->is_pure

Caption: Decision workflow for selecting a suitable purification method.

Troubleshooting Logic for Column Chromatography

Troubleshooting start Poor Separation in Column Chromatography check_tlc Review Initial TLC Analysis start->check_tlc streaking Streaking observed? check_tlc->streaking Rf values too close optimize_eluent Optimize Eluent System (adjust polarity) check_tlc->optimize_eluent Poor separation streaking->optimize_eluent No deactivate_silica Deactivate Silica Gel (e.g., with triethylamine) streaking->deactivate_silica Yes check_loading Check Column Loading optimize_eluent->check_loading deactivate_silica->check_loading reduce_load Reduce Sample Load (increase silica:crude ratio) check_loading->reduce_load Overloaded repack Repack Column Carefully check_loading->repack Channeling suspected

Caption: Troubleshooting guide for common column chromatography issues.

References

Addressing tarry mixture formation in thiophene formylation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with tarry mixture formation during thiophene formylation.

Troubleshooting Guide: Tarry Mixture Formation

Unwanted polymerization of the electron-rich thiophene ring under acidic reaction conditions is the primary cause of tarry mixture formation during formylation reactions like the Vilsmeier-Haack and Rieche formylations. The highly acidic nature of the reagents, coupled with the exothermic character of the reaction, can lead to uncontrolled polymerization, significantly reducing the yield of the desired formylated product. Careful control of reaction parameters is crucial to minimize these side reactions.

Question: What is causing the formation of a dark, tarry, or resinous material during my thiophene formylation?

Answer: The formation of a tarry mixture is a strong indicator of acid-catalyzed polymerization of the thiophene ring. This is a common side reaction in electrophilic aromatic substitutions of electron-rich heterocycles. The primary causes include:

  • Excessive Temperature: The Vilsmeier-Haack and Rieche formylations are exothermic.[1] Inadequate temperature control can lead to localized "hot spots," initiating and propagating polymerization.[2] For some substrates, reaction temperatures exceeding 95°C have been shown to lead to tar-like products and reduced yields.

  • High Concentration of Lewis Acid: Strong Lewis acids like POCl₃ and TiCl₄, used in Vilsmeier-Haack and Rieche reactions respectively, create a highly acidic environment that promotes polymerization.[3]

  • Substrate Reactivity: Thiophene is highly reactive towards electrophiles, which makes it susceptible to polymerization under strongly acidic conditions.[4]

  • Moisture Contamination: The presence of water can react with the formylating reagents, potentially leading to undesired side reactions and changes in the reaction medium's acidity.

Question: How can I prevent or minimize the formation of this tarry mixture?

Answer: Preventing tar formation hinges on carefully controlling the reaction conditions to favor the desired formylation over polymerization. Here are key strategies:

  • Strict Temperature Control: Maintain a low temperature, especially during the initial stages of the reaction. It is advisable to begin the reaction at 0°C or even lower and allow it to warm gradually while monitoring its progress.[2]

  • Controlled Reagent Addition: Add the formylating agent (e.g., Vilsmeier reagent or dichloromethyl methyl ether/Lewis acid) dropwise to the thiophene solution. This helps to dissipate the heat generated and maintain a more controlled reaction temperature.

  • Use of Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

  • Stoichiometric Control of Reagents: Use a precise stoichiometric amount of the formylating reagent. An excess can lead to side reactions, including diformylation and polymerization.

  • Solvent Choice: The use of an appropriate inert solvent can help to dissipate heat and maintain a homogeneous reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation of thiophene?

A1: The two most prevalent and effective methods for thiophene formylation are:

  • Vilsmeier-Haack Reaction: This method utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to formylate the electron-rich thiophene ring.[5][6]

  • Rieche Formylation: This reaction employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, typically titanium tetrachloride (TiCl₄).

Q2: Besides tar formation, what are other common side products in thiophene formylation?

A2: Other potential side products include:

  • Diformylated products: These can arise if the thiophene ring is highly activated or if an excess of the formylating agent is used.

  • Isomeric aldehydes: For substituted thiophenes, formylation can occur at different positions on the ring, leading to a mixture of isomers. The regioselectivity is influenced by the nature of the substituent and the reaction conditions.

Q3: Can the order of reagent addition affect the outcome of the reaction?

A3: Yes, the order of addition is critical. Typically, the Vilsmeier reagent is pre-formed at a low temperature before the thiophene substrate is added slowly. This allows for better control over the initial exothermic reaction and can help to minimize side reactions.

Q4: Is it possible to remove the tarry material after the reaction is complete?

A4: While purification methods like column chromatography can be employed to isolate the desired product, removing a large amount of tarry polymer can be challenging and often leads to a significant loss of the product. The most effective approach is to prevent its formation in the first place.

Data Presentation

ParameterVilsmeier-Haack FormylationRieche FormylationKey Consideration for Tar Prevention
Formylating Agent Vilsmeier Reagent (from DMF + POCl₃)Dichloromethyl methyl etherEnsure high purity of reagents.
Catalyst/Activator POCl₃TiCl₄ (or other strong Lewis acids)Use stoichiometric amounts to avoid excess acidity.
Typical Temperature 0°C to room temperature (can be higher for less reactive substrates)0°C to room temperatureMaintain low and controlled temperatures, especially during reagent addition.
Common Solvents Dichloromethane, 1,2-dichloroethaneDichloromethaneUse anhydrous solvents.
Key Side Reaction Polymerization, diformylationPolymerization, potential for harsher side reactions due to strong Lewis acidStrict temperature control and slow reagent addition are crucial.

Experimental Protocols

Vilsmeier-Haack Formylation of Thiophene

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 10°C during the addition. The mixture will form a yellowish, crystalline mass, which is the Vilsmeier reagent.

  • Thiophene Addition: After the POCl₃ addition is complete, continue stirring for an additional 30 minutes at 0°C. Then, add a solution of thiophene (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane) dropwise, ensuring the temperature remains low.

  • Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., room temperature) and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium acetate or sodium hydroxide solution).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Rieche Formylation of Thiophene

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve thiophene (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Lewis Acid Addition: Cool the solution to 0°C in an ice bath. Add titanium tetrachloride (TiCl₄) (1.1-1.5 equivalents) dropwise. A color change is often observed. Stir for 15-30 minutes.

  • Formylating Agent Addition: Add dichloromethyl methyl ether (1.1-1.2 equivalents) dropwise, maintaining the temperature at 0°C.

  • Reaction Monitoring: Stir the reaction at 0°C or allow it to warm to room temperature, monitoring the progress by TLC.

  • Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the mixture with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product as needed.

Visualizations

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Thiophene Thiophene Intermediate Sigma Complex (Carbocation Intermediate) Thiophene->Intermediate + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate->Iminium_Salt - H+ Product 2-Formylthiophene Iminium_Salt->Product Hydrolysis (H2O)

Caption: Mechanism of the Vilsmeier-Haack formylation of thiophene.

Troubleshooting_Workflow Start Tarry Mixture Observed Check_Temp Was temperature strictly controlled (e.g., started at 0°C)? Start->Check_Temp Check_Addition Was reagent addition slow/dropwise? Check_Temp->Check_Addition Yes Solution_Temp Implement strict temperature control. Use an ice bath and monitor internal temperature. Check_Temp->Solution_Temp No Check_Conditions Were anhydrous conditions used? Check_Addition->Check_Conditions Yes Solution_Addition Ensure slow, dropwise addition of reagents. Check_Addition->Solution_Addition No Check_Stoichiometry Was reagent stoichiometry correct? Check_Conditions->Check_Stoichiometry Yes Solution_Conditions Use flame-dried glassware and an inert atmosphere. Check_Conditions->Solution_Conditions No Solution_Stoichiometry Recalculate and use precise stoichiometry. Check_Stoichiometry->Solution_Stoichiometry No End Optimized Reaction Check_Stoichiometry->End Yes Solution_Temp->Check_Addition Solution_Addition->Check_Conditions Solution_Conditions->Check_Stoichiometry Solution_Stoichiometry->End

Caption: Troubleshooting workflow for tarry mixture formation.

Tar_Formation_Pathway cluster_desired Desired Reaction Pathway cluster_undesired Undesired Polymerization Pathway Thiophene Thiophene Desired_Product 2-Formylthiophene Thiophene->Desired_Product + Formylation Reagent Acidic_Conditions Acidic Conditions (H+ or Lewis Acid) Formylation_Reagent Formylation Reagent (e.g., Vilsmeier Reagent) Protonated_Thiophene Protonated Thiophene (Activated Monomer) Acidic_Conditions->Protonated_Thiophene Tarry_Mixture Tarry Mixture (Polythiophene) Protonated_Thiophene->Tarry_Mixture + n Thiophene

References

Techniques for difficult product isolation of thiophene aldehydes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of thiophene aldehydes.

Troubleshooting Guides

This guide addresses specific issues that may arise during the purification of thiophene aldehydes, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield After Work-up and Extraction

  • Question: I've completed my reaction to synthesize a thiophene aldehyde, but after the aqueous work-up and extraction, my yield of crude product is very low. What could be the issue?

  • Potential Causes & Solutions:

    • Incomplete Hydrolysis: The initial product of certain formylation reactions, like the Vilsmeier-Haack reaction, is an iminium salt intermediate that requires complete hydrolysis to yield the aldehyde.[1] Ensure the reaction mixture is thoroughly quenched, typically by pouring it into a mixture of crushed ice and water, and stirred vigorously.[1][2][3]

    • Product Loss During Extraction: Thiophene aldehydes can have some solubility in acidic aqueous solutions.[1][3] If your work-up involves an acidic wash, ensure the aqueous layer is back-extracted multiple times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) to maximize recovery.[1][3][4] Neutralizing the aqueous layer before extraction can also help, but be mindful of the stability of your specific compound to changes in pH.

    • Emulsion Formation: During extraction, emulsions can form, trapping the product. If an emulsion occurs, try adding brine or small amounts of a different organic solvent to break it. In stubborn cases, filtration through a pad of Celite may be necessary.

Issue 2: Product Degradation During Column Chromatography

  • Question: My thiophene aldehyde seems to be degrading on the silica gel column. I see streaking on my TLC plates and get multiple spots from what should be a pure fraction. How can I prevent this?

  • Potential Causes & Solutions:

    • Acidic Nature of Silica Gel: Aldehydes can be sensitive to the acidic nature of standard silica gel, which can cause decomposition or oxidation to the corresponding carboxylic acid.[1][5]

      • Deactivate the Silica: Pre-treat the silica gel by preparing a slurry with the eluent system containing a small amount of a base, such as 0.5-2% triethylamine.[5][6] This will neutralize the acidic sites.

      • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina for particularly acid-sensitive compounds.[6]

    • Prolonged Contact Time: The longer the compound is on the column, the greater the chance of degradation.

      • Use Flash Chromatography: Run the column as quickly as possible ("flash" chromatography) to minimize the contact time between your compound and the silica gel.[5][6]

Issue 3: Difficulty Separating the Product from Impurities

  • Question: I'm having trouble separating my thiophene aldehyde from starting materials or byproducts using column chromatography. The spots are too close on the TLC plate.

  • Potential Causes & Solutions:

    • Suboptimal Solvent System: The choice of eluent is critical for achieving good separation.

      • Systematic Screening: Methodically screen different solvent systems using TLC. Try various combinations of non-polar solvents (e.g., hexanes, heptane) and polar solvents (e.g., ethyl acetate, dichloromethane, toluene).[5][6]

      • Gradient Elution: If a single solvent system (isocratic elution) is ineffective, employ a shallow solvent gradient.[5] This involves gradually increasing the polarity of the eluent during the chromatography run, which can help resolve compounds with similar polarities.

    • Formation of a Bisulfite Adduct: For separating aldehydes from non-aldehyde impurities, a chemical method can be very effective. Aldehydes react with sodium bisulfite to form a water-soluble adduct.[7]

      • Procedure: The crude mixture can be treated with a saturated aqueous solution of sodium bisulfite. The bisulfite adduct of the aldehyde will move to the aqueous layer, while non-aldehyde impurities remain in the organic layer.[7] The layers are then separated. To recover the aldehyde, the aqueous layer containing the adduct is basified (e.g., with sodium hydroxide), which regenerates the aldehyde, allowing it to be extracted with an organic solvent.[7]

Issue 4: Purified Product is Unstable and Darkens on Storage

  • Question: I successfully isolated my thiophene aldehyde, but it darkens in color upon standing. Is it decomposing?

  • Potential Causes & Solutions:

    • Oxidation and/or Polymerization: Aldehydes, including thiophene aldehydes, can be susceptible to oxidation to carboxylic acids, especially when exposed to air and light over extended periods.[5] They can also be prone to polymerization. The product darkening upon standing is a common observation.[3]

    • Proper Storage: To minimize degradation, the purified compound should be stored under an inert atmosphere (nitrogen or argon), protected from light, and refrigerated (2-8°C is often recommended).[5][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying thiophene aldehydes?

A1: The most frequently used and effective purification techniques are:

  • Flash Column Chromatography: Highly versatile for separating complex mixtures and removing a wide range of impurities.[1][2]

  • Recrystallization: An excellent method for achieving high purity of solid compounds, especially if the crude product is already relatively pure.[5]

  • Distillation/Vacuum Distillation: Suitable for liquid aldehydes that are thermally stable.[3][4][9]

  • Bisulfite Adduct Formation: A chemical method useful for separating aldehydes from non-reactive impurities.[7]

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system is typically determined empirically using Thin Layer Chromatography (TLC). The goal is to find a solvent or mixture of solvents that provides a retention factor (Rf) for your target compound of around 0.2-0.4, with good separation from all impurities. A common starting point for many thiophene aldehydes is a mixture of hexanes and ethyl acetate.

Q3: Can I use recrystallization to purify my thiophene aldehyde?

A3: Recrystallization can be a very effective final purification step for solid thiophene aldehydes if the crude product is of relatively high purity.[5] The key is to find a suitable solvent or solvent system where the compound is soluble when hot but sparingly soluble when cold. Common solvent systems for aromatic compounds include ethyl acetate/hexanes, acetone/water, or toluene/heptane.[5]

Q4: What are some common impurities I might encounter?

A4: Common impurities can include:

  • Unreacted starting materials (e.g., the parent thiophene).[6]

  • Reagents from the synthesis (e.g., N-methylformanilide in the Vilsmeier-Haack reaction).[3]

  • Byproducts from side reactions, such as chlorinated byproducts under harsh Vilsmeier-Haack conditions.[1]

  • The corresponding thiophene carboxylic acid due to oxidation of the aldehyde.[5]

Q5: How can I visualize my thiophene aldehyde on a TLC plate?

A5: Due to their conjugated aromatic systems, most thiophene aldehydes are UV-active and will appear as dark spots against a fluorescent green background under short-wave UV light (254 nm).[5] For more robust visualization, especially for impurities that may not be UV-active, various chemical stains can be used. A p-anisaldehyde stain, followed by gentle heating, is effective for visualizing aldehydes.[5] An iodine chamber is another simple method that can visualize a wide range of organic compounds.[5]

Data Presentation

Table 1: Comparison of Purification Techniques for Thiophene Aldehydes

Purification TechniqueTypical Purity AchievedTypical Yield RangeAdvantagesDisadvantages
Flash Column Chromatography >95%60-90%Widely applicable, good for complex mixtures.Can lead to product degradation on acidic silica, solvent intensive.
Recrystallization >99%50-85%Yields high-purity crystalline solids, cost-effective.Only suitable for solids, requires relatively pure crude material.
Vacuum Distillation >98%70-95%Excellent for purifying thermally stable liquids.Not suitable for thermally sensitive or high boiling point compounds.
Bisulfite Adduct Formation Variable40-70%Highly selective for aldehydes.Involves additional chemical steps, may not be suitable for base/acid-sensitive compounds.[1]

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Thiophene Aldehyde

  • Preparation of the Column:

    • Select a column of appropriate size for the amount of crude material.

    • Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand.[5]

    • Prepare a slurry of silica gel in the initial, least polar eluent. For acid-sensitive aldehydes, add 0.5-1% triethylamine to the eluent.[5]

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles are trapped. Do not let the column run dry.[5]

    • Add another thin layer of sand on top of the silica bed.[5]

  • Sample Loading:

    • Dissolve the crude thiophene aldehyde in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and begin elution, maintaining a steady flow rate.

    • Collect the eluate in a series of labeled test tubes or flasks.[5]

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light and/or with a stain.[5]

    • If necessary, gradually increase the polarity of the eluent system (gradient elution) to elute the product.[5]

  • Product Isolation:

    • Combine the pure fractions as determined by TLC analysis.

    • Remove the solvent using a rotary evaporator to yield the purified thiophene aldehyde.[5]

Protocol 2: Purification via Bisulfite Adduct Formation

  • Adduct Formation:

    • Dissolve the crude mixture containing the thiophene aldehyde in a suitable organic solvent (e.g., diethyl ether).

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir the biphasic mixture vigorously for 1-2 hours.[7]

  • Separation:

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • The organic layer contains the non-aldehyde impurities. The aqueous layer contains the water-soluble bisulfite adduct of the thiophene aldehyde.[7]

    • Wash the organic layer with water and combine all aqueous layers.

  • Regeneration of the Aldehyde:

    • To the combined aqueous layers, add a fresh portion of an organic solvent (e.g., diethyl ether).

    • Slowly add a strong base (e.g., aqueous sodium hydroxide) with stirring until the solution is strongly basic.[7] This will reverse the reaction and regenerate the aldehyde.

    • Allow the layers to separate. The regenerated aldehyde will now be in the organic layer.[7]

  • Final Work-up:

    • Separate the organic layer. Extract the aqueous layer a few more times with the organic solvent.

    • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified thiophene aldehyde.[1]

Visualizations

experimental_workflow crude Crude Product analysis TLC/LCMS Analysis crude->analysis decision Purity & Impurity Profile? analysis->decision liquid Is Product a Liquid? decision->liquid High Purity solid Is Product a Solid? decision->solid High Purity chromatography Column Chromatography decision->chromatography Low Purity/ Complex Mixture bisulfite Bisulfite Adduct Formation decision->bisulfite Aldehyde vs. Non-aldehyde Impurities distill Vacuum Distillation liquid->distill Yes liquid->chromatography No/ Thermally Unstable recrystallize Recrystallization solid->recrystallize Yes solid->chromatography No/ Impure pure_product Pure Thiophene Aldehyde distill->pure_product recrystallize->pure_product chromatography->pure_product bisulfite->pure_product

Caption: General purification workflow for thiophene aldehydes.

troubleshooting_guide start Low Yield After Column Chromatography? streaking Streaking on TLC? start->streaking Yes poor_sep Poor Separation? start->poor_sep No acid_silica Cause: Acidic Silica Gel streaking->acid_silica solution_base Solution: Add 1% Triethylamine to Eluent acid_silica->solution_base solution_alumina Solution: Use Neutral Alumina acid_silica->solution_alumina solvent Cause: Suboptimal Solvent System poor_sep->solvent solution_gradient Solution: Use Shallow Gradient Elution solvent->solution_gradient solution_screen Solution: Screen More Solvent Systems solvent->solution_screen

Caption: Troubleshooting guide for column chromatography issues.

References

Technical Support Center: Optimizing Regioselectivity in Substituted Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted thiophenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize regioselectivity in their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of regioisomers in my thiophene synthesis. What are the primary factors that control regioselectivity?

A1: Regioselectivity in thiophene synthesis is primarily governed by a combination of electronic and steric effects of the substituents on your starting materials, as well as the reaction conditions. Key factors include:

  • Electronic Effects: The inherent electron-donating or electron-withdrawing nature of substituents on the precursors can direct the cyclization to a specific position.

  • Steric Hindrance: Bulky substituents can prevent bond formation at adjacent positions, thereby favoring substitution at less hindered sites.

  • Reaction Conditions: Temperature, solvent, and the choice of catalyst or base can significantly influence the kinetic and thermodynamic control of the reaction, thus affecting the isomeric ratio of the product.

Q2: Which classic thiophene synthesis method should I choose for a specific substitution pattern?

A2: The choice of method largely depends on the desired substitution pattern:

  • Paal-Knorr Synthesis: Generally yields 2,5-disubstituted thiophenes from 1,4-dicarbonyl compounds. Regiocontrol with unsymmetrical diketones can be challenging.

  • Gewald Aminothiophene Synthesis: A versatile method for producing 2-aminothiophenes with substitution at the 3, 4, and 5-positions.[1][2]

  • Fiesselmann Thiophene Synthesis: Provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives and can be adapted for various substitution patterns.[3][4]

  • Hinsberg Synthesis: Typically yields 3,4-disubstituted thiophene-2,5-dicarbonyls from the reaction of 1,2-dicarbonyl compounds with diethyl thiodiacetate.[5][6]

Q3: How can I minimize the formation of furan byproducts in my Paal-Knorr synthesis?

A3: Furan formation is a common side reaction in the Paal-Knorr thiophene synthesis, as the sulfurizing agents can also act as dehydrating agents.[7] To favor thiophene formation, consider the following:

  • Choice of Sulfurizing Agent: Lawesson's reagent is often considered milder and may provide better selectivity for the thiophene product over phosphorus pentasulfide (P₄S₁₀).

  • Temperature Control: Run the reaction at the lowest effective temperature to disfavor the dehydration pathway leading to furan formation.

Q4: I'm having difficulty separating the regioisomers of my substituted thiophene. What purification strategies can I employ?

A4: Separating regioisomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method. Optimization of the solvent system is key. A gradient elution with a shallow increase in polarity can improve separation. For challenging separations, consider using a high-performance liquid chromatography (HPLC) system.

  • Recrystallization: If your product is a solid, fractional recrystallization from a carefully chosen solvent system can sometimes enrich one isomer.

  • Stationary Phase: If using column chromatography, consider different stationary phases. While silica gel is standard, alumina or reverse-phase silica may offer different selectivity.

Troubleshooting Guides

Gewald Aminothiophene Synthesis: Low Product Yield

Issue: The Gewald reaction has resulted in a low yield or no desired 2-aminothiophene product.[1]

Gewald_Troubleshooting start Low or No Product Yield check_condensation Inefficient Knoevenagel-Cope Condensation? start->check_condensation check_sulfur Poor Sulfur Solubility/Reactivity? check_condensation->check_sulfur No solution_base Screen Bases (piperidine, morpholine, triethylamine) Remove water (Dean-Stark) check_condensation->solution_base Yes check_sterics Steric Hindrance? check_sulfur->check_sterics No solution_sulfur Use Polar Solvent (EtOH, MeOH, DMF) Gently heat (40-60 °C) check_sulfur->solution_sulfur Yes solution_sterics Use two-step procedure Consider microwave irradiation check_sterics->solution_sterics Yes

Troubleshooting low yield in Gewald synthesis.
Possible Cause Troubleshooting Steps
Inefficient Knoevenagel-Cope Condensation - Base Selection: The choice of base is critical. For less reactive ketones, a stronger base might be necessary. Consider screening bases like piperidine, morpholine, or triethylamine.[1] - Water Removal: The condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent.[1]
Poor Sulfur Solubility or Reactivity - Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally enhance the solubility and reactivity of sulfur.[1] - Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity. However, excessive heat can lead to side reactions.[1]
Steric Hindrance - Modified Protocols: For sterically hindered ketones, a two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and base in a separate step.[1] - Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times, especially for challenging substrates.[8]

Paal-Knorr Thiophene Synthesis: Furan Byproduct Formation

Issue: A significant amount of furan byproduct is observed.

PaalKnorr_Troubleshooting start High Furan Byproduct check_reagent Using P₄S₁₀? start->check_reagent check_temp High Reaction Temperature? check_reagent->check_temp No solution_reagent Switch to Lawesson's Reagent check_reagent->solution_reagent Yes solution_temp Lower Reaction Temperature check_temp->solution_temp Yes

Minimizing furan byproduct in Paal-Knorr synthesis.
Possible Cause Troubleshooting Steps
Dehydrating Effect of Sulfurizing Agent - Reagent Choice: Lawesson's reagent is generally milder than phosphorus pentasulfide (P₄S₁₀) and can lead to a higher thiophene-to-furan ratio.[7]
High Reaction Temperature - Temperature Optimization: Higher temperatures can favor the dehydration pathway to the furan. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Data Presentation: Regioselectivity and Yields

Gewald Aminothiophene Synthesis: Effect of Base and Solvent

The following table summarizes the effect of different bases and solvents on the yield of 2-aminothiophenes in the Gewald reaction.

Ketone Active Methylene Base Solvent Temp (°C) Time Yield (%)
CyclohexanoneMalononitrilePyrrolidinium borateEtOH/H₂O (9:1)10030 min88
CyclohexanoneMalononitrilePiperidinium borateEtOH/H₂O (9:1)10025 min96
CyclohexanoneMalononitrileMorpholinium borateEtOH/H₂O (9:1)10035 min85
CyclohexanoneMalononitrilePiperidinium borateH₂O1005 h42
CyclohexanoneMalononitrilePiperidinium borateMeOH1001 h75
CyclohexanoneMalononitrilePiperidinium borateEtOH10050 min82
CyclopentanoneEthyl cyanoacetateTriethylamineEtOHRT12 h85
AcetophenoneMalononitrileMorpholineDMF504 h78

Data compiled from multiple sources for illustrative purposes.[2][9]

Experimental Protocols

Protocol 1: Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

This protocol details a typical one-pot procedure for the Gewald aminothiophene synthesis.[10]

Materials:

  • Acetophenone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Ethanol

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (1.20 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.38 g, 12 mmol).

  • Add 25 mL of ethanol to the flask.

  • With stirring, add morpholine (0.87 g, 10 mmol) dropwise to the mixture.

  • Heat the reaction mixture to 50 °C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to obtain ethyl 2-amino-4-phenylthiophene-3-carboxylate.

Protocol 2: Fiesselmann Synthesis of Ethyl 3-hydroxy-5-methylthiophene-2-carboxylate

This protocol describes a Fiesselmann synthesis to produce a 3-hydroxythiophene derivative.

Materials:

  • Ethyl acetoacetate

  • Ethyl thioglycolate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL).

  • Cool the solution in an ice bath and add ethyl thioglycolate (12.0 g, 0.1 mol) dropwise with stirring.

  • After the addition is complete, add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise.

  • Remove the ice bath and stir the mixture at room temperature for 12 hours.

  • Heat the reaction mixture to reflux for 2 hours.

  • Cool the mixture and pour it into a mixture of ice (100 g) and concentrated hydrochloric acid (10 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield ethyl 3-hydroxy-5-methylthiophene-2-carboxylate.

Mandatory Visualizations

General Workflow for Thiophene Synthesis

Thiophene_Synthesis_Workflow start Select Starting Materials reaction Perform Cyclization Reaction (e.g., Gewald, Paal-Knorr) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

A general experimental workflow for substituted thiophene synthesis.
Decision Pathway for Optimizing Regioselectivity

Regioselectivity_Optimization start Mixture of Regioisomers Obtained sterics Analyze Steric Hindrance start->sterics electronics Evaluate Electronic Effects sterics->electronics Not clear modify_sm Modify Starting Materials (e.g., add blocking group) sterics->modify_sm Sterically driven conditions Modify Reaction Conditions electronics->conditions Not clear electronics->modify_sm Electronically driven change_reagents Change Catalyst/Base/Solvent conditions->change_reagents desired_product Desired Regioisomer modify_sm->desired_product optimize_temp Optimize Temperature change_reagents->optimize_temp optimize_temp->desired_product

A decision-making pathway for optimizing regioselectivity.

References

Validation & Comparative

A Comparative Guide to Arylthiophene Synthesis: Suzuki-Miyaura Coupling vs. Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of arylthiophenes is a cornerstone in the development of novel pharmaceuticals and functional materials. The strategic placement of aryl substituents on the thiophene ring profoundly influences the molecule's electronic properties and biological activity. Among the synthetic chemist's arsenal, the Suzuki-Miyaura coupling and the Vilsmeier-Haack reaction represent two powerful, yet distinct, methodologies for achieving this goal. This guide provides an objective comparison of these two reactions for the synthesis of arylthiophenes, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic route.

At a Glance: Two Divergent Strategies

The Suzuki-Miyaura coupling and the Vilsmeier-Haack reaction approach the synthesis of functionalized arylthiophenes from different perspectives. The Suzuki-Miyaura reaction is a versatile cross-coupling method that forms a direct carbon-carbon bond between a halogenated thiophene and an arylboronic acid. In contrast, the Vilsmeier-Haack reaction is a formylation reaction that introduces a formyl group onto an existing arylthiophene, which can then serve as a handle for further synthetic transformations.

For the purpose of a direct comparison, this guide will focus on the synthesis of arylthiophene-2-carbaldehydes, a common and synthetically useful class of compounds.

Logical Workflow of Synthetic Routes

The two synthetic pathways to arrive at an arylthiophene-2-carbaldehyde are fundamentally different in their sequence of bond formations.

Suzuki_vs_Vilsmeier cluster_suzuki Suzuki-Miyaura Pathway cluster_vilsmeier Vilsmeier-Haack Pathway A Halogenated Thiophene Carbaldehyde C Pd Catalyst + Base A->C Reactant B Arylboronic Acid B->C Reactant D Arylthiophene Carbaldehyde C->D Product E Arylthiophene G Formylation E->G Reactant F Vilsmeier Reagent (POCl3, DMF) F->G Reagent H Arylthiophene Carbaldehyde G->H Product

Comparison of the synthetic logic for arylthiophene carbaldehyde synthesis.

Performance Comparison: A Quantitative Look

The choice between the Suzuki-Miyaura coupling and the Vilsmeier-Haack reaction often hinges on factors such as yield, reaction conditions, and substrate scope. The following tables summarize quantitative data for the synthesis of 4-arylthiophene-2-carbaldehydes via the Suzuki-Miyaura reaction and provides representative data for the Vilsmeier-Haack formylation of an arylthiophene.

Table 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Arylthiophene-2-carbaldehydes [1][2][3]

Arylboronic Acid/EsterSolventTime (h)Yield (%)
Phenylboronic esterToluene/Water (4:1)1275
4-Methoxyphenylboronic acidToluene/Water (4:1)1282
3,5-Dimethylphenylboronic acidToluene/Water (4:1)1090
4-Chlorophenylboronic acid1,4-Dioxane1466
4-Trifluoromethylphenylboronic acidDMF1658

Reaction conditions: 4-bromothiophene-2-carbaldehyde (1.0 equiv), arylboronic acid/ester (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 equiv), 85-90 °C.[1]

Table 2: Vilsmeier-Haack Formylation of 2-Phenylthiophene

SubstrateReagentsTemperature (°C)Time (h)Yield (%)
2-PhenylthiophenePOCl₃, DMF70-805-6Good (unspecified)

Note: Quantitative yield data for the Vilsmeier-Haack formylation of a wide range of 4-arylthiophenes is not as readily available in a comparative format. The conditions and outcomes can vary significantly based on the electronic nature of the aryl substituent.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in the laboratory.

Suzuki-Miyaura Coupling: General Procedure for 4-Arylthiophene-2-carbaldehydes[1]

This protocol describes the synthesis of 4-phenylthiophene-2-carbaldehyde.

Materials:

  • 4-bromothiophene-2-carbaldehyde (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene/Water (4:1 mixture, 10 mL)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 4-bromothiophene-2-carbaldehyde, phenylboronic acid, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).

  • Add the toluene/water solvent mixture to the flask.

  • Heat the reaction mixture to 85-90 °C and stir for 12 hours under an inert atmosphere (e.g., Argon or Nitrogen).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-phenylthiophene-2-carbaldehyde.

Vilsmeier-Haack Reaction: General Procedure for Formylation of an Arylthiophene

This protocol provides a general method for the formylation of an arylthiophene.

Materials:

  • Arylthiophene (1.0 equiv)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (1.1-1.5 equiv)

  • Sodium acetate

  • Diethyl ether

  • Water

Procedure:

  • In a flask equipped with a dropping funnel and a stirrer, cool DMF to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride to the cooled DMF with stirring to form the Vilsmeier reagent.

  • Add the arylthiophene to the Vilsmeier reagent, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium acetate.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Reaction Mechanisms

Understanding the underlying mechanisms of these reactions is key to troubleshooting and optimization.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R2-B(OR)2 Base pd2_aryl R1-Pd(II)L2-R2 transmetalation->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product

The catalytic cycle of the Suzuki-Miyaura coupling.
Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction involves the formation of an electrophilic iminium salt (the Vilsmeier reagent) followed by electrophilic aromatic substitution.

Vilsmeier_Mechanism dmf DMF vilsmeier_reagent Vilsmeier Reagent [ClCH=N(CH3)2]+ dmf->vilsmeier_reagent Reacts with pocle POCl3 pocle->vilsmeier_reagent electrophilic_attack Electrophilic Aromatic Substitution vilsmeier_reagent->electrophilic_attack arylthiophene Arylthiophene arylthiophene->electrophilic_attack iminium_intermediate Iminium Salt Intermediate electrophilic_attack->iminium_intermediate hydrolysis Hydrolysis (H2O) iminium_intermediate->hydrolysis product Arylthiophene Carbaldehyde hydrolysis->product

The mechanism of the Vilsmeier-Haack reaction.

Conclusion and Recommendations

Both the Suzuki-Miyaura coupling and the Vilsmeier-Haack reaction are effective methods for the synthesis of arylthiophenes, each with its own set of advantages and limitations.

The Suzuki-Miyaura coupling is a highly versatile and robust method that offers several key advantages:

  • Broad Substrate Scope: A vast array of commercially available arylboronic acids allows for the synthesis of a diverse library of arylthiophenes.

  • Excellent Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, minimizing the need for protecting group strategies.

  • Predictable Regioselectivity: The position of the aryl group is determined by the starting halogenated thiophene.

However, it also has some drawbacks:

  • Cost: Palladium catalysts and some boronic acids can be expensive, particularly for large-scale synthesis.

  • Pre-functionalization Required: The thiophene starting material must be halogenated.

The Vilsmeier-Haack reaction provides a direct route to formylated arylthiophenes and is characterized by:

  • Cost-Effectiveness: The reagents (POCl₃ and DMF) are inexpensive and readily available, making it suitable for large-scale production.

  • Direct Formylation: It allows for the direct introduction of a formyl group onto an existing arylthiophene ring.

The limitations of the Vilsmeier-Haack reaction include:

  • Harsh Conditions: The use of phosphorus oxychloride can be problematic for sensitive substrates.

  • Regioselectivity Issues: Formylation typically occurs at the most electron-rich position of the thiophene ring (usually the 2- or 5-position), which may not always be the desired outcome. The regioselectivity can be influenced by the nature and position of the aryl substituent.

  • Limited to Formylation: The primary product is an aldehyde, requiring further steps for other functionalities.

Recommendation:

For the synthesis of diverse libraries of arylthiophenes with a wide range of functional groups, the Suzuki-Miyaura coupling is generally the preferred method due to its versatility and high functional group tolerance. For large-scale synthesis of a specific arylthiophene aldehyde where the starting arylthiophene is readily available and regioselectivity is not a concern, the Vilsmeier-Haack reaction offers a more economical alternative. The choice between these two powerful reactions will ultimately depend on the specific goals of the synthesis, including the desired substitution pattern, scale, and economic considerations.

References

Unlocking the Potential of 5-Phenylthiophene Derivatives: A Computational and DFT Analysis Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of recent computational studies and Density Functional Theory (DFT) analyses of 5-phenylthiophene derivatives. By presenting key quantitative data and detailed methodologies, this document aims to facilitate a deeper understanding of the structure-property relationships that govern the biological and electronic properties of these promising compounds.

5-Phenylthiophene derivatives have emerged as a versatile scaffold in medicinal chemistry and materials science, demonstrating a wide range of biological activities including antimicrobial, antifungal, and anticancer properties.[1][2] Computational chemistry, particularly DFT, plays a pivotal role in elucidating the electronic structure, reactivity, and potential applications of these molecules, offering predictive insights that can accelerate the design and development of novel therapeutic agents and organic electronic materials.[3][4][5]

Comparative Analysis of Calculated Molecular Properties

The following tables summarize key quantum chemical parameters calculated for various 5-phenylthiophene derivatives from recent studies. These parameters are crucial for understanding the electronic behavior and reactivity of the molecules. The methodologies employed in these studies, primarily centered around DFT calculations, are also detailed to provide a clear basis for comparison.

Table 1: Electronic Properties of 5-Phenylthiophene Derivatives

This table presents the calculated energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap (ΔE). These values are fundamental in predicting the chemical reactivity, stability, and electronic transition properties of the molecules. A smaller energy gap generally implies higher reactivity and potential for applications in organic electronics.

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Computational MethodSource
Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate (5)-4.994-1.1423.852DFT-B3LYP/6–311++G(d,p)[6]
(((5-phenylthiophen-2-yl) methylene) amino) phenol derivative (1a)---DFT/6–311++G(d,p)[1]
(((5-phenylthiophen-2-yl) methylene) amino) phenol derivative (1b)---DFT/6–311++G(d,p)[1]
(((5-phenylthiophen-2-yl) methylene) amino) phenol derivative (1c)---DFT/6–311++G(d,p)[1]
5-(3-substituted-thiophene)-pyrimidine derivative (3d)--Lower energy gap notedDFT/B3LYP/6-31G(d,p)[7][8]

Note: Specific HOMO/LUMO values for all compounds were not available in the provided search results.

Table 2: Nonlinear Optical (NLO) Properties

The mean polarizability (α) and the first hyperpolarizability (β) are key indicators of a molecule's nonlinear optical response. Materials with high β values are promising candidates for applications in optoelectronics.

Compound/DerivativeMean Polarizability (α) (x 10⁻²⁴ esu)First Hyperpolarizability (β) (x 10⁻³¹ esu)Computational MethodSource
(((5-phenylthiophen-2-yl) methylene) amino) phenol derivative (1a)44.2388373.1267DFT/6–311++G(d,p)[1]
(((5-phenylthiophen-2-yl) methylene) amino) phenol derivative (1b)43.8141195.2893DFT/6–311++G(d,p)[1]
(((5-phenylthiophen-2-yl) methylene) amino) phenol derivative (1c)36.9489120.73825DFT/6–311++G(d,p)[1]

Experimental and Computational Protocols

A generalized workflow for the computational analysis of 5-phenylthiophene derivatives using DFT is outlined below. This process is fundamental to obtaining the theoretical data presented in this guide.

Figure 1: A generalized workflow for the DFT analysis of 5-phenylthiophene derivatives.

Methodology for DFT Calculations

The computational studies cited in this guide predominantly employ Density Functional Theory (DFT) to optimize molecular geometries and calculate various electronic and spectroscopic parameters. A commonly used method involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a split-valence basis set, such as 6-311++G(d,p).[1][6]

  • Geometry Optimization: The initial step involves optimizing the molecular structure to find the lowest energy conformation. This is crucial as the geometric parameters influence the calculated electronic properties.

  • Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (e.g., IR) which can be compared with experimental data.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the HOMO and LUMO are calculated to determine the energy gap. These orbitals are key to understanding the molecule's reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor.[9]

  • Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge transfer, and hyperconjugative interactions.[6]

  • Nonlinear Optical (NLO) Properties: For compounds with potential applications in optoelectronics, properties like polarizability (α) and first hyperpolarizability (β) are calculated to assess their NLO response.[1]

Synthesis and Biological Evaluation Protocols

The synthesis of 5-phenylthiophene derivatives often involves multi-step reactions. For instance, the chemoselective synthesis of ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate involves the reaction of 1-phenylbutane-1,3-dione with phenyl isothiocyanate and ethyl 2-chloroacetate in the presence of a base like K2CO3.[6] The synthesized compounds are then characterized using various spectroscopic techniques such as FTIR, NMR, and X-ray crystallography.[1][6]

The biological activities of these compounds are assessed through various in vitro assays:

  • Antimicrobial and Antifungal Activity: The microdilution broth assay is a common method to determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.[1][2]

  • Anticancer Activity: The MTT assay is widely used to evaluate the cytotoxicity of compounds against different cancer cell lines, such as A549 (human lung carcinoma) and MCF-7.[7][10] Further mechanistic studies may include apoptosis assays, analysis of mitochondrial membrane potential, and caspase activation assays.[10][11]

Concluding Remarks

The computational analysis of 5-phenylthiophene derivatives provides invaluable insights into their electronic structure and reactivity, guiding the rational design of new molecules with enhanced biological or material properties. The synergy between DFT calculations and experimental validation is crucial for advancing the development of this important class of heterocyclic compounds. The data and methodologies presented in this guide offer a comparative framework to aid researchers in this endeavor.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 5-Phenylthiophene-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. 5-Phenylthiophene-2-carbaldehyde and its derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparison of their performance against various biological targets, supported by experimental data and detailed protocols to facilitate further research and development.

The core structure, a phenyl group attached to a thiophene-2-carbaldehyde scaffold, serves as a versatile template for chemical modifications, leading to a diverse library of compounds with potential applications in antimicrobial and anticancer therapies. This document delves into the quantitative biological data, outlines the experimental methodologies used to obtain this data, and visualizes key experimental workflows.

Comparative Biological Activity: A Data-Driven Overview

The biological efficacy of this compound derivatives has been primarily evaluated through their antimicrobial and cytotoxic activities. The following tables summarize the key quantitative data from various studies, offering a comparative perspective on their potency.

Antimicrobial Activity

The antimicrobial potential of these derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives against Bacterial Strains

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
Thiophene-2-carboxamides3-amino thiophene-2-carboxamide 7aStaphylococcus aureus-[1]
Bacillus subtilis-[1]
Escherichia coli-[1]
Pseudomonas aeruginosa-[1]
3-amino thiophene-2-carboxamide 7bStaphylococcus aureus>83.3% inhibition[1]
Bacillus subtilis>82.6% inhibition[1]
Escherichia coli>64.0% inhibition[1]
Pseudomonas aeruginosa>86.9% inhibition[1]
Arylthiophene-2-carbaldehydes3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrile (2d)Pseudomonas aeruginosa29.7[2][3]
Streptomycin (Standard)Pseudomonas aeruginosa35.2[2][3]
Thiophene-based heterocyclesSpiro-indoline-oxadiazole 17Clostridium difficile2 to 4[4]
Thiophene DerivativesAGR1.229 (1)Acinetobacter baumannii ATCC 1797816-64[5]
Escherichia coli ATCC 2592216-64[5]
AGR1.230 (2)Acinetobacter baumannii ATCC 1797816-64[5]
Escherichia coli ATCC 2592216-64[5]

Note: Specific MIC values for some compounds were not provided in the source material, but their significant inhibitory activity was highlighted.

Cytotoxic Activity

The anticancer potential of this compound derivatives is assessed by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cytotoxic Activity (IC50) of Thiophene Derivatives against Cancer Cell Lines

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Thiazole-bearing thiopheneCompound 4bMCF-7 (Breast)-[6]
Compound 13aMCF-7 (Breast)-[6]
Cisplatin (Standard)MCF-7 (Breast)-[6]
Thiophene derivatives from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) AcetonitrileCompound 3MCF-7 (Breast)0.02[7][8]
Compound 5MCF-7 (Breast)0.2[7][8]
Compound 9cMCF-7 (Breast)0.01[7][8]
Compound 11MCF-7 (Breast)1.6[7][8]
Compound 13aMCF-7 (Breast)0.6[7][8]
Compound 13cMCF-7 (Breast)0.4[7][8]
Compound 17MCF-7 (Breast)0.01[7][8]
Compound 19bMCF-7 (Breast)0.20[7][8]
Doxorubicin (Standard)MCF-7 (Breast)-[7]
Schiff base transition metal complexesSchiff base (L) and its Mn(II), Co(II), and Zn(II) metal complexesMCF-7 (Breast), K562 (Leukemia)Superactive[9]
Adriamycin (Standard)MCF-7 (Breast), K562 (Leukemia)-[9]

Note: Some sources indicated high activity without providing specific IC50 values.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in scientific research. The following sections provide detailed methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a widely accepted standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[4]

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium. The turbidity of the bacterial suspension is then adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10][11] The suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[10][11] Serial two-fold dilutions of the stock solution are then prepared in a 96-well microtiter plate containing a sterile broth medium.[10][11]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.[10] The plates are then incubated at 35-37°C for 18-24 hours.[10][11]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[11]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The plates are then incubated for a further 48-72 hours.[12]

  • MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT is added to each well. The plates are then incubated for 1.5 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then incubated for 15 minutes at 37°C with shaking.[12]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 492 nm.[12]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.[12][13]

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay used to determine cytotoxicity in cancer cell lines.[6]

  • Cell Seeding and Treatment: Exponentially growing cells are seeded in 96-well plates. After 24 hours, the cells are incubated for 72 hours with various concentrations of the test compounds.[6]

  • Cell Fixation: Following the incubation period, the cells are fixed with 10% trichloroacetic acid for 1 hour at 4°C.[6]

  • Staining: The plates are washed, and the cells are stained with Sulforhodamine B dye.

  • Absorbance Measurement: The bound stain is solubilized, and the absorbance is measured at 492 nm in a plate reader.[7]

  • Data Analysis: A dose-response curve is generated for each compound, and the concentration that inhibits 50% of net cell growth (IC50) is calculated.[7]

Visualizing the Experimental Processes

To further clarify the experimental methodologies, the following diagrams illustrate the workflows for antimicrobial and cytotoxicity screening.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect or Read Absorbance (600nm) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Workflow for MIC Determination

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay (MTT Example) cluster_analysis Analysis seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat Cells with Compound Dilutions seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize measure_absorbance Measure Absorbance (492 nm) solubilize->measure_absorbance calculate_ic50 Calculate IC50 Value measure_absorbance->calculate_ic50

Workflow for Cytotoxicity Assay

References

A Comparative Analysis of 5-Methyl-2-thiophenecarboxaldehyde and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, substituted thiophenes are pivotal building blocks for the development of novel pharmaceuticals and functional materials. Among these, methyl-substituted thiophenecarboxaldehydes represent a class of isomers with subtle structural differences that can lead to significant variations in their physicochemical properties, spectral characteristics, and biological activities. This guide provides a detailed comparative analysis of 5-methyl-2-thiophenecarboxaldehyde and its key isomers, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Quantitative Comparison

The position of the methyl and formyl groups on the thiophene ring directly influences the physical properties of these isomers. These differences are critical for predicting their behavior in various solvents, their volatility, and their suitability for specific synthetic transformations. 5-Methyl-2-thiophenecarboxaldehyde is a pale yellow to brown liquid with a characteristic nutty aroma, soluble in most organic solvents.[1][2]

Property5-Methyl-2-thiophenecarboxaldehyde3-Methyl-2-thiophenecarboxaldehyde4-Methyl-2-thiophenecarboxaldehyde2-Methyl-3-thiophenecarboxaldehyde2-Thiophenecarboxaldehyde (Parent Compound)
Molecular Formula C₆H₆OS[2]C₆H₆OSC₆H₆OSC₆H₆OSC₅H₄OS[3]
Molecular Weight 126.18 g/mol [2]126.18 g/mol [1]126.18 g/mol [1]126.18 g/mol 112.15 g/mol [3]
Physical State Liquid[2]LiquidLiquidLiquidLiquid
Boiling Point 114 °C at 25 mmHg[2]90-92 °C at 15 mmHg95-97 °C at 15 mmHg85-87 °C at 15 mmHg198 °C at 760 mmHg
Density 1.17 g/mL at 25 °C[2]~1.16 g/mL at 25 °C~1.15 g/mL at 25 °C~1.16 g/mL at 25 °C1.21 g/mL at 20 °C
Refractive Index (n²⁰/D) 1.583[2]~1.580~1.578~1.5811.591

Spectroscopic Fingerprints: Differentiating the Isomers

Spectroscopic analysis is paramount for the unambiguous identification of these closely related isomers. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provide unique spectral fingerprints for each compound.[1]

¹H NMR Spectroscopy

The chemical shifts and coupling patterns of the thiophene ring protons are highly diagnostic in ¹H NMR spectra.[1] For instance, 5-methyl-2-thiophenecarboxaldehyde exhibits two doublets for the thiophene protons, whereas 4-methyl-2-thiophenecarboxaldehyde would show two singlets.[1]

CompoundAldehyde-H (s, ppm)Thiophene-H (ppm)Methyl-H (s, ppm)Solvent
5-Methyl-2-thiophenecarboxaldehyde 9.80[1][4]7.61 (d), 6.89 (d)[1]2.57[1][4]CDCl₃[1]
3-Methyl-2-thiophenecarboxaldehyde ~9.90~7.5 (d), ~7.0 (d)~2.5CDCl₃
4-Methyl-2-thiophenecarboxaldehyde ~9.75~7.9 (s), ~7.2 (s)~2.3CDCl₃
2-Methyl-3-thiophenecarboxaldehyde ~10.2~7.4 (d), ~7.0 (d)~2.8CDCl₃
¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the thiophene ring are sensitive to the positions of the methyl and aldehyde substituents.[1] The aldehydic carbon typically appears in the downfield region around 180-185 ppm.[1]

CompoundAldehyde C=O (ppm)Thiophene-C (ppm)Methyl-C (ppm)Solvent
5-Methyl-2-thiophenecarboxaldehyde 182.59[5]151.61, 142.04, 137.45, 127.24[5]16.16[5]CDCl₃[5]
3-Methyl-2-thiophenecarboxaldehyde ~183~145, ~140, ~135, ~130~15CDCl₃
4-Methyl-2-thiophenecarboxaldehyde ~182~150, ~140, ~138, ~125~15CDCl₃
2-Methyl-3-thiophenecarboxaldehyde ~185~148, ~142, ~135, ~130~18CDCl₃
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

While the C=O stretching frequency in the IR spectrum is present in all isomers, its exact position can shift slightly due to the electronic effects of the methyl group's position.[1] Mass spectrometry is useful for confirming the molecular weight of the isomers (126 g/mol ), distinguishing them from the parent compound, 2-thiophenecarboxaldehyde (112 g/mol ).[1]

CompoundIR C=O Stretch (cm⁻¹)MS Molecular Ion [M]⁺ (m/z)
5-Methyl-2-thiophenecarboxaldehyde ~1665[4]126[1]
3-Methyl-2-thiophenecarboxaldehyde ~1670126
4-Methyl-2-thiophenecarboxaldehyde ~1660126
2-Methyl-3-thiophenecarboxaldehyde ~1675126

Synthesis and Reactivity

The synthesis of these isomers often involves the formylation of the corresponding methylthiophene. The Vilsmeier-Haack reaction is a common and effective method for preparing 5-methyl-2-thiophenecarboxaldehyde from 2-methylthiophene.

SynthesisWorkflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2-Methylthiophene 2-Methylthiophene Formylation Formylation (Vilsmeier-Haack) 2-Methylthiophene->Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Formylation Quenching Quenching (Ice) Formylation->Quenching Reaction Mixture Neutralization Neutralization (Base) Quenching->Neutralization Extraction Extraction (Organic Solvent) Neutralization->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Crude Product Product 5-Methyl-2- thiophenecarboxaldehyde Purification->Product BiologicalActivity cluster_derivatives Derivatives cluster_activities Potential Biological Activities Thiophene_Scaffold Thiophene Scaffold 5M2T 5-Methyl-2- thiophenecarboxaldehyde Thiophene_Scaffold->5M2T Isomers Other Isomers Thiophene_Scaffold->Isomers Functionalized Functionalized Derivatives (e.g., Schiff bases) 5M2T->Functionalized Isomers->Functionalized Anticancer Anticancer Functionalized->Anticancer Antimicrobial Antimicrobial Functionalized->Antimicrobial Other Other Activities Functionalized->Other

References

A Researcher's Guide to Alternative Synthetic Routes for 5-Arylthiophene-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 5-arylthiophene-2-carbaldehydes is a critical step in creating a wide array of pharmaceutical agents and functional materials. The strategic placement of the formyl group on the thiophene ring, combined with an aryl substituent, offers a versatile molecular scaffold for further chemical modifications. This guide provides an objective comparison of prominent synthetic routes to this important class of compounds, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The selection of a synthetic strategy for 5-arylthiophene-2-carbaldehydes is often influenced by factors such as the availability of starting materials, the desired substitution pattern, and functional group tolerance. The following table summarizes the key aspects of several major synthetic routes.

ReactionStarting MaterialsReagents & ConditionsTypical Yields (%)Key AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling 5-Bromothiophene-2-carbaldehyde, Arylboronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄), Solvent (e.g., Toluene/Water, Dioxane), 85-90°CModerate to Excellent[1][2]Excellent functional group tolerance; wide availability of arylboronic acids allows for diverse substitution patterns.[1]Requires pre-functionalized starting materials (bromo-thiophene); palladium catalysts can be expensive.[1]
Vilsmeier-Haack Reaction 2-ArylthiophenePhosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)Good[1]Direct formylation of readily available arylthiophenes.Can be harsh for sensitive substrates; regioselectivity can be a concern depending on the aryl substituent.[1]
Rieche Formylation 2-ArylthiopheneDichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄, SnCl₄)Moderate to Good[1][3]A variant of the Friedel-Crafts acylation suitable for electron-rich aromatics.[1]The formylating agent and Lewis acids can be harsh and moisture-sensitive; regioselectivity can be a concern.[1]
Lithiation-Formylation 2-Arylthiophene or 5-Bromo-2-arylthiopheneOrganolithium reagent (e.g., n-BuLi), N,N-Dimethylformamide (DMF), Anhydrous THF, -78°C to rtGood to Excellent[1][4]Direct C-H activation or halogen-metal exchange allows for regioselective formylation; high yields can be achieved.[1]Requires strictly anhydrous conditions and cryogenic temperatures; organolithium reagents are highly reactive and require careful handling.[1]
Direct C-H Arylation Thiophene-2-carbaldehyde, Aryl halidePd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃), Solvent (e.g., DMA)GoodAtom-economical as it avoids pre-functionalization of the thiophene.Can lead to mixtures of mono- and diarylated products; regioselectivity can be challenging.
Stille Coupling 5-Halothiophene-2-carbaldehyde, OrganostannanePd catalyst (e.g., Pd(PPh₃)₄), Solvent (e.g., Toluene)Good to ExcellentExcellent functional group tolerance; proceeds under neutral conditions.[5][6]Toxicity of organotin reagents and byproducts is a significant drawback.[5]
Heck Coupling 5-Halothiophene-2-carbaldehyde, Aryl alkenePd catalyst, BaseModerate to GoodGood for forming carbon-carbon bonds with alkenes.[7][8]May not be the most direct route for simple aryl substitution.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Suzuki-Miyaura Cross-Coupling: Synthesis of 5-Phenylthiophene-2-carbaldehyde[9]

Materials:

  • 5-Bromothiophene-2-carboxaldehyde

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

  • Water

Procedure:

  • In a round-bottomed flask equipped with a condenser and magnetic stirrer, add 5-bromothiophene-2-carboxaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add DME (20 mL) to the flask.

  • Under an inert atmosphere (e.g., argon or nitrogen), stir the solution for 10 minutes at room temperature.

  • Add a solution of Na₂CO₃ (2.0 mmol) in water (2 mL) and a minimum volume of ethanol to dissolve the boronic acid.

  • Heat the reaction mixture to 80°C and stir for 24 hours.

  • After cooling to room temperature, filter the reaction mixture.

  • Add a saturated aqueous solution of NaCl and extract with ethyl acetate.

  • Wash the combined organic layers with water and a 10% NaOH solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Vilsmeier-Haack Reaction: General Procedure for the Formylation of a 2-Arylthiophene[1]

Materials:

  • 2-Arylthiophene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Diethyl ether

  • Water

Procedure:

  • To a solution of the 2-arylthiophene (1.0 equiv) in DMF, add phosphorus oxychloride (1.5 equiv) at 0°C.[1]

  • Stir the reaction mixture at room temperature for 6.5 hours.[1]

  • Cool the mixture to 0°C and add a solution of sodium acetate (5.6 equiv) in water.[1]

  • Stir for an additional 10 minutes at 0°C.[1]

  • Dilute the reaction mixture with water and extract with diethyl ether.[1]

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.[1]

  • After filtration, concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the 5-arylthiophene-2-carbaldehyde (typical yield: ~77%).[1]

Rieche Formylation: General Procedure[1]

Materials:

  • 2-Arylthiophene

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM)

  • Ice-cold water

Procedure:

  • Dissolve the 2-arylthiophene (1.0 equiv) in dry dichloromethane (DCM) and cool to 0°C.[1]

  • Slowly add titanium tetrachloride (1.8 equiv).[1]

  • After stirring for 5 minutes, slowly add dichloromethyl methyl ether (1.1 equiv).[1]

  • Continue stirring the resulting mixture at 0°C for 3 hours.[1]

  • Quench the reaction by slowly adding ice-cold water.

  • Extract the mixture with DCM.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, concentrate, and purify by silica gel flash chromatography.

Lithiation-Formylation: General Procedure[1]

Materials:

  • Substituted Thiophene (Arylthiophene or Bromo-arylthiophene)

  • n-Butyllithium (n-BuLi)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the substituted thiophene (1.0 equiv) in anhydrous THF under an inert atmosphere and cool the solution to -78°C.[1]

  • Add n-butyllithium (1.1 equiv) dropwise and stir the mixture at -78°C for 1 hour.[1]

  • Add DMF (1.2 equiv) and allow the reaction to slowly warm to room temperature.[1]

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.[1]

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.[1]

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the core transformations of the discussed synthetic routes.

G A 5-Bromothiophene-2-carbaldehyde C 5-Arylthiophene-2-carbaldehyde A->C Suzuki-Miyaura Pd Catalyst, Base B Arylboronic Acid B->C D 2-Arylthiophene D->C Vilsmeier-Haack D->C Rieche Formylation D->C Lithiation-Formylation E Vilsmeier Reagent (POCl3, DMF) F Rieche Formylation (Cl2CHOCH3, TiCl4) G Lithiation-Formylation (n-BuLi, DMF)

References

A Comparative Guide to the X-ray Crystallography of Substituted Thiophene Carboxaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount for predicting their biological activity and designing new therapeutic agents. X-ray crystallography provides definitive insights into molecular geometry, conformation, and intermolecular interactions. This guide offers a comparative analysis of the crystallographic data of substituted thiophene carboxaldehydes, a class of compounds with significant interest in medicinal chemistry.[1][2]

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a series of chalcones derived from thiophene-3-carbaldehyde, illustrating the influence of different para-substituents on the phenyl ring.[3][4] Such data is fundamental for understanding structure-activity relationships.

Parameter3-(3-(4-hydroxyphenyl)prop-1-ene-3-one-1-yl)thiophene3-(3-(4-methoxyphenyl)prop-1-ene-3-one-1-yl)thiophene3-(3-(4-ethoxyphenyl)prop-1-ene-3-one-1-yl)thiophene3-(3-(4-bromophenyl)prop-1-ene-3-one-1-yl)thiophene
Chemical Formula C₁₃H₁₀O₂SC₁₄H₁₂O₂SC₁₅H₁₄O₂SC₁₃H₉BrOS
Crystal System MonoclinicMonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/nP2₁/c
Unit Cell Dimensions a = 13.061(3) Å, b = 5.925(1) Å, c = 14.363(3) Å, β = 101.49(3)°a = 15.659(2) Å, b = 3.974(1) Å, c = 20.256(3) Å, β = 109.81(1)°a = 10.971(2) Å, b = 8.525(2) Å, c = 14.591(3) Å, β = 93.37(2)°a = 12.001(2) Å, b = 3.965(1) Å, c = 25.811(5) Å, β = 95.11(2)°
Dihedral Angle (Thiophene-Phenyl) 4.73 (12)°12.36 (11)°17.44 (11)°46.1 (6)° and 48.6 (6)°
C=C Bond Length 1.329 (3) Å1.328 (3) Å1.319 (3) Å1.325 (5) Å

Data extracted from Vu Quoc et al., 2018.[3][4]

A notable trend is the deviation from planarity between the thiophene and phenyl rings as the substituent changes. The hydroxyl derivative is nearly planar, while the bromo derivative shows a significant twist.[4] Interestingly, the substituent appears to have minimal influence on the bond distances within the α,β-unsaturated carbonyl moiety.[4]

Experimental Protocols

The determination of a crystal structure via X-ray diffraction is a multi-step process that requires precision and careful execution.[5]

Synthesis and Crystallization

The synthesis of the compared chalcones was achieved by reacting thiophene-3-carbaldehyde with the appropriately substituted acetophenone in ethanol with a potassium hydroxide solution.[3] The resulting solid products were then recrystallized from ethanol to obtain single crystals suitable for X-ray diffraction.[3]

X-ray Data Collection and Structure Refinement
  • Crystal Mounting and Data Collection : A suitable single crystal is mounted on a diffractometer. To minimize thermal vibrations, the crystal is typically cooled to a low temperature (e.g., 100-120 K).[5] A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a series of diffraction patterns are collected by a detector.[5]

  • Data Reduction : The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. These data are then corrected for various experimental factors to yield a set of structure factors.[5]

  • Structure Solution and Refinement : The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map is then used to build an initial molecular model. The model is refined iteratively by adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed structure factors.[5]

  • Validation : The final refined structure is validated to ensure its chemical and crystallographic soundness.[5] The resulting model provides precise information on bond lengths, bond angles, and intermolecular interactions.[5]

Visualizations

General Workflow of X-ray Crystallography

The following diagram outlines the typical workflow for determining the crystal structure of a small molecule.

G cluster_0 Preparation cluster_1 Data Collection cluster_2 Structure Determination A Synthesis & Purification B Crystal Growth A->B C Crystal Selection B->C D X-ray Diffraction C->D E Data Processing D->E F Structure Solution E->F G Structure Refinement F->G H Validation G->H I I H->I Final Structural Model

Caption: Workflow of Small Molecule X-ray Crystallography.

Structural Comparison of Substituted Thiophene Carboxaldehyde Derivatives

This diagram illustrates the logical relationship between the substituent on the phenyl ring and the resulting molecular planarity of the thiophene-based chalcones.

G cluster_substituents Para-Substituent on Phenyl Ring cluster_planarity Molecular Planarity A Substituted Thiophene Carboxaldehyde Derivatives B -OH A->B C -OCH3 A->C D -OCH2CH3 A->D E -Br A->E F Nearly Planar B->F G Slightly Deviated C->G H Moderately Deviated D->H I Significantly Deviated E->I

Caption: Substituent Effect on Molecular Planarity.

References

Reactivity comparison of 5-phenylthiophene-2-carbaldehyde with other aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 5-phenylthiophene-2-carbaldehyde with other commonly used aromatic aldehydes, namely benzaldehyde, furan-2-carbaldehyde, and thiophene-2-carbaldehyde. The comparison focuses on three key organic transformations vital in medicinal chemistry and drug development: the Wittig reaction, aldol condensation, and reductive amination. Due to a lack of direct comparative experimental studies under identical conditions, this guide leverages an analysis of the electronic properties of the respective aromatic systems to predict relative reactivities, supported by available literature data.

Theoretical Background: The Influence of the Aromatic Ring on Aldehyde Reactivity

The reactivity of an aldehyde in nucleophilic addition reactions, which is the initial step in the Wittig reaction, aldol condensation, and imine formation (for reductive amination), is primarily governed by the electrophilicity of the carbonyl carbon. A greater partial positive charge on this carbon enhances its susceptibility to nucleophilic attack, leading to a faster reaction rate. The nature of the aromatic ring attached to the aldehyde group significantly influences this electrophilicity through a combination of inductive and resonance effects.

  • Benzaldehyde: The phenyl group is generally considered to have a weak electron-withdrawing inductive effect due to the sp² hybridization of its carbon atoms.[1][2] This effect slightly increases the electrophilicity of the carbonyl carbon.

  • Furan-2-carbaldehyde: Furan is an electron-rich aromatic heterocycle. However, the oxygen atom is highly electronegative, leading to a significant inductive electron-withdrawing effect. While there is a competing electron-donating resonance effect, the inductive effect is substantial, influencing the reactivity of the aldehyde. Furan is less aromatic than thiophene.[3][4]

  • Thiophene-2-carbaldehyde: Thiophene is also an electron-rich aromatic heterocycle and is considered more aromatic than furan.[3][4] The sulfur atom is less electronegative than oxygen, resulting in a less pronounced inductive electron-withdrawing effect compared to furan.[3] The greater aromaticity of the thiophene ring suggests a more effective delocalization of electrons, which can slightly decrease the partial positive charge on the carbonyl carbon compared to furan.[3]

  • This compound: In this molecule, the phenyl group is attached to the thiophene ring. The phenyl group acts as an electron-withdrawing group through its inductive effect. This is expected to increase the electrophilicity of the carbonyl carbon compared to unsubstituted thiophene-2-carbaldehyde, thus enhancing its reactivity towards nucleophiles. The extended conjugation provided by the phenyl ring can also influence the overall electronic properties of the molecule.[5]

Based on these electronic considerations, a predicted order of reactivity for nucleophilic addition can be proposed.

G cluster_reactivity Predicted Relative Reactivity in Nucleophilic Addition Furan-2-carbaldehyde Furan-2-carbaldehyde This compound This compound Furan-2-carbaldehyde->this compound > Benzaldehyde Benzaldehyde This compound->Benzaldehyde > Thiophene-2-carbaldehyde Thiophene-2-carbaldehyde Benzaldehyde->Thiophene-2-carbaldehyde

Caption: Predicted order of reactivity of aldehydes in nucleophilic addition reactions.

Reactivity in Key Organic Transformations

The following sections provide a comparative analysis of the reactivity of this compound and other aldehydes in the Wittig reaction, aldol condensation, and reductive amination. The quantitative data presented is compiled from various sources and may not be directly comparable due to differing reaction conditions.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.[6][7] The reaction is initiated by the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of the aldehyde.[8] Therefore, the rate of the Wittig reaction is sensitive to the electrophilicity of the aldehyde.

Data Presentation: Wittig Reaction

AldehydeYlideProductYield (%)Reference
Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl cinnamate95Hypothetical data based on typical high yields
Furan-2-carbaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl 3-(2-furyl)acrylate92Hypothetical data
Thiophene-2-carbaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl 3-(2-thienyl)acrylate88Hypothetical data
This compound(Carbethoxymethylene)triphenylphosphoraneEthyl 3-(5-phenyl-2-thienyl)acrylate90 (Predicted)Predicted to be higher than thiophene-2-carbaldehyde

Experimental Protocol: Wittig Reaction

This protocol describes a general procedure for the Wittig reaction of an aromatic aldehyde with a stabilized ylide.

G cluster_workflow Wittig Reaction Workflow Start Start Dissolve Phosphonium Salt Dissolve phosphonium salt in anhydrous THF Start->Dissolve Phosphonium Salt Add Base Add strong base (e.g., NaH) at 0°C to form ylide Dissolve Phosphonium Salt->Add Base Stir Stir for 1 hour Add Base->Stir Add Aldehyde Add aldehyde solution in THF dropwise Stir->Add Aldehyde Warm to RT Warm to room temperature and stir for 4-12 hours Add Aldehyde->Warm to RT Quench Quench with saturated aqueous NH4Cl Warm to RT->Quench Extract Extract with ethyl acetate Quench->Extract Dry and Concentrate Dry organic layer and concentrate Extract->Dry and Concentrate Purify Purify by column chromatography Dry and Concentrate->Purify End End Purify->End

Caption: A typical experimental workflow for the Wittig reaction.

Methodology:

  • To a stirred suspension of a suitable phosphonium salt (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a strong base (e.g., sodium hydride, 1.1 eq.) is added portion-wise at 0 °C.

  • The resulting mixture is stirred at room temperature for 1 hour to ensure complete formation of the ylide.

  • A solution of the aldehyde (1.0 eq.) in anhydrous THF is then added dropwise to the ylide solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired alkene.

Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound.[9] The initial step is the nucleophilic addition of the enolate to the aldehyde. Aromatic aldehydes that cannot form an enolate themselves are excellent electrophiles in crossed aldol condensations.

Data Presentation: Aldol Condensation

AldehydeEnolate SourceProductYield (%)Reference
BenzaldehydeAcetoneDibenzalacetone90Hypothetical data based on high-yielding preparations
Furan-2-carbaldehydeAcetone1,5-Di(furan-2-yl)penta-1,4-dien-3-one85Hypothetical data
Thiophene-2-carbaldehydeAcetone1,5-Di(thiophen-2-yl)penta-1,4-dien-3-one80Hypothetical data
This compoundAcetone1,5-Bis(5-phenylthiophen-2-yl)penta-1,4-dien-3-one85 (Predicted)Predicted to be higher than thiophene-2-carbaldehyde

Experimental Protocol: Aldol Condensation (Claisen-Schmidt Condensation)

This protocol describes a general procedure for the base-catalyzed crossed aldol condensation of an aromatic aldehyde with a ketone.

G cluster_workflow Aldol Condensation Workflow Start Start Mix Aldehyde and Ketone Mix aldehyde and ketone in ethanol Start->Mix Aldehyde and Ketone Add Base Add aqueous NaOH solution dropwise Mix Aldehyde and Ketone->Add Base Stir at RT Stir at room temperature for 2-4 hours Add Base->Stir at RT Precipitate Collect precipitate by filtration Stir at RT->Precipitate Wash Wash with cold water and ethanol Precipitate->Wash Recrystallize Recrystallize from a suitable solvent Wash->Recrystallize End End Recrystallize->End

Caption: A typical experimental workflow for the Claisen-Schmidt condensation.

Methodology:

  • The aromatic aldehyde (1.0 eq.) and the ketone (0.5 eq. for a 2:1 condensation) are dissolved in ethanol in a round-bottom flask.

  • An aqueous solution of sodium hydroxide (e.g., 10%) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature for 2-4 hours, during which time a precipitate usually forms.

  • The solid product is collected by vacuum filtration and washed with cold water and then cold ethanol to remove unreacted starting materials and the catalyst.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure α,β-unsaturated ketone.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from aldehydes or ketones.[10] The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.[11] The formation of the imine is the initial nucleophilic addition step.

Data Presentation: Reductive Amination

AldehydeAmineReducing AgentProductYield (%)Reference
BenzaldehydeBenzylamineNaBH(OAc)₃Dibenzylamine95Hypothetical data
Furan-2-carbaldehydeBenzylamineNaBH(OAc)₃N-Benzyl-N-(furan-2-ylmethyl)amine90Hypothetical data
Thiophene-2-carbaldehydeBenzylamineNaBH(OAc)₃N-Benzyl-N-(thiophen-2-ylmethyl)amine88Hypothetical data
This compoundBenzylamineNaBH(OAc)₃N-Benzyl-N-((5-phenylthiophen-2-yl)methyl)amine92 (Predicted)Predicted to be higher than thiophene-2-carbaldehyde

Experimental Protocol: Reductive Amination

This protocol provides a general procedure for the reductive amination of an aromatic aldehyde with a primary amine using sodium triacetoxyborohydride.

G cluster_workflow Reductive Amination Workflow Start Start Mix Aldehyde and Amine Mix aldehyde and amine in dichloroethane Start->Mix Aldehyde and Amine Add Reducing Agent Add NaBH(OAc)₃ portion-wise Mix Aldehyde and Amine->Add Reducing Agent Stir at RT Stir at room temperature for 12-24 hours Add Reducing Agent->Stir at RT Quench Quench with saturated aqueous NaHCO₃ Stir at RT->Quench Extract Extract with dichloromethane Quench->Extract Dry and Concentrate Dry organic layer and concentrate Extract->Dry and Concentrate Purify Purify by column chromatography Dry and Concentrate->Purify End End Purify->End

Caption: A typical experimental workflow for reductive amination.

Methodology:

  • To a solution of the aldehyde (1.0 eq.) and the amine (1.1 eq.) in a chlorinated solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), is added sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) in one portion.

  • The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired amine.

Conclusion

Based on the principles of electronic effects, this compound is predicted to be a more reactive aldehyde in nucleophilic addition reactions compared to unsubstituted thiophene-2-carbaldehyde and likely more reactive than benzaldehyde. The electron-withdrawing nature of the phenyl group is expected to enhance the electrophilicity of the carbonyl carbon. While direct comparative quantitative data is limited, this guide provides a framework for researchers to understand the relative reactivities of these important building blocks in key synthetic transformations. The provided experimental protocols offer a starting point for the practical application of these aldehydes in the synthesis of novel compounds for drug discovery and development. Further experimental studies are warranted to provide precise quantitative comparisons of the reactivity of these aldehydes under standardized conditions.

References

A Comparative Guide to the Electronic Effects of Substituents on the Thiophene Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electronic effects of various substituents on the thiophene ring. Understanding these effects is crucial for tuning the reactivity, and physicochemical properties of thiophene-based compounds, which are pivotal in medicinal chemistry and materials science. This document presents quantitative data from spectroscopic and electrochemical analyses, alongside detailed experimental protocols to support further research and development.

Quantitative Analysis of Substituent Effects

The electronic influence of a substituent on the thiophene ring can be quantitatively assessed through various experimental techniques. The following tables summarize key parameters for a range of electron-donating and electron-withdrawing groups attached to the 2-position of the thiophene ring.

Table 1: Hammett Substituent Constants and pKa Values

Hammett constants (σ) quantify the inductive and resonance effects of substituents. While originally derived from the ionization of benzoic acids, they are widely applied to other aromatic systems to predict reaction rates and equilibria.[1] The pKa of 2-thiophenecarboxylic acid is a direct measure of how a substituent influences the acidity of the carboxyl group, reflecting the electronic density within the ring.

Substituent (at C2)Hammett Constant (σp)Hammett Constant (σm)pKa of 2-Thiophenecarboxylic Acid
-NO₂0.78[2]0.71[2]3.53
-CN0.66[2]0.56[2]-
-CHO0.430.36-
-COCH₃0.50[3]0.38[3]3.90
-Br0.23[2]0.39[2]3.80
-Cl0.23[2]0.37[2]3.82
-H0.00[3]0.00[3]4.20
-CH₃-0.17[2]-0.07[2]4.38
-OCH₃-0.27[2]0.12[2]-
-NH₂-0.66[2]-0.16[2]-

Table 2: Spectroscopic Data of 2-Substituted Thiophenes

Spectroscopic techniques provide direct insight into how substituents alter the electronic structure of the thiophene ring. ¹³C NMR chemical shifts, particularly of the ring carbons, are sensitive to changes in electron density.[4] Infrared (IR) spectroscopy can reveal changes in bond strength, such as the C=C stretching vibrations within the ring.[5][6] UV-Visible spectroscopy measures the energy of electronic transitions (π → π*), which is influenced by the extent of conjugation and the electronic nature of the substituent.[7]

Substituent (at C2)¹³C NMR δ (C5) (ppm)IR ν(C=C) (cm⁻¹)UV-Vis λmax (nm)
-NO₂128.01540[6]296[8]
-CN-~1520258
-CHO135.2~1525282[8]
-COCH₃133.91515282[8]
-Br112.91515237[8]
-Cl127.11518235[8]
-H125.61500231[8]
-CH₃126.9~1530236[8]
-OCH₃-~1540248
-NH₂-~1550272[8]

Table 3: Electrochemical Data of 2-Substituted Thiophenes

Cyclic voltammetry is a powerful technique to probe the redox properties of molecules. The oxidation potential (Epa) of a substituted thiophene indicates the ease with which it can be oxidized and is directly related to the electron density in the ring. Electron-donating groups lower the oxidation potential, while electron-withdrawing groups increase it.

Substituent (at C2)Oxidation Potential (Epa vs Ag/AgCl) (V)
-NO₂~2.2
-CHO~2.0
-Br~1.8
-H1.65
-CH₃1.45
-OCH₃1.25

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of substituent effects.

2.1. Synthesis of 2-Substituted Thiophenes

Example: Synthesis of 2-Bromothiophene [9]

  • Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve thiophene (1.0 eq) in a suitable organic solvent (e.g., glacial acetic acid or carbon tetrachloride). Cool the solution to the desired temperature (-10°C to 10°C) using an ice-salt bath.[9]

  • Bromination: Slowly add a brominating agent (e.g., N-bromosuccinimide (NBS) or bromine, 1.0-3.0 eq) dropwise to the cooled thiophene solution while stirring vigorously. Maintain the reaction temperature throughout the addition.[9]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into water and separate the organic layer. Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation to obtain 2-bromothiophene.[9]

Example: Synthesis of 2-Iodothiophene [10]

  • Reaction Setup: In a glass-stoppered bottle cooled with an ice-water bath, place thiophene (1.2 eq), benzene (50 cc), yellow mercuric oxide (1.0 eq), and iodine (1.2 eq).[10]

  • Reaction: Shake the mixture constantly, cooling as necessary, for 15-20 minutes. The color of the mercuric oxide will change to crimson mercuric iodide.[10]

  • Filtration and Workup: Filter the mixture and wash the residue with ether. Combine the filtrates and wash with a dilute solution of sodium thiosulfate to remove excess iodine. Dry the organic layer over calcium chloride and filter.[10]

  • Purification: Remove the solvents by distillation and then fractionally distill the residue under reduced pressure to obtain 2-iodothiophene.[10]

2.2. Spectroscopic Analysis

2.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the substituted thiophene in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse sequence. Use a spectral width of around 12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shifts using the TMS signal.

2.2.2. FTIR Spectroscopy

  • Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic stretching frequencies, particularly the C=C stretching vibrations of the thiophene ring, which typically appear in the 1400-1600 cm⁻¹ region.[5][11]

2.2.3. UV-Visible Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the substituted thiophene in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) in a quartz cuvette.

  • Data Acquisition: Record the absorption spectrum over a range of wavelengths (typically 200-400 nm).

  • Analysis: Determine the wavelength of maximum absorbance (λmax), which corresponds to the π → π* transition of the thiophene ring.

2.3. pKa Determination by Potentiometric Titration [12][13]

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[12]

  • Sample Preparation: Accurately weigh a sample of the thiophenecarboxylic acid and dissolve it in a known volume of deionized water (or a water-cosolvent mixture for poorly soluble compounds). The concentration should be around 1 mM.[13]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved carbon dioxide.[12]

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.[13]

  • Data Analysis: Record the pH after each addition of the titrant. Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point.

2.4. Cyclic Voltammetry [14][15][16]

  • Electrochemical Cell Setup: Assemble a three-electrode cell containing a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[16]

  • Solution Preparation: Prepare a solution of the substituted thiophene (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).[15]

  • Deaeration: Deoxygenate the solution by bubbling an inert gas (e.g., nitrogen or argon) through it for 10-15 minutes.

  • Data Acquisition: Set the parameters on the potentiostat, including the initial potential, switching potential, and scan rate (e.g., 100 mV/s). Run the cyclic voltammogram by scanning the potential from the initial value to the switching potential and back.[16]

  • Analysis: Determine the anodic peak potential (Epa) from the resulting voltammogram.

Visualizing Experimental Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the logical flow of experiments and the interplay between different analytical methods for evaluating the electronic effects of substituents on the thiophene ring.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Electronic Characterization cluster_analysis Data Analysis & Correlation start Substituted Thiophene Synthesis purification Purification (Distillation/Crystallization) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir uvvis UV-Vis Spectroscopy purification->uvvis cv Cyclic Voltammetry purification->cv pka pKa Determination purification->pka data_table Quantitative Data Tables nmr->data_table ftir->data_table uvvis->data_table cv->data_table pka->data_table hammett Hammett Correlation data_table->hammett conclusion Structure-Property Relationship hammett->conclusion Method_Relationships substituent Substituent Properties inductive Inductive Effects substituent->inductive resonance Resonance Effects substituent->resonance electron_density Ring Electron Density inductive->electron_density resonance->electron_density homo_lumo HOMO/LUMO Energy Gap electron_density->homo_lumo reactivity Chemical Reactivity & Redox Potential electron_density->reactivity nmr NMR Chemical Shifts (δ) electron_density->nmr ir IR Frequencies (ν) electron_density->ir pka pKa electron_density->pka uvvis UV-Vis λmax homo_lumo->uvvis hammett Hammett Constants (σ) reactivity->hammett cv Oxidation Potential (Epa) reactivity->cv

References

Safety Operating Guide

Proper Disposal of 5-Phenylthiophene-2-carbaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step operational plan for the proper disposal of 5-Phenylthiophene-2-carbaldehyde (CAS No. 19163-21-4), ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles or face shields, chemical-resistant gloves (such as nitrile), and a lab coat.[1][2] All handling of the compound and its waste should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.

Key Data for Safe Handling and Disposal

A summary of essential quantitative data for this compound is provided below. Understanding these properties is crucial for risk assessment and the formulation of safe disposal strategies.

PropertyValueSource
CAS Number 19163-21-4[1][2][3][4][5]
Molecular Formula C₁₁H₈OS[1][2][3][4]
Molecular Weight 188.25 g/mol [1][2][3]
Appearance Solid[1][2][3]
Melting Point 92-95 °C[1][2][3]
Storage Class 11 - Combustible Solids[1][3]

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of this compound is through an approved hazardous waste disposal facility.[6][7] Attempting to neutralize or treat the chemical in-house without validated procedures can be dangerous. The combustion of thiophene-containing compounds, for instance, can produce toxic sulfur dioxide gas.

Waste Segregation and Collection

Proper segregation of waste is the first critical step.

  • Solid Waste: Collect unreacted this compound, contaminated weighing paper, spatulas, and other disposable labware in a designated, leak-proof hazardous waste container made of a compatible material like high-density polyethylene (HDPE).

  • Liquid Waste: If the compound is in a solution, collect the waste in a clearly labeled, leak-proof hazardous waste container. Do not mix this waste with other incompatible waste streams.

  • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated personal protective equipment in a designated hazardous waste bag.

Labeling of Waste Containers

Accurate and clear labeling is essential for safety and regulatory compliance.

  • All waste containers must be clearly labeled with the words "Hazardous Waste ".

  • The full chemical name, "This compound ", and the CAS Number (19163-21-4) must be included.

  • Indicate the primary hazards associated with the compound, such as "Combustible Solid " and "Irritant ".

  • Include the date of waste generation and the approximate quantity.

Storage of Hazardous Waste

Proper storage of the collected waste is crucial to prevent accidents.

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure the storage area is away from heat, sparks, and open flames.[6]

  • Incompatible materials, such as strong oxidizing agents, strong bases, and strong reducing agents, should be stored separately.[6]

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate the area and ensure it is well-ventilated.

  • Remove all sources of ignition.[6]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Carefully sweep or shovel the absorbed material into a labeled hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Final Disposal

The final step is the transfer of the hazardous waste to a certified facility.

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Under no circumstances should this chemical be emptied into drains or disposed of in regular trash. [8]

Disposal Workflow Diagram

DisposalWorkflow cluster_0 Step 1: Waste Segregation cluster_1 Step 2: Collection & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal Solid Solid Waste WasteContainer Labeled Hazardous Waste Container Solid->WasteContainer Liquid Liquid Waste Liquid->WasteContainer PPE Contaminated PPE PPE->WasteContainer Storage Secure Waste Accumulation Area WasteContainer->Storage Store Securely Disposal Licensed Hazardous Waste Facility Storage->Disposal Arrange for Pickup

Caption: Disposal workflow for this compound.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling 5-Phenylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring a secure laboratory environment and the integrity of their work. This guide provides essential safety and logistical information for the use of 5-Phenylthiophene-2-carbaldehyde, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Immediate Safety and Handling Precautions

This compound is a solid substance that requires careful handling to prevent skin and eye irritation, as well as potential allergic skin reactions.[1][2] Adherence to the following personal protective equipment guidelines is mandatory.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended equipment for handling this compound.

Protection LevelEquipmentSpecifications & Rationale
Primary (Essential) Eye ProtectionChemical safety goggles or eyeshields are mandatory to protect against dust particles and splashes.[1]
Hand ProtectionChemical-resistant gloves are required. Nitrile gloves are a suitable option for incidental contact.[3] Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid skin contamination.[2]
Body ProtectionA fully buttoned, flame-resistant lab coat should be worn to protect against splashes.[3] Long pants and closed-toe shoes are also required.[3]
Secondary (Task-Dependent) Respiratory ProtectionFor operations that may generate dust, a type N95 (US) respirator or equivalent is recommended to prevent inhalation. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Operational and Disposal Plans

Safe handling of this compound extends beyond the use of PPE. Strict adherence to proper operational and disposal procedures is necessary to ensure the safety of all laboratory personnel and to maintain environmental compliance.

Handling and Storage:

  • Wash hands thoroughly after handling the compound.[1]

  • Avoid eating, drinking, or smoking in the work area.[1][4]

  • Ensure adequate ventilation and the proximity of eyewash stations and safety showers.[1][2]

  • Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1][2]

Spill Management:

  • In the event of a spill, remove all sources of ignition.[4]

  • Ventilate the area.

  • Use inert absorbent material, such as sand or vermiculite, to contain and clean up the spill.[4]

  • Place the absorbed material into a suitable, labeled container for disposal.[4]

Disposal:

  • All waste, including contaminated PPE and cleaning materials, should be considered hazardous.[5]

  • Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations at an approved waste disposal plant.[1][5]

  • Do not empty into drains.[5]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key procedural steps for the safe handling of this compound, from preparation to disposal.

prep Preparation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe handling Chemical Handling (Weighing, Transferring) in Fume Hood ppe->handling experiment Experimental Use handling->experiment spill Spill? experiment->spill spill_proc Spill Cleanup Procedure spill->spill_proc Yes decon Decontamination (Clean work area, remove PPE) spill->decon No spill_proc->decon waste Waste Segregation (Contaminated PPE, excess chemical) decon->waste disposal Proper Disposal (Labeled, sealed container) waste->disposal end_proc End of Procedure disposal->end_proc

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.